Abediterol Napadisylate
描述
属性
CAS 编号 |
1044516-17-7 |
|---|---|
分子式 |
C60H68F4N4O14S2 |
分子量 |
1209.3 g/mol |
IUPAC 名称 |
bis(5-[(1R)-2-[6-(2,2-difluoro-2-phenylethoxy)hexylamino]-1-hydroxyethyl]-8-hydroxy-1H-quinolin-2-one);naphthalene-1,5-disulfonic acid |
InChI |
InChI=1S/2C25H30F2N2O4.C10H8O6S2/c2*26-25(27,18-8-4-3-5-9-18)17-33-15-7-2-1-6-14-28-16-22(31)19-10-12-21(30)24-20(19)11-13-23(32)29-24;11-17(12,13)9-5-1-3-7-8(9)4-2-6-10(7)18(14,15)16/h2*3-5,8-13,22,28,30-31H,1-2,6-7,14-17H2,(H,29,32);1-6H,(H,11,12,13)(H,14,15,16)/t2*22-;/m00./s1 |
InChI 键 |
YWFAHMIAJNFTHW-VRCDMBAWSA-N |
手性 SMILES |
C1=CC=C(C=C1)C(COCCCCCCNC[C@@H](C2=C3C=CC(=O)NC3=C(C=C2)O)O)(F)F.C1=CC=C(C=C1)C(COCCCCCCNC[C@@H](C2=C3C=CC(=O)NC3=C(C=C2)O)O)(F)F.C1=CC2=C(C=CC=C2S(=O)(=O)O)C(=C1)S(=O)(=O)O |
规范 SMILES |
C1=CC=C(C=C1)C(COCCCCCCNCC(C2=C3C=CC(=O)NC3=C(C=C2)O)O)(F)F.C1=CC=C(C=C1)C(COCCCCCCNCC(C2=C3C=CC(=O)NC3=C(C=C2)O)O)(F)F.C1=CC2=C(C=CC=C2S(=O)(=O)O)C(=C1)S(=O)(=O)O |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
Abediterol napadisylate; LAS100977 napadisylate; |
产品来源 |
United States |
Foundational & Exploratory
Abediterol Napadisylate: A Deep Dive into its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abediterol (B1664762) Napadisylate, also known by its development codes LAS100977 and AZD-0548, is a novel, inhaled, once-daily, ultra-long-acting β2-adrenoceptor agonist (ultra-LABA) that was under development for the treatment of asthma and chronic obstructive pulmonary disease (COPD).[1][2] As a potent and selective agonist for the β2-adrenergic receptor, its primary mechanism of action is to induce bronchodilation by relaxing the airway smooth muscle.[1][3] This technical guide provides a comprehensive overview of the preclinical and clinical pharmacology of Abediterol, detailing its mechanism of action, summarizing key quantitative data, outlining experimental methodologies, and visualizing its signaling pathway and experimental workflow. Although development was discontinued (B1498344) at Phase II, the data gathered provides valuable insights into its pharmacological profile.[2]
Core Mechanism of Action: β2-Adrenergic Receptor Agonism
Abediterol is a full agonist at the human β2-adrenoceptor, with an efficacy comparable to the maximal effect of the endogenous agonist, isoprenaline.[4] Upon inhalation, Abediterol binds to β2-adrenergic receptors on the surface of bronchial smooth muscle cells. This binding event triggers a conformational change in the receptor, leading to the activation of the intracellular Gs alpha subunit of the associated G protein. The activated Gs alpha subunit then stimulates adenylyl cyclase to increase the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). Elevated intracellular cAMP levels, in turn, activate protein kinase A (PKA). PKA then phosphorylates several downstream targets, ultimately leading to a decrease in intracellular calcium levels and the relaxation of the airway smooth muscle, resulting in bronchodilation.[5]
Signaling Pathway of Abediterol
Quantitative Pharmacology
Abediterol has demonstrated a potent and selective profile in preclinical studies, with a rapid onset and long duration of action.
In Vitro Binding and Functional Potency
| Parameter | Value | Species/System | Reference |
| Binding Affinity | |||
| β2-Adrenoceptor Affinity | Subnanomolar | Human | [4] |
| Functional Potency | |||
| β2-Adrenoceptor Agonism | Full Agonist (Emax = 91 ± 5% of isoprenaline) | Human | [4] |
| EC50 in Isolated Human Bronchi | 1.9 ± 0.4 nM | Human | [4] |
| Receptor Kinetics | |||
| Association Rate (kon) at β2-AR | 1.4 x 10⁷ ± 1.8 x 10⁶ M⁻¹min⁻¹ | Human | |
| Residence Time at β2-AR | 91.3 ± 13.3 min (direct measurement) | Human | |
| 185.5 ± 7.5 min (indirect measurement) | Human | ||
| Selectivity | |||
| Functional Selectivity over β1-AR | Higher than formoterol (B127741) and indacaterol | Guinea Pig | [4] |
In Vivo Bronchodilation and Duration of Action
| Species | Model | Duration of Action (t½) | Comparator Durations (t½) | Reference |
| Guinea Pig | Acetylcholine-induced bronchoconstriction | 36 hours | Salmeterol (B1361061) (6h), Formoterol (4h) | [4] |
| Dog | Bronchoprotective effect | More sustained than salmeterol and indacaterol | - | [4] |
Clinical Efficacy in COPD Patients (Single Dose)
| Abediterol Dose | Change in Trough FEV1 vs. Placebo (Liters) | Change in Trough FEV1 vs. Indacaterol 150 µg (Liters) | Reference |
| 0.625 µg | 0.102 (p < 0.0001) | Not significantly different | [6][7] |
| 2.5 µg | 0.203 (p < 0.0001) | 0.092 (p < 0.0001) | [6][7] |
| 5 µg | 0.233 (p < 0.0001) | 0.122 (p < 0.0001) | [6][7] |
| 10 µg | 0.259 (p < 0.0001) | 0.148 (p < 0.0001) | [6][7] |
Experimental Protocols
The pharmacological profile of Abediterol was characterized through a series of in vitro and in vivo experiments. While specific, detailed protocols from the original studies are proprietary, the following outlines the general methodologies employed in the development of a novel LABA like Abediterol.
Radioligand Binding Assays
These assays are performed to determine the binding affinity and kinetics of a compound for its target receptor.
-
Membrane Preparation: Membranes are prepared from cells or tissues endogenously expressing or recombinantly overexpressing the human β2-adrenergic receptor.
-
Competitive Binding: A fixed concentration of a radiolabeled ligand (e.g., ³H-CGP12177) is incubated with the receptor-containing membranes in the presence of varying concentrations of the unlabeled test compound (Abediterol).
-
Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. The receptor-bound radioligand is then separated from the unbound radioligand, typically by rapid filtration.
-
Quantification: The amount of radioactivity bound to the filter is quantified using liquid scintillation counting.
-
Data Analysis: The data are used to generate a competition curve, from which the inhibitory constant (Ki) is calculated, representing the affinity of the test compound for the receptor.
cAMP Functional Assays
These assays measure the ability of a compound to stimulate the production of the second messenger, cAMP, upon binding to the β2-adrenergic receptor.
-
Cell Culture: A suitable cell line (e.g., CHO or HEK293 cells) stably expressing the human β2-adrenergic receptor is cultured.
-
Agonist Stimulation: The cells are incubated with varying concentrations of the test agonist (Abediterol) for a defined period.
-
Cell Lysis and cAMP Measurement: The cells are lysed, and the intracellular cAMP concentration is determined using a competitive immunoassay, such as an AlphaScreen, HTRF, or ELISA-based assay.[5][8][9]
-
Data Analysis: A dose-response curve is generated by plotting the cAMP concentration against the agonist concentration. The EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximal effect) are calculated from this curve.
Isolated Tissue Assays (Organ Bath)
These experiments assess the functional effect of a compound on intact tissues.
-
Tissue Preparation: Rings of isolated human or animal (e.g., guinea pig) trachea or bronchi are dissected and mounted in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with carbogen.
-
Contraction and Relaxation: The tissues are pre-contracted with an agent like acetylcholine (B1216132) or histamine. The test compound (Abediterol) is then added cumulatively to the bath, and the resulting relaxation of the smooth muscle is measured isometrically.
-
Data Analysis: Concentration-response curves are constructed to determine the potency (EC50) and efficacy of the compound in relaxing airway smooth muscle.
In Vivo Bronchoprotection Models
These studies evaluate the ability of a compound to protect against bronchoconstriction in live animals.
-
Animal Model: An appropriate animal model, such as the guinea pig or dog, is used.
-
Drug Administration: The test compound (Abediterol) is administered, typically via inhalation or intratracheal instillation.
-
Bronchoconstrictor Challenge: After a set period, the animals are challenged with a bronchoconstricting agent (e.g., inhaled acetylcholine or histamine).
-
Measurement of Airway Resistance: Changes in airway resistance or bronchoconstriction are measured using techniques such as whole-body plethysmography.
-
Data Analysis: The protective effect of the test compound is quantified, and the duration of action is determined by performing the bronchoconstrictor challenge at various time points after drug administration.
Experimental Workflow for LABA Development
Conclusion
Abediterol Napadisylate is a potent and selective β2-adrenoceptor full agonist with a rapid onset and an ultra-long duration of action. Its mechanism of action follows the well-established β2-adrenergic signaling pathway, leading to increased intracellular cAMP and subsequent bronchodilation. Preclinical and early-phase clinical studies demonstrated its potential as a once-daily inhaled therapy for obstructive lung diseases. The quantitative data on its binding kinetics, functional potency, and clinical efficacy highlight its robust pharmacological profile. Although its development has been discontinued, the comprehensive characterization of Abediterol provides a valuable case study for researchers and professionals in the field of respiratory drug development.
References
- 1. copdnewstoday.com [copdnewstoday.com]
- 2. Abediterol - Wikipedia [en.wikipedia.org]
- 3. Abediterol (AZD0548) [openinnovation.astrazeneca.com]
- 4. Pharmacological characterization of abediterol, a novel inhaled β(2)-adrenoceptor agonist with long duration of action and a favorable safety profile in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. resources.revvity.com [resources.revvity.com]
- 6. abediterol | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. Abediterol, a novel long-acting β2-agonist: bronchodilation, safety, tolerability and pharmacokinetic results from a single-dose, dose-ranging, active-comparator study in patients with COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 8. resources.revvity.com [resources.revvity.com]
- 9. resources.revvity.com [resources.revvity.com]
Unraveling the Molecular Architecture of Abediterol Napadisylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Abediterol Napadisylate is an investigational drug candidate, and detailed proprietary information regarding its synthesis and complete spectral analysis is not fully available in the public domain. This guide provides a comprehensive overview of its known characteristics and elucidates its molecular structure through representative data and methodologies, drawing parallels with the structurally similar and well-documented β2-adrenergic agonist, Indacaterol.
Introduction to this compound
Abediterol is a potent and selective long-acting β2-adrenergic receptor agonist (LABA) that was under development for the treatment of asthma and chronic obstructive pulmonary disease (COPD). It exhibits a sustained duration of action, making it suitable for once-daily dosing. The active pharmaceutical ingredient is the napadisylate salt of Abediterol. While its development was discontinued, the molecular framework and its mechanism of action remain of significant interest to researchers in respiratory medicine and drug discovery.
Chemical Profile of Abediterol
| Property | Value |
| IUPAC Name | 5-[(1R)-2-[[6-(2,2-difluoro-2-phenylethoxy)hexyl]amino]-1-hydroxyethyl]-8-hydroxyquinolin-2(1H)-one |
| Molecular Formula | C₂₅H₃₀F₂N₂O₄ |
| Molecular Weight | 460.52 g/mol |
Chemical Profile of this compound
| Property | Value |
| Molecular Formula | (C₂₅H₃₀F₂N₂O₄)₂ • C₁₀H₈O₆S₂ |
| Molecular Weight | 1209.3 g/mol |
Mechanism of Action: β2-Adrenergic Receptor Signaling
Abediterol functions as an agonist at the β2-adrenergic receptor, a G-protein coupled receptor (GPCR). Activation of this receptor in the smooth muscle cells of the airways initiates a signaling cascade that leads to bronchodilation.
Upon binding of Abediterol to the β2-adrenergic receptor, a conformational change in the receptor activates the associated heterotrimeric Gs protein. The Gαs subunit dissociates and activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, ultimately resulting in a decrease in intracellular calcium levels and the relaxation of airway smooth muscle.
β2-Adrenergic Receptor Signaling Pathway
Molecular Structure Elucidation: A Representative Approach
Due to the limited public availability of specific spectral data for Abediterol, this section will outline the standard experimental protocols and present representative data based on the closely related molecule, Indacaterol. These techniques are fundamental to the structural elucidation of novel small molecule drug candidates.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule.
-
Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆).
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key parameters include a spectral width of 0-15 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (0-220 ppm) is used, and a larger number of scans is typically required due to the lower natural abundance of ¹³C.
-
Data Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Table 1: Representative ¹H NMR Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 10.5 - 9.5 | br s | 1H | Ar-OH |
| 8.2 - 6.5 | m | 6H | Aromatic-H |
| 5.0 - 4.8 | m | 1H | CH-OH |
| 3.5 - 2.5 | m | 7H | Aliphatic-H |
| 1.2 - 1.0 | t | 6H | CH₂-CH₃ |
Table 2: Representative ¹³C NMR Data
| Chemical Shift (ppm) | Assignment |
| 165 - 160 | C=O |
| 155 - 110 | Aromatic-C |
| 75 - 65 | CH-OH |
| 60 - 20 | Aliphatic-C |
| 15 - 10 | CH₃ |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, confirming its elemental composition and structural features.
-
Sample Preparation: Prepare a dilute solution (1-10 µg/mL) of the analyte in a suitable solvent (e.g., methanol (B129727) or acetonitrile).
-
Ionization: Utilize electrospray ionization (ESI) in positive ion mode.
-
Mass Analysis: Employ a high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap instrument.
-
Data Acquisition: Acquire the full scan mass spectrum over a relevant m/z range (e.g., 100-1000).
-
Data Analysis: Determine the accurate mass of the molecular ion ([M+H]⁺) and compare it to the calculated theoretical mass to confirm the elemental formula.
Table 3: Representative Mass Spectrometry Data
| Parameter | Value |
| Ionization Mode | ESI+ |
| Calculated [M+H]⁺ (for C₂₅H₃₁F₂N₂O₄⁺) | 461.2246 |
| Observed [M+H]⁺ | 461.2248 |
| Mass Error | < 5 ppm |
X-Ray Crystallography
Single-crystal X-ray diffraction provides the definitive three-dimensional structure of a molecule in the solid state.
-
Crystallization: Grow single crystals of the compound suitable for diffraction (typically > 0.1 mm in all dimensions) by methods such as slow evaporation, vapor diffusion, or cooling of a saturated solution.
-
Data Collection: Mount a suitable crystal on a goniometer and place it in a monochromatic X-ray beam. Rotate the crystal and collect the diffraction data.
-
Structure Solution and Refinement: Process the diffraction data to obtain the electron density map. Solve the phase problem to determine the atomic positions and refine the structural model.
Workflow for Structure Elucidation
Synthesis of the Core Moiety: A Representative Pathway
The synthesis of Abediterol involves the coupling of two key fragments: the 8-hydroxyquinolin-2(1H)-one core and the difluorophenylethoxyhexylamine side chain. A representative synthesis for a similar quinolinone core, as seen in Indacaterol, is outlined below.
The synthesis typically starts with a protected 8-hydroxyquinolinone derivative. A key step involves the stereoselective introduction of the ethanolamine (B43304) side chain. This is often achieved through the opening of a chiral epoxide intermediate with the appropriate amine. The final steps involve deprotection to reveal the free hydroxyl groups.
Representative Synthesis Logic
Conclusion
This compound represents a significant effort in the development of once-daily therapies for obstructive airway diseases. Its molecular structure, characterized by a hydroxyquinolinone core and a unique difluoro-substituted side chain, is key to its prolonged and potent agonistic activity at the β2-adrenergic receptor. While detailed proprietary data remains confidential, this guide provides a comprehensive framework for understanding its molecular architecture and mechanism of action through established analytical techniques and representative data from analogous compounds. The methodologies and logical workflows presented herein are fundamental to the broader field of small molecule drug discovery and development.
Preclinical In Vivo Models for Abediterol Napadisylate Research: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical in vivo models utilized in the research and development of Abediterol Napadisylate, a novel, potent, and long-acting β2-adrenoceptor agonist (LABA) for the treatment of asthma and chronic obstructive pulmonary disease (COPD).[1][2] This document details the experimental models, key quantitative data, and the underlying signaling pathways, offering a valuable resource for professionals in respiratory drug development.
Executive Summary
This compound has demonstrated a promising preclinical profile characterized by high potency, rapid onset of action, and a sustained duration of bronchodilation, supporting a once-daily dosing regimen.[1][3] Preclinical evaluation in established animal models, primarily guinea pigs and dogs, has been crucial in characterizing its efficacy and cardiovascular safety profile in comparison to other commercially available LABAs.[1] Abediterol acts as a full agonist at the human β2-adrenoceptor, with a mechanism of action centered on the canonical Gs-protein coupled signaling pathway, leading to airway smooth muscle relaxation.[1][4][5]
Data Presentation: Comparative Efficacy and Safety
The following tables summarize the key quantitative data from preclinical studies, comparing Abediterol with other LABAs.
Table 1: In Vitro and In Vivo Potency of Abediterol and Other LABAs
| Compound | In Vitro Potency (Isolated Human Bronchi, EC50, nM) | In Vivo Bronchoprotective Potency (Guinea Pig, vs. Acetylcholine) | In Vivo Bronchoprotective Potency (Dog, vs. Acetylcholine (B1216132), ID40, µg/kg) |
| Abediterol | 1.9 ± 0.4 [1] | Most potent [6] | 0.059 [6] |
| Formoterol | Similar to Abediterol[1] | Less potent than Abediterol | - |
| Salmeterol | - | Less potent than Abediterol | - |
| Indacaterol | Similar duration to Abediterol[1] | Less potent than Abediterol | - |
| Olodaterol | - | 5-fold less potent than Abediterol | 0.180 |
| Vilanterol | - | 77-fold less potent than Abediterol | 2.870 |
Table 2: Duration of Action of Abediterol and Other LABAs in Guinea Pig Model
| Compound | Duration of Action (t½, hours) |
| Abediterol | 36 [1] |
| Salmeterol | 6[1] |
| Formoterol | 4[1] |
| Indacaterol | ~48[1] |
| Olodaterol | 47 |
| Vilanterol | 18 |
Table 3: Cardiovascular Safety Margin in a Dog Model
| Compound | Safety Margin* |
| Abediterol | 5.6 [1] |
| Salmeterol | 3.3[1] |
| Formoterol | 2.2[1] |
| Indacaterol | 0.3[1] |
| Olodaterol | 4.9 |
| Vilanterol | 2.4 |
*Safety margin is defined as the ratio of the dose increasing heart rate by 5% and the dose inhibiting bronchospasm by 50%.[1]
Signaling Pathway of Abediterol
Abediterol exerts its therapeutic effect through the activation of the β2-adrenergic receptor, a G-protein coupled receptor (GPCR). The canonical signaling pathway is initiated by the binding of Abediterol to the receptor, leading to a cascade of intracellular events that ultimately result in bronchodilation.
Experimental Protocols
Detailed methodologies for the key preclinical in vivo experiments are outlined below. These protocols are based on established methods in pharmacology and are representative of the studies conducted for this compound.
Acetylcholine-Induced Bronchoconstriction in Conscious Guinea Pigs
This model is a standard method for evaluating the efficacy and duration of action of bronchodilators.
Objective: To assess the bronchoprotective effect of inhaled Abediterol against a cholinergic challenge.
Materials:
-
Male Dunkin-Hartley guinea pigs
-
This compound for nebulization
-
Acetylcholine (ACh) solution for nebulization
-
Whole-body plethysmograph for measuring respiratory function (e.g., specific airway conductance, sGaw, or Penh)
Procedure:
-
Animal Acclimatization: Guinea pigs are acclimatized to the whole-body plethysmograph to minimize stress-induced variability.
-
Baseline Measurement: Baseline respiratory parameters are recorded before any treatment.
-
Drug Administration: Animals are exposed to a nebulized solution of Abediterol or vehicle control for a defined period.
-
ACh Challenge: At various time points after drug administration (e.g., 1, 6, 12, 24, 36, and 48 hours), animals are challenged with a nebulized solution of acetylcholine to induce bronchoconstriction.
-
Measurement of Bronchoconstriction: Respiratory parameters are continuously monitored during and after the ACh challenge to determine the degree of bronchoconstriction.
-
Data Analysis: The protective effect of Abediterol is calculated as the percentage inhibition of the ACh-induced bronchoconstriction compared to the vehicle control group. The half-life (t½) of the bronchoprotective effect is determined to assess the duration of action.
Cardiovascular Safety Assessment in Conscious Telemetered Dogs
This model is essential for evaluating the potential cardiovascular side effects of β2-agonists, such as increased heart rate.
Objective: To determine the cardiovascular safety profile of Abediterol by continuously monitoring hemodynamic parameters in conscious, unrestrained dogs.
Materials:
-
Male beagle dogs surgically implanted with telemetry devices
-
This compound for administration (e.g., inhaled or intravenous)
-
Telemetry system for continuous monitoring of electrocardiogram (ECG), heart rate, and blood pressure
Procedure:
-
Animal Preparation and Acclimatization: Dogs are surgically implanted with telemetry transmitters and allowed to recover fully. They are acclimatized to the study environment to ensure stable baseline recordings.
-
Baseline Recording: Hemodynamic parameters (heart rate, blood pressure, ECG intervals) are continuously recorded for a period before drug administration to establish a stable baseline.
-
Drug Administration: Abediterol or vehicle control is administered at various dose levels.
-
Post-Dose Monitoring: Hemodynamic parameters are continuously monitored for an extended period (e.g., 24 hours) after drug administration.
-
Data Analysis: Changes in heart rate, blood pressure, and ECG intervals (e.g., QT interval) from baseline are analyzed to identify any dose-dependent cardiovascular effects. A safety margin is often calculated by comparing the doses that cause cardiovascular effects with the doses that produce the desired therapeutic effect (bronchodilation).[1]
Conclusion
The preclinical in vivo models for this compound research have been instrumental in establishing its profile as a potent, long-acting bronchodilator with a favorable safety margin. The use of conscious animal models, such as the acetylcholine-induced bronchoconstriction model in guinea pigs and cardiovascular telemetry in dogs, has provided crucial data on its efficacy and cardiovascular safety. This comprehensive preclinical data package has supported the clinical development of Abediterol for the treatment of asthma and COPD. Further research may explore its potential in other respiratory conditions and in combination with other therapeutic agents.
References
- 1. Pharmacological characterization of abediterol, a novel inhaled β(2)-adrenoceptor agonist with long duration of action and a favorable safety profile in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Abediterol, a novel long-acting β2-agonist: bronchodilation, safety, tolerability and pharmacokinetic results from a single-dose, dose-ranging, active-comparator study in patients with COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Abediterol (AZD0548) [openinnovation.astrazeneca.com]
- 4. Molecular Mechanisms Underlying β-Adrenergic Receptor-Mediated Cross-Talk between Sympathetic Neurons and Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ClinPGx [clinpgx.org]
- 6. researchgate.net [researchgate.net]
Abediterol Napadisylate: A Technical Overview of its Binding Affinity to Beta-2 Adrenergic Receptors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding characteristics of Abediterol Napadisylate to the beta-2 adrenergic receptor (β2-AR). Abediterol is a novel, inhaled long-acting beta-2 adrenergic agonist (LABA) that has been investigated for the treatment of asthma and chronic obstructive pulmonary disease (COPD).[1][2] This document summarizes key quantitative binding data, details the experimental methodologies used in its characterization, and visualizes the associated signaling pathways and experimental workflows.
Quantitative Binding Affinity and Functional Potency
Abediterol demonstrates a high affinity and potency for the human beta-2 adrenergic receptor. Preclinical studies have established its subnanomolar affinity and characterized it as a full agonist.[1][3] The key quantitative parameters are summarized in the table below.
| Parameter | Value | Species/System | Reference |
| Binding Affinity | |||
| Affinity | Subnanomolar | Human β2-adrenoceptor | [1][3] |
| Functional Potency & Efficacy | |||
| EC50 | 1.9 ± 0.4 nM | Isolated Human Bronchi | [1][3] |
| Emax | 91 ± 5% (of isoprenaline maximal effect) | Human β2-adrenoceptor | [1][3] |
| Kinetics | |||
| Association Rate (kon) | 1.4 x 10^7 ± 1.8 x 10^6 M-1min-1 | Human β2-adrenoceptor | [4][5] |
| Residence Time (direct measurement) | 91.3 ± 13.3 min | Human β2-adrenoceptor | [4][5] |
| Residence Time (indirect measurement) | 185.5 ± 7.5 min | Human β2-adrenoceptor | [4][5] |
Signaling Pathway
As a beta-2 adrenergic receptor agonist, Abediterol is understood to activate the canonical Gs-protein coupled signaling cascade. Upon binding, it induces a conformational change in the receptor, leading to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which mediates various downstream cellular responses, primarily smooth muscle relaxation in the airways.[6][7]
Experimental Protocols
The binding affinity and functional potency of this compound were determined using established in vitro pharmacological assays. The following sections detail the methodologies employed.
Radioligand Binding Assays
Radioligand binding assays are the gold standard for quantifying the affinity of a ligand for a receptor.[8] These experiments were conducted using membranes from Sf9 cells expressing human β1 or β2 adrenergic receptors.[9]
1. Membrane Preparation from Sf9 Cells:
-
Cell Culture: Sf9 (Spodoptera frugiperda) insect cells are cultured and infected with a baculovirus engineered to express the human beta-2 adrenergic receptor.
-
Harvesting and Lysis: Cells are harvested and lysed in a hypotonic buffer (e.g., 10 mM Tris-HCl, pH 7.4, 5 mM EDTA) containing protease inhibitors.
-
Homogenization: The cell suspension is homogenized using a Dounce homogenizer.
-
Centrifugation: The homogenate is subjected to differential centrifugation to pellet the cell membranes.
-
Washing: The membrane pellet is washed to remove cytosolic components.
-
Storage: The final membrane preparation is stored at -80°C until use.
2. Competitive Radioligand Binding Assay:
-
Reaction Mixture: A fixed concentration of a radiolabeled ligand (e.g., ³H-CGP12177) is incubated with the receptor-containing membranes in a suitable binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Competition: Increasing concentrations of unlabeled this compound are added to the reaction mixture to compete with the radioligand for binding to the receptor.
-
Incubation: The mixture is incubated to allow binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid vacuum filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters, representing the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of Abediterol that inhibits 50% of specific radioligand binding) is determined. The Ki (inhibition constant), a measure of binding affinity, is then calculated using the Cheng-Prusoff equation.
Functional Assays in Isolated Human Bronchi
To determine the functional potency (EC50) and efficacy (Emax) of Abediterol, organ bath studies using isolated human bronchi are performed.[1]
1. Tissue Preparation:
-
Human bronchial rings are obtained from surgical resections.
-
The tissues are dissected and mounted in organ baths containing a physiological salt solution (e.g., Krebs-Henseleit solution) and gassed with 95% O2 / 5% CO2 at 37°C.
2. Functional Response Measurement:
-
The bronchial rings are pre-contracted with a spasmogen (e.g., acetylcholine).
-
Cumulative concentrations of this compound are added to the organ bath.
-
The relaxation of the bronchial smooth muscle is measured isometrically using a force transducer.
3. Data Analysis:
-
Concentration-response curves are constructed by plotting the percentage of relaxation against the log concentration of Abediterol.
-
The EC50 (the concentration of Abediterol that produces 50% of its maximal effect) and the Emax (the maximum relaxation effect) are calculated from these curves. The Emax for Abediterol is compared to that of a standard full agonist like isoprenaline.[1]
References
- 1. Functional Reconstitution of the Human Chemokine Receptor CXCR4 with Gi/Go-Proteins in Sf9 Insect Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Abediterol, a novel long-acting β2-agonist: bronchodilation, safety, tolerability and pharmacokinetic results from a single-dose, dose-ranging, active-comparator study in patients with COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. resources.revvity.com [resources.revvity.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Radioligand Binding Studies | Springer Nature Experiments [experiments.springernature.com]
- 6. Abediterol (AZD0548) [openinnovation.astrazeneca.com]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. Direct assessment of beta-adrenergic receptors in intact rat adipocytes by binding of [3H]CGP 12177. Evidence for agonist high-affinity binding complex and for beta 1 and beta 2 receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Pharmacodynamics of Abediterol Napadisylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Abediterol Napadisylate is a potent and selective long-acting β2-adrenoceptor agonist (LABA) that has been investigated for the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). Its pharmacodynamic profile is characterized by a rapid onset of action and a prolonged duration of bronchodilation. This technical guide provides a comprehensive overview of the pharmacodynamics of Abediterol, summarizing key quantitative data, detailing experimental methodologies for its characterization, and visualizing its mechanism of action and experimental workflows.
Mechanism of Action
Abediterol is a full agonist at the human β2-adrenoceptor, exhibiting high potency and selectivity.[1][2] Like other β2-agonists, its primary mechanism of action involves the stimulation of β2-adrenergic receptors on the surface of airway smooth muscle cells.[3] This initiates a downstream signaling cascade mediated by the Gs alpha subunit of the G-protein, leading to the activation of adenylyl cyclase.[3][4] Adenylyl cyclase then catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[3][4] Elevated intracellular cAMP levels lead to the activation of protein kinase A (PKA), which in turn phosphorylates various intracellular targets, ultimately resulting in the relaxation of airway smooth muscle and bronchodilation.[4]
Signaling Pathway of Abediterol
References
Abediterol Napadisylate: A Technical Deep Dive into its Bronchodilatory Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the role of Abediterol (B1664762) Napadisylate in bronchodilation, detailing its mechanism of action, preclinical and clinical efficacy, pharmacokinetic profile, and the experimental methodologies used in its evaluation. Abediterol, a potent and selective long-acting β2-adrenergic agonist (LABA), was under development for the treatment of asthma and chronic obstructive pulmonary disease (COPD).[1] Although its development was discontinued (B1498344) at Phase II, the data gathered offers valuable insights into its pharmacological profile.[1]
Mechanism of Action: The β2-Adrenergic Signaling Cascade
Abediterol functions as a full agonist at the β2-adrenoceptor, initiating a signaling cascade that leads to the relaxation of airway smooth muscle and subsequent bronchodilation.[2][3] The binding of Abediterol to the β2-adrenergic receptor on airway smooth muscle cells triggers a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gs protein. This activation initiates a series of intracellular events, as detailed in the signaling pathway diagram below.
References
- 1. Efficacy, safety, and tolerability of once-daily abediterol in patients with stable, persistent asthma: a Phase II, randomized, 7-day, crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Abediterol (AZD0548) [openinnovation.astrazeneca.com]
- 3. Mechanisms of airway smooth muscle relaxation induced by beta2-adrenergic agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Development of Abediterol Napadisylate: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Abediterol (B1664762) Napadisylate, a novel, potent, and selective long-acting β2-adrenoceptor agonist (LABA), was developed for the once-daily treatment of chronic obstructive pulmonary disease (COPD) and asthma.[1] This technical guide provides an in-depth overview of the discovery and development of Abediterol, from its preclinical pharmacological characterization to its evaluation in clinical trials. The document summarizes key quantitative data in structured tables, outlines experimental methodologies for pivotal studies, and presents visual representations of its mechanism of action and development workflows to facilitate a comprehensive understanding for researchers and drug development professionals. Although development was discontinued, the journey of Abediterol provides valuable insights into the discovery and evaluation of inhaled respiratory therapeutics.
Introduction
Abediterol (also known as LAS100977) is a quinolone derivative and a potent β2-adrenoceptor agonist designed for inhaled administration.[2][3] Its development was driven by the therapeutic need for a once-daily bronchodilator with a rapid onset of action and a sustained duration of effect to improve patient adherence and clinical outcomes in obstructive lung diseases.[3] This document details the scientific journey of Abediterol Napadisylate, the salt form used in its development.
Chemical and Physical Properties
This compound is the bis(5-[(1R)-2-[6-(2,2-difluoro-2-phenylethoxy)hexylamino]-1-hydroxyethyl]-8-hydroxy-1H-quinolin-2-one) salt of naphthalene-1,5-disulfonic acid.
| Property | Value |
| Molecular Formula | (C25H30F2N2O4)2 . C10H8O6S2 |
| Molecular Weight | 1209.3 g/mol |
| CAS Registry Number | 1044516-17-7 |
| Development Codes | LAS100977, AZD0548 |
Mechanism of Action: β2-Adrenergic Receptor Signaling
Abediterol functions as a selective agonist for the β2-adrenergic receptor, a G-protein coupled receptor predominantly expressed on the smooth muscle cells of the airways.[4] Upon binding, Abediterol initiates a signaling cascade that leads to bronchodilation.
Signaling Pathway
The binding of Abediterol to the β2-adrenergic receptor induces a conformational change, leading to the activation of the stimulatory G-protein, Gs. The activated Gs alpha subunit then stimulates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated intracellular cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates several downstream targets, ultimately resulting in the relaxation of airway smooth muscle and bronchodilation.
Figure 1: Abediterol's β2-Adrenergic Receptor Signaling Pathway.
Preclinical Development
Abediterol underwent a comprehensive preclinical evaluation to establish its pharmacological profile, efficacy, and safety before advancing to human trials.
In Vitro Pharmacology
Functional pharmacology studies were conducted to determine Abediterol's potency, selectivity, and duration of action.
Experimental Protocol: Isolated Human Bronchi Assay
-
Tissue Preparation: Human bronchial rings were obtained from surgical resections and dissected into rings.
-
Organ Bath Setup: The bronchial rings were mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C, and aerated with a mixture of 95% O2 and 5% CO2.
-
Procedure: The tissues were pre-contracted with a spasmogen. Cumulative concentration-response curves for Abediterol and comparator β2-agonists were then generated to assess their relaxant effects.
-
Data Analysis: The potency (EC50) and intrinsic efficacy (Emax) were calculated from the concentration-response curves. The onset and duration of action were also determined.
Key Findings:
| Parameter | Abediterol | Formoterol | Indacaterol (B1671819) | Salmeterol |
| Potency (EC50) in isolated human bronchi | 1.9 ± 0.4 nM[3] | Not significantly different from Abediterol[3] | - | - |
| Onset of Action (t½ onset) | 7-10 min[3] | Not significantly different from Abediterol[3] | - | Slower than Abediterol[4] |
| Duration of Action (t½) | ~690 min[3] | - | Similar to Abediterol[3] | - |
| Intrinsic Efficacy (Emax) | Full agonist (91 ± 5% of isoprenaline)[3] | - | - | - |
In Vivo Pharmacology
In vivo studies in animal models were performed to confirm the bronchodilatory effects and safety of Abediterol.
Experimental Protocol: Acetylcholine-Induced Bronchoconstriction in Guinea Pigs
-
Animal Model: Male Hartley guinea pigs were used.[5]
-
Procedure: The animals were anesthetized, and a tracheotomy was performed to allow for mechanical ventilation.[5] Bronchoconstriction was induced by an intravenous challenge with acetylcholine (B1216132).[5] Nebulized Abediterol or a comparator was administered prior to the acetylcholine challenge to assess its bronchoprotective effects.
-
Measurements: Total lung resistance and dynamic compliance were measured to quantify the degree of bronchoconstriction.[5]
-
Data Analysis: The dose-dependent inhibition of acetylcholine-induced bronchoconstriction was determined, and the duration of action was assessed over time.
Key Findings:
| Parameter | Abediterol | Salmeterol | Formoterol | Indacaterol |
| Duration of Bronchoprotective Action (t½) in Guinea Pigs | 36 h[3] | 6 h[3] | 4 h[3] | Similar to Abediterol (up to 48h)[3] |
In anesthetized dogs, Abediterol demonstrated a greater safety margin (ratio of the dose increasing heart rate by 5% to the dose inhibiting bronchospasm by 50%) compared to salmeterol, formoterol, and indacaterol.[3]
Preclinical Development Workflow
The preclinical development of Abediterol followed a logical progression from in vitro characterization to in vivo efficacy and safety studies.
Figure 2: Preclinical Development Workflow for Abediterol.
Clinical Development
Abediterol progressed into clinical trials to evaluate its safety, tolerability, pharmacokinetics, and efficacy in humans.
Phase I Clinical Trials
The initial clinical studies in healthy volunteers focused on the safety and tolerability of single ascending doses of Abediterol.
Key Findings:
-
A Phase I study in 48 healthy men evaluated single inhaled doses of 5, 10, 25, or 50 micrograms of Abediterol or placebo.[2]
-
The most frequent adverse events were palpitations, tremor, nausea, and asthenia, which were mostly mild in intensity.[2]
-
Dose-dependent increases in heart rate and QTcF were observed at doses ≥5μg, and changes in serum glucose and potassium were seen at doses of ≥25μg.[4]
Phase II Clinical Trials
Phase II studies were designed to assess the efficacy and safety of Abediterol in patients with asthma and COPD.
5.2.1. Abediterol in Patients with COPD (NCT01425814)
This Phase IIa, randomized, double-blind, crossover study investigated single doses of Abediterol (0.625, 2.5, 5, and 10 μg), placebo, and indacaterol 150 μg in 70 patients with moderate to severe COPD.[6][7]
Efficacy Results:
| Dose | Change from Baseline in Trough FEV1 (L) vs. Placebo | Change from Baseline in Trough FEV1 (L) vs. Indacaterol 150 µg |
| Abediterol 0.625 µg | 0.102 (p < 0.0001)[6][7] | Not significant |
| Abediterol 2.5 µg | 0.203 (p < 0.0001)[6][7] | 0.092 (p < 0.0001)[6][7] |
| Abediterol 5 µg | 0.233 (p < 0.0001)[6][7] | 0.122 (p < 0.0001)[6][7] |
| Abediterol 10 µg | 0.259 (p < 0.0001)[6][7] | 0.148 (p < 0.0001)[6][7] |
Pharmacokinetic Profile:
Abediterol exhibited low systemic exposure with plasma levels in the pg/mL range.[4]
| Parameter | Abediterol 0.625 µg | Abediterol 2.5 µg | Abediterol 5 µg | Abediterol 10 µg |
| Cmax (pg/mL) | 0.374 | 1.230 | 2.24 | 5.10 |
| Tmax (h) | 0.50 | 0.50 | 0.45 | 0.50 |
| AUC0-t (pg.h/mL) | 2.29 | 7.84 | 13.3 | 28.0 |
5.2.2. Abediterol in Patients with Asthma
A Phase II, randomized, 7-day, crossover study assessed the efficacy and safety of once-daily Abediterol (2.5, 5, and 10 μg) versus placebo in 28 male patients with stable, persistent asthma.[8][9]
Efficacy Results:
| Dose | Change from Baseline in Trough FEV1 (mL) vs. Placebo on Day 7 | Change from Baseline in Peak FEV1 (mL) vs. Placebo on Day 7 |
| Abediterol 2.5 µg | 334 (p < 0.01)[8][9] | 364 (p < 0.001)[8][9] |
| Abediterol 5 µg | 365 (p < 0.01)[8][9] | 403 (p < 0.001)[8][9] |
| Abediterol 10 µg | 294 (p < 0.01)[8][9] | 375 (p < 0.01)[8][9] |
Significant improvements in FEV1 were observed from 5 minutes post-dose on day 1 and were sustained for up to 36 hours on day 7.[9]
Clinical Development Workflow
The clinical development of Abediterol followed a standard progression through Phase I and II studies.
Figure 3: Clinical Development Workflow for Abediterol.
Discontinuation of Development
Despite promising results in Phase II clinical trials, the development of Abediterol was discontinued.
Conclusion
This compound demonstrated a promising preclinical and clinical profile as a once-daily inhaled LABA for the treatment of COPD and asthma. Its rapid onset of action, sustained bronchodilation, and acceptable safety profile in early-phase trials highlighted its potential as a valuable therapeutic option. The comprehensive data gathered throughout its development provide a valuable case study for researchers and professionals in the field of respiratory drug discovery and development, illustrating the rigorous pathway from initial concept to clinical evaluation.
References
- 1. researchgate.net [researchgate.net]
- 2. copdnewstoday.com [copdnewstoday.com]
- 3. Pharmacological characterization of abediterol, a novel inhaled β(2)-adrenoceptor agonist with long duration of action and a favorable safety profile in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Abediterol (AZD0548) [openinnovation.astrazeneca.com]
- 5. benchchem.com [benchchem.com]
- 6. Abediterol, a novel long-acting β2-agonist: bronchodilation, safety, tolerability and pharmacokinetic results from a single-dose, dose-ranging, active-comparator study in patients with COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Abediterol, a novel long-acting β2-agonist: bronchodilation, safety, tolerability and pharmacokinetic results from a single-dose, dose-ranging, active-comparator study in patients with COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficacy, safety, and tolerability of once-daily abediterol in patients with stable, persistent asthma: a Phase II, randomized, 7-day, crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Efficacy, safety, and tolerability of once‐daily abediterol in patients with stable, persistent asthma: a Phase II, randomized, 7‐day, crossover study - PMC [pmc.ncbi.nlm.nih.gov]
Abediterol Napadisylate: A Technical Overview for the Asthma Therapeutic Landscape
For Researchers, Scientists, and Drug Development Professionals
Discontinuation of Development: It is important to note that the development of Abediterol was discontinued (B1498344) in 2021.[1] This document serves as a comprehensive technical summary of the compound's preclinical and clinical data generated during its investigation as a potential once-daily treatment for asthma.
Executive Summary
Abediterol Napadisylate (formerly LAS100977 and AZD-0548) is a potent and selective ultra-long-acting β2-adrenoceptor agonist (ultra-LABA) that was under development for the treatment of asthma and chronic obstructive pulmonary disease (COPD).[1] Characterized by a rapid onset and a sustained duration of action of over 24 hours, Abediterol was positioned as a once-daily inhaled therapy.[2] Preclinical studies demonstrated its high potency and selectivity for the β2-adrenoceptor, with a favorable safety profile in animal models.[3] Phase I and II clinical trials in patients with asthma and COPD showed statistically and clinically significant improvements in lung function.[4][5] This guide provides an in-depth review of the mechanism of action, preclinical and clinical data, and the experimental protocols utilized in the evaluation of this compound.
Mechanism of Action: β2-Adrenoceptor Agonism
Abediterol functions as a full agonist at the human β2-adrenoceptor.[3] Its therapeutic effect in asthma is mediated through the relaxation of airway smooth muscle. The binding of Abediterol to the β2-adrenoceptor on bronchial smooth muscle cells initiates a signaling cascade that leads to bronchodilation.
Signaling Pathway
The activation of the β2-adrenoceptor by Abediterol stimulates the Gs alpha subunit of the associated G-protein. This, in turn, activates adenylyl cyclase, which catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of protein kinase A (PKA). PKA then phosphorylates several downstream targets, resulting in a decrease in intracellular calcium concentrations and the relaxation of the airway smooth muscle, leading to bronchodilation.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from preclinical and clinical studies.
Preclinical Pharmacology
| Parameter | Species/System | Value | Comparator(s) | Reference |
| β2-Adrenoceptor Affinity | Human (recombinant) | Subnanomolar | Higher than formoterol (B127741) and indacaterol (B1671819) | [3] |
| Functional Potency (EC50) | Isolated Human Bronchi | 1.9 ± 0.4 nM | Not significantly different from formoterol | [3] |
| Onset of Action (t1/2 onset) | Isolated Human Bronchi | 7-10 min | More rapid than salmeterol (B1361061) | [2][3] |
| Duration of Action (t1/2) | Isolated Human Bronchi | ~690 min | Similar to indacaterol | [3] |
| Bronchoprotective Half-life | Guinea Pig (in vivo) | 36 h | Longer than salmeterol (6 h) and formoterol (4 h) | [3] |
| Cardiovascular Safety Margin | Dog (in vivo) | 5.6 | Greater than salmeterol (3.3), formoterol (2.2), and indacaterol (0.3) | [3] |
Clinical Pharmacodynamics (Asthma Patients)
| Parameter | Dose | Improvement vs. Placebo | Onset of Action | Duration of Action | Reference |
| Trough FEV1 | 0.05µg to 25µg (single doses) | Statistically significant increases from baseline | 5-15 minutes post-dose | Sustained for at least 24 hours | [2] |
| Maximal FEV1 | 0.05µg to 25µg (single doses) | Generally observed at 3-4 hours post-dose | - | - | [2] |
Clinical Pharmacokinetics
| Parameter | Value | Notes | Reference |
| Systemic Exposure | Very low (pg/ml or sub-pg/ml plasma levels) | After oral inhalation | [2] |
| Pharmacokinetics | Linear | - | [2] |
| Plasma Protein Binding | 87.1% (human) | Relatively high | [2] |
| Metabolism | Primarily via CYP3A4 (99% of oxidative metabolism) | In vitro data | [2] |
Experimental Protocols
Radioligand Binding Assay for Receptor Affinity
This assay determines the affinity of Abediterol for the β2-adrenoceptor.
Methodology:
-
Membrane Preparation: Membranes from cells overexpressing the human β2-adrenoceptor are prepared.
-
Incubation: The membranes are incubated with a fixed concentration of a radiolabeled ligand (e.g., ³H-CGP12177) and varying concentrations of unlabeled Abediterol.
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through a glass fiber filter.
-
Quantification: The radioactivity retained on the filter, representing the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The concentration of Abediterol that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.
References
- 1. Abediterol - Wikipedia [en.wikipedia.org]
- 2. Abediterol (AZD0548) [openinnovation.astrazeneca.com]
- 3. Pharmacological characterization of abediterol, a novel inhaled β(2)-adrenoceptor agonist with long duration of action and a favorable safety profile in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Abediterol, a novel long-acting β2-agonist: bronchodilation, safety, tolerability and pharmacokinetic results from a single-dose, dose-ranging, active-comparator study in patients with COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Abediterol, a novel long-acting β2-agonist: bronchodilation, safety, tolerability and pharmacokinetic results from a single-dose, dose-ranging, active-comparator study in patients with COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Initial Investigation of Abediterol Napadisylate for Chronic Obstructive Pulmonary Disease (COPD)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Abediterol (B1664762) Napadisylate (formerly LAS100977 and AZD0548) is a novel, inhaled, once-daily, ultra-long-acting β2-adrenoceptor agonist (ultra-LABA) that was under investigation for the treatment of chronic obstructive pulmonary disease (COPD) and asthma.[1][2] As a potent and selective bronchodilator, abediterol demonstrated a rapid onset and a sustained duration of action in preclinical and clinical studies.[3][4] This technical guide provides a comprehensive overview of the initial investigational phases of abediterol for COPD, focusing on its pharmacological characterization and early clinical evaluation. The information is compiled from published preclinical studies and Phase I and IIa clinical trial data.
Core Pharmacological Profile
Abediterol is a potent and selective agonist for the human β2-adrenoceptor.[4] Its mechanism of action involves the stimulation of intracellular adenylyl cyclase, leading to an increase in cyclic-3',5'-adenosine monophosphate (cAMP) levels. This increase in cAMP results in the relaxation of airway smooth muscle, leading to bronchodilation.[3]
Preclinical Pharmacodynamics
Initial preclinical evaluations of abediterol established its high affinity and selectivity for the β2-adrenoceptor, comparing favorably with other long-acting β2-agonists such as formoterol (B127741), salmeterol (B1361061), and indacaterol.[4] Functional pharmacology studies in isolated human bronchial rings demonstrated that abediterol is a full agonist with a rapid onset of action, which is more rapid than that of salmeterol.[3][4] In vivo animal models further confirmed its long duration of action, supporting the potential for once-daily dosing in humans.[4]
Table 1: Preclinical Pharmacodynamic Profile of Abediterol
| Parameter | Species/System | Result | Comparator(s) | Reference |
| β2-Adrenoceptor Affinity | Human (recombinant) | Subnanomolar | - | [4] |
| β2/β1 Selectivity | Guinea Pig (isolated tissues) | Higher than formoterol and indacaterol | Formoterol, Indacaterol | [4] |
| Agonist Activity | Human β2-Adrenoceptor | Full agonist (Emax = 91 ± 5% of isoprenaline) | Isoprenaline | [4] |
| Potency (EC50) | Isolated Human Bronchi | 1.9 ± 0.4 nM | Similar to formoterol | [4] |
| Onset of Action (t½ onset) | Isolated Human Bronchi | 7-10 min | Faster than salmeterol | [3][4] |
| Duration of Action (t½) | Isolated Human Bronchi | ~690 min | Similar to indacaterol | [4] |
| In vivo Duration of Action (t½) | Guinea Pig (bronchoconstriction model) | 36 h | Longer than salmeterol (6 h) and formoterol (4 h) | [4] |
Pharmacokinetics
Following oral inhalation, abediterol exhibits very low systemic exposure, with plasma concentrations in the picogram per milliliter (pg/mL) or sub-pg/mL range.[3] It is characterized by high plasma protein binding of approximately 87.1% in humans.[3] The primary route of metabolism is through the cytochrome P450 system, with the CYP3A4 isoform responsible for about 99% of the oxidative metabolism.[3]
Key Experimental Protocols
Radioligand Binding Assay for β2-Adrenoceptor Affinity
Objective: To determine the affinity of abediterol for the human β2-adrenoceptor.
Methodology:
-
Receptor Source: Membranes from Chinese Hamster Ovary (CHO) cells overexpressing the human β2-adrenoceptor.
-
Radioligand: [³H]-dihydroalprenolol ([³H]-DHA) was likely used as the radiolabeled antagonist, a common choice for β-adrenoceptor binding assays.
-
Assay Buffer: Typically a Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing divalent cations like MgCl₂.
-
Procedure:
-
Cell membranes were incubated with a fixed concentration of the radioligand and varying concentrations of abediterol (competitor).
-
The incubation was carried out at a controlled temperature (e.g., 25°C) for a specific duration to reach equilibrium.
-
The reaction was terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The filters were washed with ice-cold buffer to remove non-specifically bound radioligand.
-
The radioactivity retained on the filters was quantified using liquid scintillation counting.
-
-
Data Analysis: The concentration of abediterol that inhibits 50% of the specific binding of the radioligand (IC50) was determined by non-linear regression analysis. The equilibrium dissociation constant (Ki) was then calculated using the Cheng-Prusoff equation.
Functional Assay in Isolated Human Bronchi
Objective: To assess the potency, efficacy, and onset of action of abediterol in a physiologically relevant tissue.
Methodology:
-
Tissue Source: Human bronchial rings obtained from lung resection surgery.
-
Organ Bath Setup: Bronchial rings were mounted in organ baths containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O₂ / 5% CO₂.
-
Procedure:
-
The tissues were allowed to equilibrate under a resting tension.
-
A contractile agent (e.g., carbachol (B1668302) or histamine) was added to induce a stable contraction.
-
Cumulative concentration-response curves to abediterol were generated by adding increasing concentrations of the compound to the organ bath.
-
The relaxation of the pre-contracted tissue was measured isometrically.
-
For onset of action, the time to reach 50% of the maximal relaxation was determined.
-
-
Data Analysis: The potency (EC50) and maximal effect (Emax) were calculated from the concentration-response curves.
In Vivo Bronchoprotection Assay in Guinea Pigs
Objective: To evaluate the potency and duration of action of abediterol in an animal model of bronchoconstriction.
Methodology:
-
Animal Model: Male Dunkin-Hartley guinea pigs.
-
Procedure:
-
Animals were anesthetized and instrumented for the measurement of airway resistance.
-
A bronchoconstrictor agent, such as acetylcholine (B1216132) or histamine, was administered to induce bronchospasm.
-
Abediterol was administered via nebulization at various doses prior to the bronchoconstrictor challenge.
-
The ability of abediterol to inhibit the bronchoconstrictor response was measured over time to determine the duration of action.
-
-
Data Analysis: The dose of abediterol required to produce a 50% inhibition of the bronchoconstrictor response (ED50) was calculated. The time course of the bronchoprotective effect was analyzed to determine the duration of action.
Clinical Investigation in COPD
Abediterol has undergone Phase I and IIa clinical trials to evaluate its safety, tolerability, pharmacokinetics, and efficacy in healthy volunteers and patients with COPD.[2][5]
Phase IIa Clinical Trial (NCT01425814)
This was a randomized, double-blind, placebo- and active-controlled, crossover study designed to assess the bronchodilatory effect, safety, and tolerability of single inhaled doses of abediterol in patients with moderate to severe COPD.[5]
Table 2: Key Design Elements of the NCT01425814 Trial
| Parameter | Description |
| Study Design | Randomized, double-blind, crossover |
| Patient Population | 70 patients with moderate to severe COPD |
| Treatment Arms | Abediterol (0.625, 2.5, 5, and 10 µg), Indacaterol (150 µg), Placebo |
| Primary Endpoint | Change from baseline in trough Forced Expiratory Volume in 1 second (FEV1) |
| Secondary Endpoints | Peak FEV1, FEV1 over 36 hours, safety, and tolerability |
Clinical Efficacy
In the Phase IIa trial, all doses of abediterol demonstrated statistically significant and clinically meaningful improvements in bronchodilation compared to placebo.[5][6] Notably, the higher doses of abediterol (2.5, 5, and 10 µg) also showed significant improvements in trough FEV1 compared to the active comparator, indacaterol.[5][6] The bronchodilatory effect of abediterol was rapid in onset, with significant improvements in FEV1 observed as early as 15 minutes post-dose, and was sustained for at least 36 hours.[3][5]
Table 3: Change from Baseline in Trough FEV1 (Liters) in the NCT01425814 Trial
| Treatment | Mean Change from Baseline (L) | p-value vs. Placebo | p-value vs. Indacaterol |
| Abediterol 0.625 µg | 0.102 | < 0.0001 | Not significant |
| Abediterol 2.5 µg | 0.203 | < 0.0001 | < 0.0001 |
| Abediterol 5 µg | 0.233 | < 0.0001 | < 0.0001 |
| Abediterol 10 µg | 0.259 | < 0.0001 | < 0.0001 |
| Indacaterol 150 µg | 0.111 | < 0.0001 | - |
| Placebo | - | - | - |
| Data adapted from Beier et al., 2016[5][6] |
Safety and Tolerability
Single doses of abediterol up to 10 µg were generally safe and well-tolerated in patients with COPD.[5] The incidence of treatment-emergent adverse events was similar across all treatment groups, including placebo.[5] Adverse events typical of β2-adrenoceptor stimulation, such as tremor and palpitations, were observed, particularly at higher doses.[3] Dose-dependent increases in heart rate and QTcF interval have been noted at doses of 5 µg and higher.[3]
Visualizations
Caption: Abediterol's signaling pathway leading to bronchodilation.
References
- 1. Pharmacological characterization of abediterol, a novel inhaled β(2)-adrenoceptor agonist with long duration of action and a favorable safety profile in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Abediterol, a novel long-acting β2-agonist: bronchodilation, safety, tolerability and pharmacokinetic results from a single-dose, dose-ranging, active-comparator study in patients with COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Abediterol (AZD0548) [openinnovation.astrazeneca.com]
- 4. researchgate.net [researchgate.net]
- 5. A model of irritant-induced bronchoconstriction in the spontaneously breathing guinea-pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
Methodological & Application
Application Notes and Protocols for the In Vitro Assay Development of Abediterol Napadisylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abediterol is a potent and selective, long-acting β2-adrenoceptor agonist (LABA) that has been investigated for the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).[1][2] Its mechanism of action is centered on the stimulation of β2-adrenergic receptors, leading to bronchodilation.[2] Characterizing the in vitro pharmacology of Abediterol is crucial for understanding its therapeutic potential and selectivity.
These application notes provide detailed protocols for two key in vitro assays essential for the development and characterization of Abediterol Napadisylate: a radioligand receptor binding assay to determine its affinity and selectivity for β1 and β2 adrenergic receptors, and a cAMP accumulation assay to measure its functional potency in a cellular context.
Signaling Pathway
Abediterol, as a β2-adrenoceptor agonist, activates a well-defined signaling cascade. The binding of Abediterol to the β2-adrenergic receptor, a G-protein coupled receptor (GPCR), initiates a conformational change that leads to the activation of the associated heterotrimeric Gs protein. This, in turn, stimulates adenylyl cyclase to convert ATP into cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates downstream targets, ultimately leading to smooth muscle relaxation and bronchodilation.
Caption: β2-Adrenergic Receptor Signaling Pathway
Quantitative Data Summary
The following tables summarize the in vitro pharmacological data for this compound.
Table 1: Receptor Binding Affinity
| Compound | Receptor | Species | Assay Type | Ki (nM) | Reference |
| Abediterol | β2-Adrenergic | Human | Competition | Subnanomolar | [2] |
| Abediterol | β1-Adrenergic | Human | Competition | - | - |
Note: Specific Ki values from competitive binding assays were not publicly available in the searched literature. The available data indicates "subnanomolar affinity" for the human β2-adrenoceptor.
Table 2: Functional Potency - cAMP Accumulation
| Compound | Cell Line/Tissue | Parameter | Value | Reference |
| Abediterol | Isolated Human Bronchi | EC50 | 1.9 ± 0.4 nM | [2] |
| Abediterol | CHO-K1 cells expressing human β2-receptor | EC50 | - | - |
Note: A specific EC50 value for cAMP accumulation in a recombinant cell line was not found in the searched literature. The provided value is from ex vivo human tissue.
Table 3: Kinetic Parameters at the Human β2-Adrenergic Receptor
| Compound | kon (M-1min-1) | Residence Time (min) | Reference |
| Abediterol | 1.4 x 107 ± 1.8 x 106 | 91.3 ± 13.3 (direct) / 185.5 ± 7.5 (indirect) | [1][3] |
Experimental Protocols
Protocol 1: Radioligand Competition Binding Assay for β1 and β2-Adrenergic Receptors
This protocol describes a method to determine the binding affinity (Ki) of Abediterol for human β1 and β2-adrenergic receptors expressed in Chinese Hamster Ovary (CHO) cell membranes. The assay is based on the competition between unlabeled Abediterol and a radiolabeled ligand for binding to the receptors.
Experimental Workflow:
Caption: Radioligand Binding Assay Workflow
Materials:
-
CHO cell membranes expressing human β1 or β2-adrenergic receptors
-
This compound
-
[3H]-CGP12177 (radioligand)
-
Propranolol (B1214883) (for non-specific binding determination)
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
96-well microplates
-
Glass fiber filters (GF/C)
-
Scintillation fluid
-
Liquid scintillation counter
-
Cell harvester
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in the assay buffer. A typical concentration range would be from 10-12 M to 10-5 M.
-
Assay Setup: In a 96-well microplate, add the following components in triplicate:
-
Total Binding: 50 µL of assay buffer, 50 µL of [3H]-CGP12177 (at a final concentration close to its Kd), and 150 µL of cell membrane suspension.
-
Non-specific Binding: 50 µL of propranolol (at a final concentration of 10 µM), 50 µL of [3H]-CGP12177, and 150 µL of cell membrane suspension.
-
Competition: 50 µL of each Abediterol dilution, 50 µL of [3H]-CGP12177, and 150 µL of cell membrane suspension.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.[4]
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.[4]
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the Abediterol concentration.
-
Determine the IC50 value (the concentration of Abediterol that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4]
-
Protocol 2: HTRF cAMP Accumulation Assay
This protocol describes a method to determine the functional potency (EC50) of Abediterol in stimulating cAMP production in CHO-K1 cells stably expressing the human β2-adrenergic receptor, using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.
Experimental Workflow:
References
- 1. Abediterol (LAS100977), an inhaled long-acting β2-adrenoceptor agonist, has a fast association rate and long residence time at receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological characterization of abediterol, a novel inhaled β(2)-adrenoceptor agonist with long duration of action and a favorable safety profile in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. giffordbioscience.com [giffordbioscience.com]
Application Note and Protocol: Radioligand Binding Assay for Abediterol Napadisylate at the Human Beta-2 Adrenergic Receptor
Audience: Researchers, scientists, and drug development professionals.
Introduction
Abediterol (B1664762) is a novel, long-acting beta-2 adrenergic agonist (LABA) that has been investigated for the treatment of asthma and chronic obstructive pulmonary disease (COPD).[1][2][3][4] Its therapeutic effect is mediated by its high affinity and selectivity for the beta-2 adrenergic receptor (β2AR), a G-protein coupled receptor (GPCR).[5][6] Activation of the β2AR by an agonist like abediterol initiates a signaling cascade through the stimulatory G-protein (Gs), leading to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent smooth muscle relaxation in the airways.[7] This document provides a detailed protocol for a competitive radioligand binding assay to determine the binding affinity of Abediterol Napadisylate for the human β2AR.
Signaling Pathway of the Beta-2 Adrenergic Receptor
References
- 1. Pharmacological characterization of abediterol, a novel inhaled β(2)-adrenoceptor agonist with long duration of action and a favorable safety profile in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Abediterol - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. Abediterol | C25H30F2N2O4 | CID 11962616 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Detection of β-Adrenergic Receptors by Radioligand Binding | Springer Nature Experiments [experiments.springernature.com]
- 6. Abediterol (AZD0548) [openinnovation.astrazeneca.com]
- 7. Beta-2 Adrenergic Receptor Cell Line – Cells Online [cells-online.com]
Application Note: Functional Characterization of Abediterol Napadisylate using a cAMP Accumulation Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abediterol Napadisylate is a novel, inhaled long-acting beta-2 adrenergic receptor (β2AR) agonist (LABA) that has been investigated for the treatment of asthma and chronic obstructive pulmonary disease (COPD).[1] Its therapeutic effect is mediated through the activation of β2ARs, which are predominantly expressed in the smooth muscle of the airways. The activation of these Gs protein-coupled receptors stimulates adenylyl cyclase, leading to an increase in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (camp). This elevation in cAMP levels ultimately results in bronchodilation.[2] Therefore, a cAMP accumulation assay is a critical in vitro method for characterizing the functional activity, potency, and efficacy of β2AR agonists like Abediterol.
This application note provides a detailed protocol for determining the functional activity of this compound by measuring cAMP accumulation in a cell-based assay. The protocol is designed for use in drug discovery and development settings to assess the pharmacological properties of new chemical entities targeting the β2AR.
Signaling Pathway
Abediterol, as a β2AR agonist, binds to the receptor, inducing a conformational change that facilitates the coupling and activation of the heterotrimeric Gs protein. The activated Gαs subunit dissociates and stimulates adenylyl cyclase to convert adenosine triphosphate (ATP) to cAMP. The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which phosphorylates downstream targets, leading to smooth muscle relaxation and bronchodilation.
Data Presentation
The functional activity of this compound is quantified by its potency (EC50) and efficacy (Emax) in stimulating cAMP production. The following table summarizes the pharmacological parameters of Abediterol in comparison to the well-characterized, non-selective β-agonist, Isoproterenol.
| Compound | Agonist Type | Potency (EC50) | Efficacy (Emax) | Cell System/Tissue |
| This compound | Full β2AR Agonist | 1.9 ± 0.4 nM | 91 ± 5% of Isoproterenol | Isolated Human Bronchi |
| Isoproterenol | Non-selective β-Agonist | Reference | 100% (Reference) | Isolated Human Bronchi |
Table 1: Functional Activity of this compound. Data sourced from preclinical studies.[1]
Experimental Protocols
This section provides a detailed methodology for a cell-based cAMP accumulation assay to determine the dose-response curve and pharmacological parameters of this compound. A homogenous time-resolved fluorescence (HTRF) based competitive immunoassay is described here, which is a common and robust method for cAMP quantification.
Materials and Reagents
-
Cell Line: Chinese Hamster Ovary (CHO-K1) cells stably expressing the human β2 adrenergic receptor (or other suitable cell lines like HEK293).
-
Cell Culture Medium: DMEM/F-12 supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).
-
This compound: Stock solution prepared in a suitable solvent (e.g., DMSO).
-
Isoproterenol: Reference agonist, stock solution prepared in water or a suitable buffer.
-
Phosphodiesterase (PDE) Inhibitor: 3-isobutyl-1-methylxanthine (B1674149) (IBMX) to prevent cAMP degradation.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or Phosphate-Buffered Saline (PBS) containing 0.1% Bovine Serum Albumin (BSA).
-
cAMP Assay Kit: A commercial HTRF-based cAMP assay kit (e.g., from Cisbio, PerkinElmer). These kits typically include a cAMP standard, a europium cryptate-labeled anti-cAMP antibody, and a d2-labeled cAMP analog.
-
Lysis Buffer: Provided with the cAMP assay kit.
-
Plate: 384-well, low-volume, white microplates suitable for fluorescence readings.
-
Plate Reader: An HTRF-compatible plate reader.
Experimental Workflow
Step-by-Step Protocol
-
Cell Culture and Plating:
-
Culture CHO-K1 cells stably expressing the human β2AR in the recommended growth medium until they reach 80-90% confluency.
-
On the day of the assay, harvest the cells using a non-enzymatic cell dissociation solution.
-
Wash the cells with assay buffer and resuspend them in assay buffer containing a pre-determined optimal concentration of IBMX (e.g., 500 µM).
-
Determine the cell density and adjust to the optimal concentration for the assay (e.g., 2,000-5,000 cells per well).
-
-
Compound Preparation:
-
Prepare a stock solution of this compound and Isoproterenol in 100% DMSO.
-
Perform a serial dilution of the compounds in assay buffer to generate a range of concentrations for the dose-response curve. It is recommended to prepare these at a higher concentration (e.g., 4x the final desired concentration).
-
-
Assay Procedure:
-
Dispense the cell suspension into the wells of a 384-well plate.
-
Add the serially diluted compounds (Abediterol and Isoproterenol) to the respective wells. Include wells with vehicle control (assay buffer with the same final concentration of DMSO).
-
Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow for cAMP accumulation.
-
-
cAMP Detection:
-
Following the manufacturer's instructions for the HTRF cAMP assay kit, prepare the detection reagents by diluting the d2-labeled cAMP and the europium cryptate-labeled anti-cAMP antibody in the provided lysis buffer.
-
Add the lysis and detection reagent mixture to each well of the assay plate.
-
Seal the plate and incubate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at both 620 nm (cryptate) and 665 nm (d2).
-
Calculate the HTRF ratio (Emission at 665 nm / Emission at 620 nm) * 10,000.
-
The amount of cAMP produced is inversely proportional to the HTRF signal.
-
Plot the HTRF ratio against the logarithm of the agonist concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 (potency) and Emax (efficacy) values for each compound.
-
Conclusion
The cAMP accumulation assay is a robust and reliable method for the functional characterization of β2AR agonists like this compound. The detailed protocol and workflow provided in this application note offer a comprehensive guide for researchers to assess the potency and efficacy of such compounds. The quantitative data obtained from this assay are crucial for understanding the pharmacological profile of new drug candidates and for making informed decisions during the drug development process. Preclinical studies have demonstrated that Abediterol is a full and potent agonist at the human β2AR, supporting its development as a potential therapeutic for respiratory diseases.[1]
References
Application Notes and Protocols for Studying Abediterol Napadisylate using Primary Human Bronchial Epithelial Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abediterol Napadisylate is a potent and selective long-acting beta-2 adrenergic agonist (LABA) that was under development for the treatment of asthma and Chronic Obstructive Pulmonary Disease (COPD).[1][2][3] As a full agonist at the β2-adrenoceptor, its primary mechanism of action is relaxation of airway smooth muscle, leading to bronchodilation.[1][3] Preclinical studies have demonstrated its rapid onset and long duration of action.[1][3] Beyond its bronchodilatory effects, β2-agonists are known to exert anti-inflammatory effects on various airway cells, including bronchial epithelial cells.[4] This document provides detailed application notes and protocols for utilizing primary human bronchial epithelial cells (pHBECs) as a physiologically relevant in vitro model to study the pharmacological and potential anti-inflammatory effects of this compound.
Primary human bronchial epithelial cells, when cultured at an air-liquid interface (ALI), differentiate into a pseudostratified epithelium that closely mimics the in vivo airway, complete with ciliated, goblet, and basal cells.[5][6] This model is invaluable for assessing the direct effects of inhaled therapeutics like Abediterol on epithelial cell function.
Key Applications
-
Evaluation of β2-Adrenergic Receptor Activation: Quantifying the potency and efficacy of Abediterol in stimulating intracellular cyclic AMP (cAMP) production.
-
Assessment of Anti-Inflammatory Properties: Investigating the ability of Abediterol to modulate the production of pro-inflammatory cytokines and chemokines in response to inflammatory stimuli.
-
Gene Expression Analysis: Determining the effect of Abediterol on the expression of genes involved in inflammation, airway remodeling, and mucin production.
Data Presentation
Table 1: Preclinical and Clinical Pharmacological Profile of this compound
| Parameter | Value | Species/System | Reference |
| Preclinical Data | |||
| β2-Adrenoceptor Affinity | Subnanomolar | Human (recombinant) | [3] |
| Functional Potency (EC50) | 1.9 ± 0.4 nM | Isolated Human Bronchi | [3] |
| Onset of Action (t½ onset) | 7-10 min | Isolated Human Bronchi | [3] |
| Duration of Action (t½) | ~690 min | Isolated Human Bronchi | [3] |
| Agonist Activity (Emax) | 91 ± 5% (of isoprenaline) | Human β2-adrenoceptor | [3] |
| Clinical Data (Asthma) | |||
| Peak FEV1 Improvement (0.313 µg) | 0.274 L | Human | [7] |
| Peak FEV1 Improvement (2.5 µg) | 0.405 L | Human | [7] |
| Trough FEV1 Improvement (0.313 µg) | 0.219 L | Human | [7] |
| Trough FEV1 Improvement (2.5 µg) | 0.400 L | Human | [7] |
| Clinical Data (COPD) | |||
| Trough FEV1 Improvement (0.625 µg) | 0.102 L | Human | [8][9] |
| Trough FEV1 Improvement (2.5 µg) | 0.203 L | Human | [8][9] |
| Trough FEV1 Improvement (5 µg) | 0.233 L | Human | [8][9] |
| Trough FEV1 Improvement (10 µg) | 0.259 L | Human | [8][9] |
Table 2: Effects of Beta-2 Agonists on Cytokine Release from Primary Human Bronchial Epithelial Cells
| Beta-2 Agonist | Stimulus | Cytokine/Chemokine | Effect | Reference |
| Salmeterol | IL-4 + TNF-α | GM-CSF | Inhibition | [10] |
| Salmeterol | IL-4 + TNF-α | IL-8 | Inhibition | [10] |
| Salmeterol | IL-4 + TNF-α | RANTES | Inhibition | [10] |
| Formoterol | TNF-α | GM-CSF | Inhibition | [11] |
| Albuterol | IFN-γ + IL-1β | GM-CSF | Inhibition | |
| Olodaterol | RSV | IL-8 | Inhibition | [12] |
Experimental Protocols
Protocol 1: Culture of Primary Human Bronchial Epithelial Cells at Air-Liquid Interface (ALI)
This protocol describes the expansion of cryopreserved pHBECs and their subsequent differentiation at the ALI to form a mucociliary epithelium.[1][2][5][6][13]
Materials:
-
Cryopreserved primary human bronchial epithelial cells (pHBECs)
-
Bronchial Epithelial Cell Growth Medium (BEGM)
-
PneumaCult™-Ex Plus Medium
-
PneumaCult™-ALI Maintenance Medium
-
Collagen-coated flasks and permeable supports (e.g., Transwell®)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA solution
-
Cell culture incubator (37°C, 5% CO2)
Procedure:
-
Thawing and Expansion:
-
Rapidly thaw cryopreserved pHBECs in a 37°C water bath.
-
Transfer cells to a sterile conical tube containing pre-warmed BEGM or PneumaCult™-Ex Plus Medium.
-
Centrifuge at low speed to pellet the cells and remove cryoprotectant.
-
Resuspend the cell pellet in fresh expansion medium and seed onto a collagen-coated tissue culture flask.
-
Incubate at 37°C and 5% CO2, changing the medium every 2-3 days until the culture reaches 80-90% confluency.
-
-
Seeding on Permeable Supports:
-
Wash the confluent monolayer with PBS and detach the cells using Trypsin-EDTA.
-
Neutralize trypsin and centrifuge to pellet the cells.
-
Resuspend the cells in PneumaCult™-Ex Plus Medium and count them.
-
Seed the cells onto the apical side of collagen-coated permeable supports at a density of 5 x 10^4 to 1 x 10^5 cells/cm².
-
Add medium to both the apical and basolateral chambers and incubate until a confluent monolayer is formed (typically 2-4 days).
-
-
Differentiation at ALI:
-
Once the cells are fully confluent, remove the medium from the apical chamber to establish the air-liquid interface.
-
Replace the medium in the basolateral chamber with PneumaCult™-ALI Maintenance Medium.
-
Change the basolateral medium every 2-3 days.
-
The cells will differentiate into a pseudostratified mucociliary epithelium over 21-28 days. Periodically wash the apical surface with warm PBS to remove accumulated mucus.
-
Protocol 2: Measurement of Intracellular cAMP Levels
This protocol outlines a method to quantify the production of cAMP in differentiated pHBECs in response to Abediterol, a key indicator of β2-adrenergic receptor activation.[3][8][9][10]
Materials:
-
Differentiated pHBECs in ALI culture
-
This compound
-
Forskolin (positive control)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
cAMP assay kit (e.g., LANCE Ultra cAMP Kit, HTRF cAMP Assay)
-
Plate reader compatible with the chosen assay kit
Procedure:
-
Cell Treatment:
-
Pre-incubate the differentiated pHBECs with a PDE inhibitor in the basolateral medium for 15-30 minutes at 37°C to prevent cAMP degradation.
-
Prepare serial dilutions of this compound in assay buffer.
-
Add the Abediterol dilutions to the basolateral medium of the respective wells. Include a vehicle control and a positive control (e.g., Forskolin).
-
Incubate for the desired time (e.g., 15-30 minutes) at 37°C.
-
-
Cell Lysis and cAMP Measurement:
-
Lyse the cells according to the instructions of the chosen cAMP assay kit.
-
Perform the cAMP measurement following the kit's protocol. This typically involves the addition of detection reagents and incubation.
-
Read the signal on a compatible plate reader.
-
-
Data Analysis:
-
Generate a standard curve using the cAMP standards provided in the kit.
-
Calculate the concentration of cAMP in each sample based on the standard curve.
-
Plot the cAMP concentration against the log of the Abediterol concentration to determine the EC50 value.
-
Protocol 3: Assessment of Anti-Inflammatory Effects via Cytokine Measurement
This protocol describes how to evaluate the potential anti-inflammatory effects of Abediterol by measuring its ability to inhibit the release of pro-inflammatory cytokines from pHBECs.[7][12][14][15]
Materials:
-
Differentiated pHBECs in ALI culture
-
This compound
-
Pro-inflammatory stimulus (e.g., TNF-α, IL-1β, lipopolysaccharide (LPS))
-
ELISA or multiplex immunoassay kits for target cytokines (e.g., IL-6, IL-8, GM-CSF)
-
Wash buffer and substrate reagents for ELISA
-
Microplate reader
Procedure:
-
Cell Stimulation and Treatment:
-
Pre-treat the differentiated pHBECs with various concentrations of this compound (or vehicle control) in the basolateral medium for 1-2 hours.
-
Add the pro-inflammatory stimulus to the basolateral medium.
-
Incubate for a specified period (e.g., 6-24 hours) at 37°C.
-
-
Sample Collection:
-
Collect the basolateral medium from each well.
-
Centrifuge the samples to remove any cellular debris and store at -80°C until analysis.
-
-
Cytokine Quantification:
-
Perform the ELISA or multiplex immunoassay according to the manufacturer's instructions. This will involve coating plates with capture antibodies, adding samples and standards, adding detection antibodies, and developing the signal with a substrate.
-
Read the absorbance or fluorescence on a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve for each cytokine.
-
Calculate the concentration of each cytokine in the samples.
-
Determine the percentage inhibition of cytokine release by Abediterol compared to the stimulated control.
-
Protocol 4: Gene Expression Analysis by quantitative PCR (qPCR)
This protocol allows for the investigation of Abediterol's effects on the expression of specific genes in pHBECs.[16][17][18][19][20]
Materials:
-
Differentiated pHBECs in ALI culture
-
This compound
-
Pro-inflammatory stimulus (optional)
-
RNA lysis buffer (e.g., TRIzol)
-
RNA isolation kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green or TaqMan)
-
Primers for target genes and housekeeping genes
-
qPCR instrument
Procedure:
-
Cell Treatment and RNA Isolation:
-
Treat differentiated pHBECs with this compound and/or a pro-inflammatory stimulus as described in Protocol 3.
-
At the end of the treatment period, wash the cells with PBS and lyse them directly in the culture wells using RNA lysis buffer.
-
Isolate total RNA using an RNA isolation kit according to the manufacturer's protocol.
-
Assess RNA quality and quantity.
-
-
cDNA Synthesis:
-
Reverse transcribe the isolated RNA into cDNA using a cDNA synthesis kit.
-
-
qPCR:
-
Prepare the qPCR reaction mix containing qPCR master mix, primers for the target gene, and cDNA.
-
Run the qPCR reaction on a real-time PCR instrument.
-
Include a no-template control and a no-reverse-transcriptase control.
-
Also, run reactions for one or more stable housekeeping genes for normalization.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Normalize the Ct values of the target genes to the Ct values of the housekeeping gene(s) (ΔCt).
-
Calculate the fold change in gene expression using the ΔΔCt method.
-
Visualization of Pathways and Workflows
References
- 1. med.unc.edu [med.unc.edu]
- 2. Primary human bronchial epithelial cell culture for air–liquid interface (ALI) [bio-protocol.org]
- 3. resources.revvity.com [resources.revvity.com]
- 4. Anti-inflammatory activities of beta2-agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. stemcell.com [stemcell.com]
- 7. Cell Culture and estimation of cytokines by ELISA [protocols.io]
- 8. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. cAMP Assay - Creative Bioarray [dda.creative-bioarray.com]
- 10. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anti-inflammatory activity of beta2-agonists in primary lung epithelial cells is independent of glucocorticoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cytokine Elisa [bdbiosciences.com]
- 13. Protocol for differentiating primary human small airway epithelial cells at the air-liquid interface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. bowdish.ca [bowdish.ca]
- 15. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effects of cellular differentiation in human primary bronchial epithelial cells: Metabolism of 4-(methylnitrosamine)-1-(3-pyridyl)-1-butanone - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Selection of reference genes for quantitative PCR: identifying reference genes for airway epithelial cells exposed to Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 18. oaepublish.com [oaepublish.com]
- 19. academic.oup.com [academic.oup.com]
- 20. mdpi.com [mdpi.com]
Application Notes and Protocols for Testing Abediterol Napadisylate Efficacy in Animal Models of COPD
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abediterol Napadisylate is a novel, inhaled ultra-long-acting beta-2 adrenoceptor agonist (ultra-LABA) under development for the once-daily treatment of chronic obstructive pulmonary disease (COPD) and asthma.[1] Its high potency, rapid onset of action, and prolonged duration of bronchodilation, as demonstrated in preclinical studies, make it a promising therapeutic candidate.[2] These application notes provide detailed protocols for evaluating the efficacy of this compound in established animal models of COPD, a critical step in the preclinical drug development process.
The selection of an appropriate animal model is crucial for recapitulating key features of human COPD, including airway inflammation, emphysema, and airway hyperresponsiveness. This document outlines protocols for three widely used models: cigarette smoke-induced COPD in mice, lipopolysaccharide (LPS)-induced airway inflammation in rats, and elastase-induced emphysema in hamsters. Each protocol is designed to provide a robust framework for assessing the therapeutic potential of this compound.
Mechanism of Action and Signaling Pathway
Abediterol is a full and selective agonist of the beta-2 adrenergic receptor, a G-protein coupled receptor (GPCR).[1] Upon binding, it activates the receptor, leading to a conformational change that stimulates the associated Gs alpha subunit of the heterotrimeric G-protein. This activation triggers a signaling cascade that results in the relaxation of airway smooth muscle, leading to bronchodilation.
Caption: Beta-2 Adrenergic Receptor Signaling Pathway for Abediterol.
Experimental Workflow for Efficacy Testing
The general workflow for evaluating the efficacy of this compound in an animal model of COPD involves several key stages, from model induction to data analysis.
Caption: Generalized Experimental Workflow for Efficacy Testing.
Animal Models of COPD: Detailed Protocols
Cigarette Smoke-Induced COPD Model in Mice
This model mimics the chronic inflammation and airway remodeling seen in human smokers.
Protocol:
-
Animal Selection: Male C57BL/6 mice, 8-10 weeks old.
-
COPD Induction:
-
Expose mice to whole-body cigarette smoke (CS) from 5-10 cigarettes per day, 5 days a week, for 12-24 weeks.
-
A control group should be exposed to filtered air under identical conditions.
-
-
This compound Administration:
-
Following the induction period, administer this compound via nose-only inhalation or intratracheal instillation at desired doses (e.g., 0.1, 1, 10 µg/kg) once daily for a specified treatment period (e.g., 2-4 weeks).
-
A vehicle control group (e.g., saline) should be included.
-
-
Efficacy Assessment:
-
Airway Hyperresponsiveness (AHR): Measure AHR to a bronchoconstrictor agent like methacholine (B1211447) using whole-body plethysmography or a forced oscillation technique (e.g., FlexiVent).
-
Bronchoalveolar Lavage Fluid (BALF) Analysis: Collect BALF to quantify inflammatory cell influx (total and differential cell counts for neutrophils, macrophages, and lymphocytes).
-
Histopathology: Perfuse and fix lungs for histological analysis of lung inflammation, alveolar airspace enlargement (mean linear intercept), and goblet cell hyperplasia.
-
Expected Quantitative Data:
| Parameter | Vehicle Control (CS) | Abediterol (0.1 µg/kg) | Abediterol (1 µg/kg) | Abediterol (10 µg/kg) |
| AHR (PenH to Methacholine) | Increased | Dose-dependent reduction | Dose-dependent reduction | Significant reduction |
| BALF Neutrophils (x10⁴ cells/mL) | Elevated | Moderate reduction | Significant reduction | Near baseline levels |
| BALF Macrophages (x10⁴ cells/mL) | Elevated | Moderate reduction | Significant reduction | Near baseline levels |
| Mean Linear Intercept (µm) | Increased | No significant change | No significant change | No significant change |
Lipopolysaccharide (LPS)-Induced Airway Inflammation in Rats
This model induces a robust neutrophilic airway inflammation, characteristic of acute exacerbations of COPD.
Protocol:
-
Animal Selection: Male Sprague-Dawley rats, 8-10 weeks old.
-
Inflammation Induction:
-
Administer a single intratracheal instillation of LPS (e.g., 1-5 mg/kg) dissolved in sterile saline.
-
A control group receives sterile saline.
-
-
This compound Administration:
-
Administer this compound via inhalation or intratracheal instillation at various doses (e.g., 0.1, 1, 10 µg/kg) at a specified time point before or after LPS challenge (e.g., 1 hour before).
-
-
Efficacy Assessment (typically 4-24 hours post-LPS):
-
BALF Analysis: Collect BALF to determine total and differential inflammatory cell counts, with a focus on neutrophils.
-
Lung Edema: Measure lung wet-to-dry weight ratio.
-
Cytokine Analysis: Measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in BALF or lung homogenates using ELISA.
-
Expected Quantitative Data:
| Parameter | Vehicle Control (LPS) | Abediterol (0.1 µg/kg) | Abediterol (1 µg/kg) | Abediterol (10 µg/kg) |
| BALF Neutrophil Count (x10⁶ cells/mL) | Markedly increased | Dose-dependent reduction | Significant reduction | Near baseline levels |
| Lung Wet/Dry Ratio | Increased | Moderate reduction | Significant reduction | Near baseline levels |
| BALF TNF-α (pg/mL) | Significantly elevated | Dose-dependent reduction | Significant reduction | Near baseline levels |
Elastase-Induced Emphysema in Hamsters
This model is characterized by the destruction of alveolar walls, leading to emphysema-like changes.
Protocol:
-
Animal Selection: Male Golden Syrian hamsters, 6-8 weeks old.
-
Emphysema Induction:
-
Administer a single intratracheal instillation of porcine pancreatic elastase (e.g., 20-25 units/100g body weight) in saline.
-
A control group receives saline.
-
-
This compound Administration:
-
Begin treatment with this compound (e.g., 0.1, 1, 10 µg/kg via inhalation) at a specified time after elastase instillation (e.g., 1-2 weeks post-induction) and continue for a defined period (e.g., 4 weeks).
-
-
Efficacy Assessment (at the end of the treatment period):
-
Lung Function: Measure lung compliance and elastance using a lung function measurement system.
-
Histopathology: Quantify the degree of emphysema by measuring the mean linear intercept (MLI) and destructive index (DI) on histological lung sections.
-
Bronchoprotection: In a separate acute study, the ability of Abediterol to protect against acetylcholine-induced bronchoconstriction can be assessed.
-
Expected Quantitative Data:
| Parameter | Vehicle Control (Elastase) | Abediterol (0.1 µg/kg) | Abediterol (1 µg/kg) | Abediterol (10 µg/kg) |
| Lung Compliance (mL/cmH₂O) | Increased | No significant change | No significant change | No significant change |
| Mean Linear Intercept (µm) | Significantly increased | No significant change | No significant change | No significant change |
| Inhibition of Acetylcholine-induced Bronchoconstriction (%) | 0% | Dose-dependent increase | Dose-dependent increase | High inhibition |
Note on Preclinical Data for Abediterol:
References
Application Notes and Protocols for Inhalation Delivery of Abediterol Napadisylate in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies for evaluating the preclinical efficacy and safety of Abediterol Napadisylate, a long-acting beta-2 adrenergic agonist (LABA), when delivered via inhalation in relevant animal models. The protocols are synthesized from established methods in respiratory pharmacology and toxicology.
Introduction to this compound
Abediterol is a potent and selective β2-adrenoceptor agonist with a sustained duration of action, making it a candidate for once-daily treatment of respiratory diseases like asthma and Chronic Obstructive Pulmonary Disease (COPD).[1][2] Preclinical evaluation in animal models is crucial to determine its pharmacological profile and safety prior to human trials. Inhalation is the intended route of administration, targeting drug delivery directly to the lungs.
Signaling Pathway of Abediterol
Abediterol, as a β2-adrenoceptor agonist, primarily exerts its therapeutic effect by relaxing the airway smooth muscle. The binding of Abediterol to the β2-adrenergic receptor initiates a signaling cascade that leads to bronchodilation.
Caption: β2-Adrenergic Receptor Signaling Pathway.
Efficacy Evaluation in Guinea Pig Model of Bronchoconstriction
Guinea pigs are a suitable model for studying bronchoconstriction and the effects of bronchodilators due to the anatomical and physiological similarities of their respiratory system to humans, including the presence of M2/M3-muscarinic and β2-adrenergic receptors in the lungs.[3] The acetylcholine-induced bronchoconstriction model is a standard method to assess the efficacy and duration of action of β2-agonists.[2]
Experimental Protocol: Acetylcholine-Induced Bronchoconstriction in Guinea Pigs
This protocol outlines the procedure to evaluate the bronchoprotective effects of inhaled this compound against a bronchoconstrictor challenge.
Materials:
-
Male Dunkin-Hartley guinea pigs (450-600 g)
-
This compound solution for nebulization
-
Acetylcholine (ACh) solution
-
Anesthetic (e.g., urethane)
-
Small animal ventilator
-
Aerosol generation system (e.g., ultrasonic or jet nebulizer)
-
Whole-body plethysmograph or equipment to measure airway resistance and compliance
Procedure:
-
Animal Preparation:
-
Anesthetize the guinea pig and perform a tracheotomy.
-
Connect the animal to a mechanical ventilator.
-
-
Baseline Measurement:
-
Record stable baseline values for total lung resistance and dynamic compliance.
-
-
Abediterol Administration (Inhalation):
-
Place the guinea pig in an exposure chamber connected to a nebulizer.
-
Nebulize the this compound solution for a predetermined duration. The concentration of the solution should be based on dose-finding studies.
-
Alternatively, for intubated animals, the nebulizer can be connected in-line with the ventilator circuit.
-
-
Post-Dose Monitoring:
-
Monitor the animal for a set period to assess the onset and duration of action of Abediterol.
-
-
Acetylcholine Challenge:
-
At various time points post-Abediterol administration, induce bronchoconstriction by administering ACh intravenously (e.g., 3-1000 µg/kg).[4]
-
Continuously record airway mechanics to quantify the degree of bronchoconstriction.
-
-
Data Analysis:
-
Calculate the percentage inhibition of the ACh-induced bronchoconstriction at each time point to determine the potency and duration of action of Abediterol.
-
Quantitative Data from Preclinical Efficacy Studies
The following table summarizes the key efficacy parameters of Abediterol from preclinical studies.
| Parameter | Animal Model | Method | Result | Comparator(s) | Reference |
| Potency (EC50) | Isolated Human Bronchi | Functional Assay | 1.9 ± 0.4 nM | Not significantly different from formoterol (B127741) | [2] |
| Onset of Action (t1/2) | Isolated Human Bronchi | Functional Assay | 7-10 min | More rapid than salmeterol (B1361061) | [1][2] |
| Duration of Action (t1/2) | Guinea Pig | Acetylcholine-induced bronchoconstriction | 36 hours | Longer than salmeterol (6h) and formoterol (4h); similar to indacaterol (B1671819) (up to 48h) | [2] |
Safety and Toxicology Evaluation in Animal Models
Chronic Good Laboratory Practice (GLP) toxicology studies are essential to evaluate the safety profile of this compound. These studies are typically conducted in two species, often rats and dogs.
Experimental Protocol: Inhalation Toxicology Study in Dogs
This protocol provides a general framework for conducting a repeat-dose inhalation toxicology study in dogs.
Materials:
-
Beagle dogs
-
This compound formulation for inhalation
-
Head/nose-only or whole-body inhalation exposure system
-
Aerosol generation and characterization equipment (e.g., nebulizer, cascade impactor)
-
Telemetry system for cardiovascular monitoring
-
Standard clinical pathology and histopathology equipment
Procedure:
-
Acclimatization:
-
Acclimatize the dogs to the housing and restraint procedures for the inhalation exposure.
-
-
Dose Formulation and Aerosol Generation:
-
Prepare the this compound formulation at the target concentrations.
-
Generate a respirable aerosol with a consistent particle size distribution (Mass Median Aerodynamic Diameter typically 1-5 µm).
-
-
Inhalation Exposure:
-
Expose the dogs to the Abediterol aerosol for a specified duration daily (e.g., 1-6 hours) for the study period (e.g., 28 days, 90 days).[5] A control group will receive a placebo or air exposure.
-
Monitor and characterize the test atmosphere for concentration and particle size distribution.
-
-
Clinical Observations and Monitoring:
-
Terminal Procedures:
-
At the end of the study, conduct a comprehensive necropsy.
-
Collect tissues for histopathological examination, with a focus on the respiratory tract.
-
Quantitative Data from Preclinical Safety Studies
The following table summarizes key safety findings for Abediterol from preclinical studies.
| Parameter | Animal Model | Method | Result | Comparator(s) | Reference |
| Cardiovascular Safety Margin | Dog | Bronchoprotection vs. Heart Rate Increase | 5.6 | Higher than salmeterol (3.3), formoterol (2.2), and indacaterol (0.3) | [2] |
| Chronic Toxicology | Rat | 6-month GLP study | Completed | N/A | [1] |
| Chronic Toxicology | Dog | 9-month GLP study | Completed | N/A | [1] |
Experimental Workflows
The following diagrams illustrate the workflows for the described experimental protocols.
Caption: Workflow for Bronchoconstriction Study in Guinea Pigs.
Caption: General Workflow for Inhalation Toxicology Study in Dogs.
References
- 1. Abediterol (AZD0548) [openinnovation.astrazeneca.com]
- 2. Pharmacological characterization of abediterol, a novel inhaled β(2)-adrenoceptor agonist with long duration of action and a favorable safety profile in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Acetylcholine-induced bronchoconstriction modified by noise exposure in normal but not in sensitized guinea-pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A new method for long-term inhalation toxicity studies for bronchospasmolytic aerosol formulations in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel methods for the assessment of safety pharmacology and toxicology parameters in anesthetized and ventilated dogs receiving inhaled drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for High-Throughput Screening of Novel Beta-2 Adrenergic Agonists
For Researchers, Scientists, and Drug Development Professionals
Introduction
The beta-2 adrenergic receptor (β2AR), a member of the G protein-coupled receptor (GPCR) superfamily, is a well-established therapeutic target for respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).[1][2] Agonists of the β2AR, like the long-acting beta-agonist (LABA) Abediterol Napadisylate, induce bronchodilation by relaxing the airway smooth muscle.[1][3] The discovery of novel β2AR agonists with improved therapeutic profiles, such as longer duration of action and enhanced safety, remains a key objective in respiratory medicine.
High-throughput screening (HTS) plays a pivotal role in identifying novel lead compounds. This document provides detailed application notes and protocols for the HTS of new β2AR agonists, with a focus on methodologies relevant to the pharmacological profile of compounds like Abediterol. Abediterol is a potent and selective full β2-adrenoceptor agonist with a rapid onset and long duration of action.[3][4]
Beta-2 Adrenergic Receptor Signaling Pathways
The activation of the β2AR by an agonist initiates a cascade of intracellular signaling events. The canonical pathway involves the coupling of the receptor to the stimulatory G protein (Gs), leading to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[5][6] The subsequent increase in intracellular cAMP levels activates protein kinase A (PKA), resulting in the phosphorylation of downstream targets that ultimately lead to smooth muscle relaxation and bronchodilation.[5]
Beyond the canonical Gs-cAMP pathway, the β2AR can also signal through G protein-independent pathways, primarily involving β-arrestins.[7][8] Upon agonist binding, G protein-coupled receptor kinases (GRKs) phosphorylate the receptor, leading to the recruitment of β-arrestins. This process not only desensitizes the G protein-mediated signaling but can also initiate distinct signaling cascades. The concept of "biased agonism" describes the ability of certain ligands to preferentially activate one signaling pathway over another (e.g., Gs-cAMP vs. β-arrestin).[7][9][10] The identification of biased agonists is an emerging strategy in drug discovery to develop compounds with improved efficacy and reduced side effects.[7][9]
References
- 1. Beta-2 Adrenergic Agonists - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Beta2-adrenergic agonist - Wikipedia [en.wikipedia.org]
- 3. Abediterol (AZD0548) [openinnovation.astrazeneca.com]
- 4. Pharmacological characterization of abediterol, a novel inhaled β(2)-adrenoceptor agonist with long duration of action and a favorable safety profile in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. CV Pharmacology | Beta-Adrenoceptor Agonists (β-agonists) [cvpharmacology.com]
- 7. Biased agonism at β-adrenergic receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. csu-fullerton.primo.exlibrisgroup.com [csu-fullerton.primo.exlibrisgroup.com]
- 10. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Assessing the Selectivity of Abediterol Napadisylate for β2 over β1 Adrenergic Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abediterol Napadisylate is a novel, long-acting β2-adrenergic receptor agonist (LABA) under development for the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). A critical aspect of its pharmacological profile is its selectivity for the β2 receptor over the β1 receptor. Activation of β2 receptors in the lungs leads to the desired bronchodilation, while activation of β1 receptors, predominantly found in the heart, can lead to undesirable cardiovascular side effects like increased heart rate and palpitations. Therefore, accurately assessing the β2/β1 selectivity of Abediterol is paramount in its preclinical and clinical development.
These application notes provide detailed protocols for two key in vitro assays used to determine the selectivity of this compound: Radioligand Binding Assays and Functional cAMP Accumulation Assays.
Data Presentation
The selectivity of this compound is quantified by comparing its binding affinity (Ki) and functional potency (EC50) at both β1 and β2 adrenergic receptors. A higher binding affinity (lower Ki) and greater functional potency (lower EC50) for the β2 receptor indicate higher selectivity.
| Parameter | β1 Adrenergic Receptor | β2 Adrenergic Receptor | Selectivity Ratio (β1/β2) | Reference |
| Binding Affinity (Ki, nM) | Data not explicitly found in a consolidated format | Subnanomolar affinity | Kinetically selective | [1] |
| Functional Potency (EC50, nM) | Higher than β2 | 1.9 ± 0.4 (in isolated human bronchi) | Higher than formoterol (B127741) and indacaterol | [2][3] |
Signaling Pathways
Activation of both β1 and β2 adrenergic receptors initiates a Gs protein-coupled signaling cascade, leading to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[4][5] This increase in intracellular cAMP activates Protein Kinase A (PKA), which then phosphorylates various downstream targets to elicit a physiological response. In bronchial smooth muscle cells, this leads to relaxation and bronchodilation (β2-mediated), while in cardiac cells, it results in increased heart rate and contractility (β1-mediated).[6]
Figure 1. Gs Protein-Coupled Signaling Pathway for β-Adrenergic Receptors.
Experimental Protocols
Radioligand Binding Assay
This assay directly measures the binding affinity of Abediterol to β1 and β2 receptors. It is considered the gold standard for quantifying receptor densities and ligand affinities.[7] A competition binding format is typically used, where a fixed concentration of a radiolabeled ligand (e.g., [3H]-CGP 12177) is competed for binding to the receptor by increasing concentrations of the unlabeled test compound (Abediterol).[1][8]
Experimental Workflow:
Figure 2. Workflow for Radioligand Competition Binding Assay.
Detailed Protocol:
-
Cell Culture and Membrane Preparation:
-
Culture Chinese Hamster Ovary (CHO) cells stably transfected with either human β1 or β2 adrenergic receptors.
-
Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) containing protease inhibitors.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).
-
-
Competition Binding Assay:
-
In a 96-well plate, add the following to each well:
-
Cell membranes (typically 10-50 µg of protein).
-
A fixed concentration of the radioligand [3H]-CGP 12177 (typically at a concentration close to its Kd).
-
Increasing concentrations of unlabeled this compound (from ~10 pM to 10 µM).
-
For determining non-specific binding, add a high concentration of a non-selective β-antagonist (e.g., 10 µM propranolol).
-
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
-
-
Filtration and Scintillation Counting:
-
Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester to separate bound from free radioligand.
-
Wash the filters several times with ice-cold wash buffer.
-
Dry the filter plate and add scintillation cocktail to each well.
-
Count the radioactivity in each well using a liquid scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain specific binding at each concentration of Abediterol.
-
Plot the specific binding as a function of the logarithm of the Abediterol concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of Abediterol that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional cAMP Accumulation Assay
This assay measures the functional consequence of receptor activation by quantifying the production of the second messenger, cyclic AMP (cAMP).[9][10] The potency of Abediterol (EC50) in stimulating cAMP production is determined for both β1 and β2 receptors.
Experimental Workflow:
Figure 3. Workflow for cAMP Accumulation Assay.
Detailed Protocol:
-
Cell Culture:
-
Seed CHO cells stably expressing either human β1 or β2 adrenergic receptors into 96-well or 384-well plates and culture overnight.
-
-
Compound Treatment:
-
Wash the cells with serum-free medium.
-
Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX) for 15-30 minutes to prevent the degradation of cAMP.
-
Add varying concentrations of this compound (from ~1 pM to 1 µM) to the wells. Include a positive control (e.g., isoproterenol) and a vehicle control.
-
Incubate for a defined period (e.g., 30 minutes) at 37°C.
-
-
Cell Lysis and cAMP Detection:
-
Lyse the cells according to the manufacturer's protocol of the chosen cAMP detection kit.
-
Quantify the amount of cAMP in each well using a competitive immunoassay. Commonly used methods include:
-
Homogeneous Time-Resolved Fluorescence (HTRF): This method uses a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog. The signal is inversely proportional to the amount of cAMP produced by the cells.[11]
-
Enzyme-Linked Immunosorbent Assay (ELISA): This method involves a competitive binding between the cellular cAMP and a known amount of labeled cAMP for a limited number of anti-cAMP antibody binding sites.
-
Luminescence-based assays: These assays utilize engineered luciferases that are directly responsive to cAMP levels.
-
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Convert the raw data from the assay (e.g., fluorescence ratio, absorbance, luminescence) to cAMP concentrations using the standard curve.
-
Plot the cAMP concentration as a function of the logarithm of the Abediterol concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of Abediterol that produces 50% of the maximal response).
-
Conclusion
The described radioligand binding and cAMP accumulation assays are robust and reliable methods for determining the β2/β1 selectivity of this compound. A thorough characterization using these techniques is essential for understanding the pharmacological profile of this compound and predicting its therapeutic window. A high selectivity ratio, with potent activation of the β2 receptor and significantly weaker activity at the β1 receptor, is a key indicator of a favorable safety profile with a reduced risk of cardiovascular side effects.
References
- 1. Abediterol (LAS100977), an inhaled long-acting β2-adrenoceptor agonist, has a fast association rate and long residence time at receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Signaling from β1- and β2-adrenergic receptors is defined by differential interactions with PDE4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. researchgate.net [researchgate.net]
- 5. biology.stackexchange.com [biology.stackexchange.com]
- 6. Bedoradrine | Selective β2-Adrenergic Receptor Agonist [benchchem.com]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. CGP-12177. A hydrophilic beta-adrenergic receptor radioligand reveals high affinity binding of agonists to intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. resources.revvity.com [resources.revvity.com]
- 11. resources.revvity.com [resources.revvity.com]
Troubleshooting & Optimization
Technical Support Center: Abediterol Napadisylate Solubility for In Vitro Applications
This technical support center provides guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Abediterol Napadisylate. The focus is on addressing common challenges related to its solubility in typical in vitro experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in common in vitro buffers like PBS, TRIS, or HEPES?
A1: Currently, there is limited publicly available data detailing the precise solubility of this compound in specific in vitro buffers such as Phosphate-Buffered Saline (PBS), Tris-HCl, or HEPES. As a salt form, this compound is designed to enhance the aqueous solubility of the active molecule, abediterol. However, the solubility can still be influenced by the buffer's pH, ionic strength, and temperature. It is recommended to experimentally determine the solubility in your specific buffer system.
Q2: I am observing precipitation when I add my this compound stock solution to my aqueous experimental medium. What are the likely causes and how can I resolve this?
A2: Precipitation upon dilution of a stock solution (often prepared in an organic solvent like DMSO) into an aqueous buffer is a common issue for many organic compounds. This typically occurs when the concentration of the compound in the final aqueous medium exceeds its solubility limit.
Troubleshooting Steps:
-
Reduce Final Concentration: The simplest solution is to lower the final concentration of this compound in your assay.
-
Optimize Co-Solvent Percentage: If using a co-solvent like DMSO, ensure the final concentration in your aqueous medium is as low as possible, typically below 0.5%, to avoid solvent effects on your experiment and minimize precipitation.
-
pH Adjustment: The solubility of compounds with ionizable groups can be highly pH-dependent. Experimentally determine the optimal pH for this compound solubility in your buffer system.
-
Use of Solubilizing Agents: For particularly challenging solubility issues, consider the use of solubilizing agents or excipients, such as cyclodextrins or surfactants. However, be aware that these can interfere with some biological assays.
Troubleshooting Guide
This guide provides a systematic approach to addressing solubility challenges with this compound.
Issue 1: Difficulty Dissolving this compound Powder
| Possible Cause | Suggested Solution |
| Inappropriate Solvent | While this compound is a salt, initial solubilization in a small amount of an organic co-solvent like DMSO or ethanol (B145695) can be effective before diluting into an aqueous buffer. |
| Insufficient Agitation | Ensure thorough mixing by vortexing or sonication. |
| Low Temperature | Gently warming the solution (e.g., to 37°C) can aid dissolution. Always check the compound's stability at elevated temperatures. |
Issue 2: Precipitation in Aqueous Buffer
| Possible Cause | Suggested Solution |
| Supersaturation | The concentration in the final buffer exceeds the compound's aqueous solubility. Reduce the final concentration. |
| pH Effects | The buffer pH is not optimal for solubility. Test a range of pH values to find the one that provides the best solubility. |
| Co-Solvent Shock | The rapid addition of a concentrated organic stock solution to the aqueous buffer can cause localized precipitation. Add the stock solution slowly while vortexing the buffer. |
Experimental Protocols
Protocol 1: Determination of Kinetic Solubility
Kinetic solubility is a high-throughput method to estimate the solubility of a compound under specific conditions and is often sufficient for many in vitro applications.[1][2][3]
Methodology:
-
Prepare a Concentrated Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Prepare Buffer Solutions: Aliquot your chosen in vitro buffer (e.g., PBS, TRIS, HEPES) into a 96-well plate.
-
Serial Dilution: Add a small volume of the DMSO stock solution to the first well and perform a serial dilution across the plate.
-
Incubation: Incubate the plate at the desired temperature (e.g., room temperature or 37°C) for a short period (e.g., 1-2 hours).
-
Detection of Precipitation: Measure the turbidity of each well using a nephelometer or a plate reader that can detect light scattering. The concentration at which a significant increase in turbidity is observed is the kinetic solubility.
Protocol 2: Determination of Equilibrium Solubility (Shake-Flask Method)
Equilibrium solubility is a more accurate measure of a compound's solubility and is considered the gold standard.[4][5]
Methodology:
-
Add Excess Compound: Add an excess amount of this compound powder to a known volume of your in vitro buffer in a sealed container.
-
Equilibration: Agitate the suspension at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation of Undissolved Solid: Separate the undissolved solid from the solution by centrifugation and/or filtration.
-
Quantification: Determine the concentration of this compound in the clear supernatant using a suitable analytical method, such as HPLC-UV.
Data Presentation
Use the following tables to record your experimental findings.
Table 1: Kinetic Solubility of this compound in Various Buffers
| Buffer System (pH) | Temperature (°C) | Kinetic Solubility (µM) | Observations |
| PBS (7.4) | 25 | ||
| TRIS (7.4) | 25 | ||
| HEPES (7.4) | 25 | ||
| PBS (7.4) | 37 | ||
| TRIS (7.4) | 37 | ||
| HEPES (7.4) | 37 |
Table 2: Equilibrium Solubility of this compound
| Buffer System (pH) | Temperature (°C) | Equilibrium Solubility (µg/mL) | Equilibrium Solubility (µM) |
| PBS (7.4) | 25 | ||
| TRIS (7.4) | 25 | ||
| HEPES (7.4) | 25 | ||
| PBS (7.4) | 37 | ||
| TRIS (7.4) | 37 | ||
| HEPES (7.4) | 37 |
Visualizations
References
Optimizing Abediterol Napadisylate concentration for functional assays
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the concentration of Abediterol Napadisylate for functional assays. The following information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Abediterol?
Abediterol is a potent and selective long-acting beta-2 adrenergic agonist (LABA).[1][2] Its mechanism of action involves binding to and activating the beta-2 adrenergic receptor, which is a G-protein coupled receptor (GPCR). This activation stimulates the Gs alpha subunit of the G-protein, leading to the activation of adenylyl cyclase. Adenylyl cyclase then catalyzes the conversion of ATP to cyclic AMP (cAMP).[3] The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately leading to smooth muscle relaxation and bronchodilation.[3][4]
Q2: Which functional assay is recommended for evaluating Abediterol activity?
Given that Abediterol's mechanism of action directly leads to the production of cyclic AMP (cAMP), a cAMP accumulation assay is the most direct and relevant functional assay. This assay measures the intracellular concentration of cAMP in response to stimulation with Abediterol. Commercially available ELISA, TR-FRET, or luminescence-based cAMP assay kits are suitable for this purpose.
Q3: How do I determine the optimal concentration range for this compound in my functional assay?
The optimal concentration is determined by performing a dose-response curve . This involves treating your cells with a range of Abediterol concentrations (typically a serial dilution) and measuring the corresponding functional response (e.g., cAMP levels).
Key steps:
-
Select a Concentration Range: Start with a wide range of concentrations, for example, from 1 pM to 10 µM, using a semi-log dilution series.
-
Generate a Dose-Response Curve: Plot the response (e.g., cAMP concentration) against the logarithm of the Abediterol concentration.
-
Determine the EC50: From the resulting sigmoidal curve, you can determine the EC50 (half-maximal effective concentration) . The EC50 is the concentration of Abediterol that produces 50% of the maximum possible response. This is a key measure of the drug's potency.
-
Optimize for Your Assay: For routine experiments, using a concentration at or slightly above the EC50 (e.g., EC80-EC100) is often ideal as it provides a robust and reproducible signal without being in the cytotoxic range. Clinical studies have noted adverse effects at higher doses (>10µg), so it is crucial to avoid excessively high concentrations in vitro that could lead to non-specific or off-target effects.[1]
Q4: What is a standard experimental protocol for a cAMP assay with Abediterol?
Below is a generalized protocol for a cell-based cAMP assay using a commercially available kit. Always refer to the specific instructions provided by your assay kit manufacturer.
Detailed Methodologies:
-
Cell Culture:
-
Culture a suitable cell line endogenously or recombinantly expressing the beta-2 adrenergic receptor (e.g., CHO-K1, HEK293, or human bronchial smooth muscle cells).
-
Seed cells into a 96-well plate at an appropriate density and allow them to adhere and grow to 80-90% confluency.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol).
-
Perform a serial dilution of the stock solution in assay buffer to create a range of concentrations for the dose-response curve.
-
-
Assay Procedure:
-
Wash the cells with a serum-free medium or assay buffer.
-
Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) for a recommended time. This step is crucial to prevent the degradation of newly synthesized cAMP.
-
Add the different concentrations of Abediterol to the wells. Include a "vehicle only" control (negative control) and a "forskolin" control (positive control, as it directly activates adenylyl cyclase).
-
Incubate for the time specified by the assay kit (e.g., 15-30 minutes) at 37°C.
-
Stop the reaction and lyse the cells according to the kit protocol to release the intracellular cAMP.
-
-
Detection and Analysis:
-
Follow the manufacturer's instructions for the cAMP detection steps (e.g., adding detection reagents, antibodies).
-
Read the plate using a suitable plate reader (e.g., luminometer, fluorescence reader).
-
Plot the data using graphing software (e.g., GraphPad Prism) and fit a non-linear regression curve (log(agonist) vs. response -- variable slope) to determine the EC50 value.
-
Q5: What are some representative quantitative results I can expect?
The following table shows illustrative data from a cAMP assay to determine the EC50 of Abediterol. Note that absolute values will vary depending on the cell line, assay kit, and experimental conditions.
| Abediterol Conc. (M) | Log [Abediterol] | Response (cAMP nM) - Rep 1 | Response (cAMP nM) - Rep 2 | Average Response (cAMP nM) |
| 1.00E-12 | -12.0 | 0.5 | 0.6 | 0.55 |
| 1.00E-11 | -11.0 | 1.2 | 1.4 | 1.30 |
| 1.00E-10 | -10.0 | 4.8 | 5.2 | 5.00 |
| 1.00E-09 | -9.0 | 15.1 | 14.7 | 14.90 |
| 1.00E-08 | -8.0 | 23.5 | 24.1 | 23.80 |
| 1.00E-07 | -7.0 | 24.8 | 25.4 | 25.10 |
| 1.00E-06 | -6.0 | 25.1 | 25.5 | 25.30 |
| Vehicle | N/A | 0.4 | 0.5 | 0.45 |
Interpretation:
-
Basal Level: The vehicle control shows the baseline level of cAMP in the cells.
-
Dose-Response: As the concentration of Abediterol increases, the cAMP level rises until it reaches a plateau (the maximum response).
-
EC50 Calculation: Based on this illustrative data, the maximum response is ~25 nM and the baseline is ~0.5 nM. The 50% response level would be approximately 12.75 nM. The Abediterol concentration that produces this response is between 1.00E-10 M and 1.00E-09 M, indicating a potent EC50 in the sub-nanomolar range, which is expected for a potent agonist.
Troubleshooting Guide
Q6: I am not seeing a response (or a very low signal) in my assay. What are the possible causes?
References
- 1. Abediterol (AZD0548) [openinnovation.astrazeneca.com]
- 2. Abediterol | C25H30F2N2O4 | CID 11962616 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Current issues with beta2-adrenoceptor agonists: pharmacology and molecular and cellular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Current issues with beta2-adrenoceptor agonists: pharmacology and molecular and cellular mechanisms. | Semantic Scholar [semanticscholar.org]
Addressing dose-dependent adverse effects of Abediterol Napadisylate in preclinical studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Abediterol (B1664762) Napadisylate in preclinical settings. The information is designed to help address potential dose-dependent adverse effects observed during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the expected dose-dependent adverse effects of Abediterol Napadisylate in preclinical studies?
A1: this compound, as a long-acting beta-2 adrenergic receptor (β2-AR) agonist, can produce adverse effects consistent with the pharmacological action of this class of drugs. In preclinical studies, particularly at higher doses, researchers may observe cardiovascular and metabolic changes. Key dose-dependent adverse effects include:
-
Cardiovascular: Increased heart rate (tachycardia), and potential changes in electrocardiogram (ECG) parameters.
-
Metabolic: Fluctuations in blood glucose and serum potassium levels.
In preclinical dog studies, Abediterol has shown a favorable cardiovascular safety profile compared to other long-acting β2-AR agonists like salmeterol, formoterol, and indacaterol, with a greater safety margin between its bronchodilatory and cardiovascular effects.[1]
Q2: We are observing significant tachycardia in our canine model. What is the expected dose-response for this effect?
A2: Tachycardia is an anticipated pharmacological effect of β2-AR agonists. Preclinical studies in anesthetized dogs have demonstrated that Abediterol has a higher safety margin regarding its effect on heart rate compared to other bronchodilators. Specifically, the safety index (ratio of the maximal dose with no effect on heart rate to the dose that inhibits acetylcholine-induced bronchoconstriction by 40%) for Abediterol was found to be greater than that for olodaterol (B163178) and vilanterol (B1248922).[2]
For detailed quantitative data on the dose-dependent effects of Abediterol on heart rate in dogs, please refer to the table below. If the observed tachycardia exceeds the expected range for the administered dose, consider the troubleshooting guide for potential experimental variables.
Q3: Our rat toxicology studies are showing unexpected changes in blood glucose and potassium. What is the known preclinical profile for these metabolic effects?
A3: While specific preclinical data on the dose-dependent metabolic effects of Abediterol in rats is not extensively published, changes in glucose and potassium are known class effects of β2-AR agonists. Stimulation of β2-ARs can lead to glycogenolysis and an increase in blood glucose, as well as an intracellular shift of potassium, which can result in hypokalemia. Chronic Good Laboratory Practice (GLP) toxicology studies have been completed for Abediterol in rats (6-month) and dogs (9-month), which would have systematically evaluated these parameters.[3] Researchers observing significant deviations from expected baseline values should consult the troubleshooting guide and the provided experimental protocols for assessing these metabolic changes.
Troubleshooting Guides
Issue 1: Excessive Cardiovascular Stimulation in Canine Models
Symptoms:
-
Heart rate increase is significantly higher than anticipated based on the dose administered.
-
Notable changes in blood pressure or ECG readings that are outside the expected safety margins.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Incorrect Dose Calculation or Administration | - Verify all dose calculations, including conversions for salt form (napadisylate).- Ensure accurate and consistent administration of the inhaled dose. For nebulized delivery, calibrate the equipment and monitor the aerosol generation. |
| Animal Stress | - Acclimatize animals to the experimental setup and handling procedures to minimize stress-induced cardiovascular changes.- For conscious animal studies, use telemetry to avoid restraint-related stress. |
| Anesthesia Protocol (for anesthetized models) | - Review the anesthetic agents used, as they can have confounding effects on the cardiovascular system.- Ensure a stable plane of anesthesia is maintained throughout the experiment. |
| Underlying Health Conditions of Animals | - Ensure animals are healthy and free from underlying cardiovascular conditions that could sensitize them to the effects of β2-AR agonists. |
Issue 2: Unexplained Variability in Metabolic Parameters in Rodent Studies
Symptoms:
-
High inter-animal variability in blood glucose and serum potassium levels.
-
Inconsistent dose-response relationship for metabolic effects.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Fasting State of Animals | - Standardize the fasting period before blood collection, as this can significantly impact baseline glucose levels. |
| Blood Sampling Technique and Timing | - Use consistent blood sampling methods to minimize stress and hemolysis, which can affect potassium levels.- Collect samples at standardized time points post-dose to capture the peak effects and time course of metabolic changes. |
| Diet and Housing Conditions | - Ensure all animals are on the same diet and housed under identical environmental conditions (temperature, light-dark cycle) to reduce metabolic variability. |
| Analytical Methods | - Validate the analytical methods used for measuring glucose and potassium to ensure accuracy and reproducibility. |
Data Presentation
Table 1: Preclinical Cardiovascular Safety Margin of Abediterol in Anesthetized Dogs
| Compound | ID40 (µg/kg)¹ | Max. Dose with No Heart Rate Effect (µg/kg) | Safety Index² |
| Abediterol | 0.059 | >0.625 | 10.5 |
| Olodaterol | 0.180 | 0.875 | 4.9 |
| Vilanterol | 2.870 | 6.875 | 2.4 |
¹ID40: Dose that inhibits acetylcholine-induced bronchoconstriction by 40%.[2] ²Safety Index: Ratio of the maximal dose without effect on heart rate and the ID40.[2]
Experimental Protocols
Protocol 1: Assessment of Cardiovascular Safety in Conscious Telemetered Dogs
Objective: To evaluate the dose-dependent effects of inhaled this compound on cardiovascular parameters in conscious, freely moving dogs.
Methodology:
-
Animal Model: Male beagle dogs, surgically implanted with telemetry transmitters for the measurement of ECG, blood pressure, and heart rate.
-
Acclimatization: Animals are acclimatized to the inhalation system and experimental procedures to minimize stress.
-
Dose Administration: this compound is administered via a nose-only inhalation system. Doses are delivered as an aerosol generated from a solution or suspension. A placebo (vehicle) group should be included as a control.
-
Data Collection:
-
Continuous recording of ECG, blood pressure, and heart rate via telemetry, starting from a baseline period before dosing and continuing for at least 24 hours post-dose.
-
Parameters to be analyzed include heart rate, systolic and diastolic blood pressure, mean arterial pressure, and ECG intervals (e.g., PR, QRS, QT, and corrected QT).
-
-
Data Analysis:
-
Data are typically averaged over specific time intervals (e.g., 30 minutes, 1 hour) and compared to the pre-dose baseline and the placebo group.
-
Dose-response curves are generated for the observed changes in cardiovascular parameters.
-
Protocol 2: Assessment of Metabolic Effects in Rats
Objective: To determine the dose-dependent effects of this compound on blood glucose and serum potassium levels in rats.
Methodology:
-
Animal Model: Male and female Sprague-Dawley or Wistar rats.
-
Dose Administration: this compound is administered via inhalation (nose-only or whole-body exposure) or another relevant route (e.g., intratracheal instillation) depending on the study objectives. A vehicle control group is essential.
-
Blood Sampling:
-
Blood samples are collected at predetermined time points (e.g., pre-dose, and 1, 4, 8, and 24 hours post-dose).
-
For glucose measurement, blood can be collected from a tail vein using a glucometer for immediate reading or into fluoride-oxalate tubes for plasma glucose analysis.
-
For potassium measurement, blood should be collected into serum separator tubes, allowed to clot, and then centrifuged to obtain serum. Care should be taken to avoid hemolysis.
-
-
Biochemical Analysis:
-
Plasma glucose is measured using a validated enzymatic assay (e.g., glucose oxidase method).
-
Serum potassium is measured using an ion-selective electrode on a clinical chemistry analyzer.
-
-
Data Analysis:
-
Mean glucose and potassium concentrations at each time point are calculated for each dose group and compared to the control group.
-
Statistical analysis (e.g., ANOVA followed by a post-hoc test) is used to determine the significance of any observed changes.
-
Visualizations
Caption: Beta-2 adrenergic receptor signaling cascade initiated by Abediterol.
Caption: Experimental workflow for assessing cardiovascular safety in dogs.
References
- 1. Pharmacological characterization of abediterol, a novel inhaled β(2)-adrenoceptor agonist with long duration of action and a favorable safety profile in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro and in vivo preclinical profile of abediterol (LAS100977), an inhaled long-acting β2-adrenoceptor agonist, compared with indacaterol, olodaterol and vilanterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Abediterol (AZD0548) [openinnovation.astrazeneca.com]
Potential off-target effects of Abediterol Napadisylate in cellular models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of Abediterol Napadisylate in cellular models. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the known receptor selectivity of this compound?
A1: Abediterol is a potent and selective β2-adrenoceptor agonist.[1] Preclinical studies have demonstrated its high functional selectivity for the β2-adrenoceptor over the β1-adrenoceptor, with a selectivity profile comparable to or higher than other long-acting β2-agonists (LABAs) like salmeterol (B1361061) and formoterol (B127741).[1][2]
Q2: Are the observed adverse effects of Abediterol in clinical trials due to off-target binding?
A2: The adverse effects reported in clinical trials, such as tremor, palpitations, restlessness, nervousness, and dizziness, are generally considered to be dose-dependent and related to the primary pharmacology of β2-adrenoceptor stimulation.[1] These are typically on-target effects resulting from systemic exposure and activation of β2-adrenoceptors in various tissues.
Q3: Has a broad off-target screening panel been conducted for this compound?
A3: Publicly available information does not specify the results of a comprehensive off-target receptor screening panel for this compound. Such studies are standard in drug development to ensure selectivity. If your experimental results strongly suggest an off-target effect, it may be prudent to conduct a targeted or broad receptor binding assay.
Q4: Can this compound activate other adrenergic receptors?
A4: While Abediterol is highly selective for the β2-adrenoceptor, it is a possibility, especially at high concentrations, that it could interact with other adrenergic receptors, such as β1- or α-adrenergic receptors.[3] This is a known characteristic of some β2-agonists.[3] Researchers should include appropriate controls to investigate this possibility if unexpected cellular responses are observed.
Q5: What are the main downstream signaling pathways activated by this compound?
A5: As a β2-adrenoceptor agonist, Abediterol primarily activates the Gαs protein, which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP).[4][5] This leads to the activation of Protein Kinase A (PKA) and subsequent downstream signaling events that result in smooth muscle relaxation.[5] Other potential signaling pathways for β2-adrenoceptors include those mediated by β-arrestin.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected cellular response not consistent with cAMP/PKA pathway activation. | 1. Activation of a non-canonical signaling pathway (e.g., β-arrestin).2. Off-target binding to an unrelated receptor.3. Crosstalk with other signaling pathways in the specific cell type. | 1. Measure β-arrestin recruitment or downstream markers of this pathway.2. Perform a receptor binding assay or use specific antagonists for suspected off-target receptors.3. Review the literature for known signaling crosstalk in your cellular model. |
| Diminished cellular response after repeated or prolonged exposure to Abediterol. | Receptor desensitization and internalization, a common phenomenon for G-protein coupled receptors (GPCRs).[6] | 1. Perform a time-course experiment to characterize the onset of desensitization.2. Measure receptor expression on the cell surface after treatment.3. Investigate the phosphorylation status of the β2-adrenoceptor. |
| Observed effects at much higher concentrations than the reported EC50. | Potential off-target effects at supra-physiological concentrations. | 1. Carefully determine the dose-response curve in your specific cellular model.2. Compare the effective concentration in your experiments to the known potency of Abediterol at the β2-adrenoceptor.3. Use a structurally unrelated β2-agonist as a control to see if the effect is specific to Abediterol's chemical structure. |
| Variability in response between different cell lines. | 1. Different levels of β2-adrenoceptor expression.2. Variations in the expression of signaling and regulatory proteins (e.g., G-proteins, GRKs, β-arrestins). | 1. Quantify β2-adrenoceptor expression levels in your cell lines (e.g., by qPCR or radioligand binding).2. Characterize the expression of key signaling components in your cellular models. |
Data Summary
Table 1: In Vitro Potency and Selectivity of Abediterol
| Parameter | Value | System | Reference |
| β2-adrenoceptor Affinity | Subnanomolar | Human recombinant β2-adrenoceptor | [2] |
| β2-adrenoceptor Agonist Activity (EC50) | 1.9 ± 0.4 nM | Isolated human bronchi | [2] |
| β2/β1 Selectivity | Higher than formoterol and indacaterol | Cellular model with overexpressed human receptors and isolated guinea pig tissue | [2] |
| Intrinsic Activity (Emax) | 91 ± 5% (of isoprenaline) | Cellular model with overexpressed human receptors | [2] |
Key Experimental Protocols
Protocol 1: Assessing Receptor Selectivity using a Functional Assay
-
Cell Culture: Culture HEK293 cells stably expressing either the human β1- or β2-adrenoceptor.
-
Compound Preparation: Prepare a serial dilution of this compound and a non-selective β-agonist (e.g., isoprenaline) as a positive control.
-
Assay Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Wash the cells with assay buffer.
-
Add the diluted compounds to the cells.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Lyse the cells and measure intracellular cAMP levels using a suitable assay kit (e.g., HTRF, ELISA).
-
-
Data Analysis:
-
Plot the dose-response curves for cAMP production.
-
Calculate the EC50 values for Abediterol at both β1- and β2-adrenoceptors.
-
The selectivity ratio can be determined by dividing the EC50 for the β1-receptor by the EC50 for the β2-receptor.
-
Protocol 2: Investigating Receptor Internalization by Immunofluorescence
-
Cell Culture: Culture cells endogenously or exogenously expressing a tagged (e.g., FLAG, HA) β2-adrenoceptor on glass coverslips.
-
Treatment: Treat the cells with this compound (at a concentration of 10x EC50) for various time points (e.g., 0, 15, 30, 60 minutes). Include a vehicle control.
-
Immunostaining:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with a detergent (e.g., Triton X-100), or for cell surface staining, omit permeabilization.
-
Block with a suitable blocking buffer (e.g., BSA in PBS).
-
Incubate with a primary antibody against the receptor tag.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Mount the coverslips on microscope slides with a mounting medium containing a nuclear stain (e.g., DAPI).
-
-
Imaging and Analysis:
-
Visualize the cells using a fluorescence microscope.
-
Observe the localization of the receptor. A shift from a predominantly membrane-bound signal to intracellular puncta is indicative of internalization.
-
Quantify the degree of internalization using image analysis software.
-
Visualizations
Caption: Canonical β2-Adrenergic Receptor Signaling Pathway.
Caption: Troubleshooting Workflow for Unexpected Cellular Responses.
References
- 1. Abediterol (AZD0548) [openinnovation.astrazeneca.com]
- 2. Pharmacological characterization of abediterol, a novel inhaled β(2)-adrenoceptor agonist with long duration of action and a favorable safety profile in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Beta2-Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. [PDF] Current issues with beta2-adrenoceptor agonists: pharmacology and molecular and cellular mechanisms. | Semantic Scholar [semanticscholar.org]
- 5. β2-agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Salmeterol-induced desensitization, internalization and phosphorylation of the human beta2-adrenoceptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Excipient compatibility for preclinical formulation of Abediterol Napadisylate
This technical support center provides guidance on excipient compatibility for the preclinical formulation of Abediterol Napadisylate, a long-acting beta-agonist (LABA) intended for inhalation. The following frequently asked questions (FAQs) and troubleshooting guides are designed to assist researchers, scientists, and drug development professionals in their experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the common excipients to consider for a dry powder inhaler (DPI) formulation of this compound?
A1: For DPI formulations, carrier particles are typically used to improve the flowability and dispersibility of the micronized active pharmaceutical ingredient (API). Common choices for inhaled products include:
-
Lactose (B1674315) Monohydrate: The most widely used carrier in DPIs due to its long history of safe use, good physicochemical stability, and compatibility with many APIs.[1][2]
-
Mannitol (B672): An alternative to lactose, particularly for patients with lactose intolerance.[3][4][5] It can also offer advantages in terms of aerosol performance and stability.
-
L-Leucine: Often used as a force-control agent or lubricant to improve powder dispersion and aerosolization.[6][7][8][9] It can enhance the stability of the formulation.[6][8]
Q2: How can I assess the compatibility of this compound with my chosen excipients?
A2: A systematic approach to compatibility testing is crucial. This typically involves a combination of analytical techniques to detect physical and chemical interactions. Key methods include:
-
Differential Scanning Calorimetry (DSC): A thermal analysis technique used to detect changes in the melting point, glass transition, or the appearance of new thermal events that may indicate an interaction.
-
Fourier-Transform Infrared Spectroscopy (FTIR): This spectroscopic method can identify changes in the characteristic absorption bands of the API and excipients, suggesting chemical interactions.
-
High-Performance Liquid Chromatography (HPLC): HPLC is used for stability studies to quantify the drug substance and detect the formation of degradation products over time under stressed conditions.
Q3: Are there any known incompatibilities to be aware of when formulating with these common excipients?
A3: While specific data for this compound is not publicly available, general potential incompatibilities for similar compounds and excipients include:
-
Maillard Reaction: This can occur between reducing sugars like lactose and APIs containing primary or secondary amine groups, especially under conditions of high temperature and humidity.[10] This can lead to discoloration (browning) and the formation of degradants.
-
Hygroscopicity: Amorphous lactose can be hygroscopic and absorb moisture, which may affect the stability and aerosol performance of the formulation.[1]
-
Solid-State Interactions: Physical interactions between the API and excipients can lead to changes in crystallinity or polymorphic form, potentially impacting the drug's stability and dissolution profile.
Troubleshooting Guide
Issue: Discoloration (browning) of the this compound-Lactose Monohydrate blend is observed during storage at accelerated stability conditions.
-
Possible Cause: This is likely due to a Maillard reaction between the lactose and the secondary amine group in the Abediterol molecule.
-
Troubleshooting Steps:
-
Confirm the Interaction: Use FTIR to look for changes in the carbonyl and amine regions of the spectrum. Employ HPLC to detect and quantify any new degradation products.
-
Control Environmental Factors: Ensure that the formulation is processed and stored in a low-humidity environment.
-
Consider an Alternative Carrier: Evaluate mannitol as a non-reducing sugar alternative to lactose.
-
Optimize Formulation: The addition of L-leucine may form a protective layer on the particles, potentially reducing the interaction.[8]
-
Issue: Poor aerosol performance (low emitted dose or fine particle fraction) of the initial formulation.
-
Possible Cause: This could be due to strong cohesive forces between the API particles or adhesive forces between the API and the carrier.
-
Troubleshooting Steps:
-
Incorporate a Force-Control Agent: Add a small percentage of L-leucine to the formulation to reduce interparticle cohesive forces and improve powder dispersion.[7][8]
-
Optimize Particle Size: Ensure the API has an appropriate particle size for inhalation (typically 1-5 µm).
-
Modify the Carrier: Use a different grade of lactose or mannitol with a different particle size distribution or surface morphology.
-
Hypothetical Excipient Compatibility Data
The following tables summarize hypothetical data from compatibility studies of this compound with common DPI excipients. This data is for illustrative purposes to guide experimental design and interpretation.
Table 1: Summary of DSC Thermal Analysis
| Binary Mixture (1:1 w/w) | Melting Endotherm of this compound (°C) | Appearance of New Peaks | Interpretation |
| This compound (Pure) | 185.4 | N/A | Reference |
| + Lactose Monohydrate | 183.2 | No | Compatible |
| + Mannitol | 185.1 | No | Compatible |
| + L-Leucine | 184.9 | No | Compatible |
Table 2: Summary of HPLC Stability Study (40°C/75% RH, 4 weeks)
| Formulation | Initial Assay (%) | Assay after 4 weeks (%) | Total Degradation Products (%) |
| This compound (API only) | 100.0 | 99.5 | 0.5 |
| + Lactose Monohydrate | 99.8 | 97.2 | 2.6 |
| + Mannitol | 99.9 | 99.3 | 0.6 |
| + L-Leucine | 99.9 | 99.4 | 0.5 |
Experimental Protocols
1. Differential Scanning Calorimetry (DSC)
-
Objective: To assess physical compatibility by observing changes in thermal behavior.
-
Methodology:
-
Accurately weigh 2-5 mg of the pure API, pure excipient, or a 1:1 (w/w) physical mixture into an aluminum DSC pan.
-
Seal the pan hermetically.
-
Place the sample pan and an empty reference pan in the DSC cell.
-
Heat the sample from 25°C to 250°C at a constant rate of 10°C/min under a nitrogen purge.
-
Record the heat flow as a function of temperature.
-
Analyze the resulting thermogram for shifts in melting points, changes in peak shape, or the appearance of new endothermic or exothermic peaks.
-
2. Fourier-Transform Infrared Spectroscopy (FTIR)
-
Objective: To detect chemical interactions by observing changes in vibrational frequencies of functional groups.
-
Methodology:
-
Prepare samples of the pure API, pure excipients, and 1:1 (w/w) physical mixtures.
-
Acquire the FTIR spectra of each sample over a range of 4000 to 400 cm⁻¹ using an attenuated total reflectance (ATR) accessory.
-
Compare the spectrum of the physical mixture to the spectra of the individual components.
-
Look for the appearance of new peaks, disappearance of existing peaks, or significant shifts in the positions of characteristic peaks.
-
3. HPLC Stability Study
-
Objective: To quantify the chemical stability of the API in the presence of excipients under accelerated conditions.
-
Methodology:
-
Prepare physical mixtures of the API and each excipient (e.g., in a 1:100 w/w ratio to simulate a typical formulation).
-
Place the samples in open glass vials in a stability chamber set to 40°C and 75% relative humidity.
-
At predetermined time points (e.g., 0, 1, 2, and 4 weeks), withdraw a sample and dissolve it in a suitable solvent.
-
Analyze the sample by a validated stability-indicating HPLC method to determine the concentration of the API and any degradation products.
-
Compare the results to a control sample of the API stored under the same conditions.
-
Visualizations
References
- 1. Lactose: Characteristics, Food and Drug-Related Applications, and Its Possible Substitutions in Meeting the Needs of People with Lactose Intolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmaexcipients.com [pharmaexcipients.com]
- 3. Combined inhaled salbutamol and mannitol therapy for mucus hyper-secretion in pulmonary diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. drugs.com [drugs.com]
- 5. pharmaexcipients.com [pharmaexcipients.com]
- 6. Leucine as an excipient in spray dried powder for inhalation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Leucine improves the aerosol performance of dry powder inhaler formulations of siRNA-loaded nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
Overcoming challenges in the synthesis of Abediterol Napadisylate derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of Abediterol Napadisylate and its derivatives.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis, offering potential causes and recommended solutions.
Issue 1: Low Yield in the Synthesis of the Lipophilic Amine Tail (Batch Process)
-
Question: We are experiencing significantly lower than expected yields (<30%) during the batch synthesis of the Abediterol amine tail. What are the potential causes and how can we improve the yield?
-
Answer: Low yields in the batch synthesis of the Abediterol amine tail are a known issue. Several factors can contribute to this problem:
-
Formation of Undesired Symmetrical Diether: During the phase-transfer-catalyzed (PTC) O-alkylation step, the use of 1,6-dibromohexane (B150918) can lead to the formation of a symmetrical diether impurity. This side reaction consumes the starting alcohol and reduces the yield of the desired product.
-
Suboptimal Reaction Conditions: The efficiency of the PTC O-alkylation is highly dependent on the reaction conditions.
-
Impurity Formation in Subsequent Steps: Residual 1,6-dibromohexane can lead to the formation of impurities during the subsequent phthalimide (B116566) substitution step.[1]
-
Use of Hazardous and Inefficient Reagents: The use of hydrazine (B178648) for the deprotection of the phthalimide is not only hazardous but can also contribute to lower overall yields.[1]
Troubleshooting and Optimization:
-
Consider a Continuous-Flow Process: A continuous-flow synthesis approach has been shown to significantly improve the yield and safety of the amine tail synthesis.[1] This method allows for better control over reaction parameters and minimizes the formation of side products.
-
Optimize Reagent Stoichiometry: In the batch process, using a large excess of 1,6-dibromohexane (over 5 equivalents) is a strategy to reduce the formation of the symmetrical diether.[1] However, this can complicate purification and lead to other impurities. Careful optimization of the stoichiometry is crucial.
-
Alternative Synthesis Route: A modified route reducing the number of steps and avoiding hazardous reagents has been developed, which could be a more efficient alternative.[1]
-
Issue 2: Impurity Detected After Coupling of Amine Tail and Saligenin Moiety
-
Question: We are observing a significant impurity peak in our HPLC analysis after the coupling reaction between the synthesized amine tail and the protected saligenin epoxide. How can we identify and minimize this impurity?
-
Answer: The coupling of a primary amine with an epoxide can sometimes lead to side reactions. A common impurity in such reactions is the product of a double alkylation, where two molecules of the epoxide react with one molecule of the amine.
Troubleshooting and Optimization:
-
Control Stoichiometry: Carefully control the stoichiometry of the reactants. Using a slight excess of the amine tail can help to minimize the double alkylation product.
-
Reaction Temperature: The reaction should be carried out at a controlled, and likely low, temperature to minimize the rate of the second addition.
-
Slow Addition: Adding the epoxide solution slowly to the amine solution can help to maintain a low concentration of the epoxide in the reaction mixture, further disfavoring the double alkylation.
-
Purification: The resulting impurity can likely be separated from the desired product by column chromatography. Optimization of the chromatographic conditions will be necessary.
-
Issue 3: Poor Crystallinity and Low Purity of this compound Salt
-
Question: We are struggling to obtain a crystalline solid of this compound with high purity. The isolated product is often amorphous or an oil, and the purity is below our target. What are the key parameters to control during salt formation and crystallization?
-
Answer: The formation of a stable and pure crystalline salt is a critical step. Several factors can influence the outcome of the crystallization process:
-
Solvent System: The choice of solvent or solvent mixture is paramount. A good solvent system will dissolve the Abediterol free base and naphthalene-1,5-disulfonic acid, but the resulting salt should have limited solubility, allowing it to crystallize. Anti-solvent crystallization is a common technique to induce precipitation.
-
Stoichiometry of Acid: The molar ratio of Abediterol to naphthalene-1,5-disulfonic acid is crucial. An incorrect ratio can lead to an impure salt or co-precipitation of the free base or excess acid.
-
Temperature and Cooling Rate: The temperature at which the salt formation is carried out and the subsequent cooling rate can significantly impact the crystal form (polymorphism) and size. Slow cooling generally favors the formation of larger, more ordered crystals.
-
Purity of the Free Base: The purity of the Abediterol free base is critical. Impurities present in the free base can inhibit crystallization or be incorporated into the crystal lattice, reducing the purity of the final salt.
Troubleshooting and Optimization:
-
Screening of Solvent Systems: A systematic screening of different solvent/anti-solvent systems is recommended. Common solvents for this purpose include alcohols (e.g., methanol (B129727), ethanol, isopropanol), ketones (e.g., acetone), and esters (e.g., ethyl acetate), with hydrocarbons (e.g., heptane (B126788), hexane) often used as anti-solvents.
-
Controlled Addition of Acid: Add the naphthalene-1,5-disulfonic acid solution slowly to the solution of the Abediterol free base with good stirring.
-
Seeding: If a small amount of pure crystalline this compound is available, it can be used as seed crystals to induce crystallization and control the crystal form.
-
Purification of Free Base: Ensure the Abediterol free base is of high purity before attempting the salt formation. Recrystallization or chromatographic purification of the free base may be necessary.
-
Frequently Asked Questions (FAQs)
Synthesis and Process Chemistry
-
Q1: What are the main advantages of the continuous-flow synthesis for the Abediterol amine tail compared to the batch process?
-
A1: The continuous-flow process offers several advantages, including improved safety by minimizing the handling of hazardous reagents like hydrazine, better control over reaction parameters leading to higher yields and reduced impurity formation, and easier scalability.[1] The reported overall isolated yield for the three-step continuous-flow sequence is 38%, which is favorable compared to the 26% yield from a different batch route.[2]
-
-
Q2: What are the critical parameters to control during the Ru-catalyzed reductive amination step in the amine tail synthesis?
-
A2: This final step in the continuous-flow synthesis of the amine tail is performed at high pressure (40 bar) and high temperature (150 °C).[1] Precise control of these parameters, along with the flow rates of ammonia (B1221849) and hydrogen, is critical for achieving a high conversion and yield.
-
Analytical and Quality Control
-
Q3: How can the chiral purity of Abediterol be determined?
-
A3: Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the enantiomeric purity of chiral drugs like Abediterol. A suitable chiral stationary phase (CSP) is required to separate the (R)- and (S)-enantiomers. The selection of the appropriate chiral column and mobile phase is crucial and typically requires screening of different commercially available chiral columns.
-
-
Q4: What are the expected process-related impurities in the synthesis of Abediterol?
-
A4: Based on the known synthetic routes, potential process-related impurities could include:
-
The symmetrical diether formed during the O-alkylation step in the batch synthesis of the amine tail.[1]
-
Unreacted starting materials and intermediates from each synthetic step.
-
Products of side reactions, such as the double alkylation product from the coupling of the amine tail and the epoxide.
-
Residual solvents and reagents.
-
-
Data Presentation
Table 1: Comparison of Batch vs. Continuous-Flow Synthesis of Abediterol Amine Tail
| Parameter | Batch Process | Continuous-Flow Process | Reference |
| Overall Yield | 26% (different synthetic route) | 38% | [2] |
| Key Reagents | LiAlH4, 1,6-dibromohexane, Phthalimide, Hydrazine | H2/Ru catalyst, 5-bromo-1-pentene, Rh(acac)(CO)2, NH3/H2/Ru catalyst | [1] |
| Safety Concerns | Highly exothermic workup, use of highly toxic and potentially explosive hydrazine.[1] | Improved safety due to small reactor volumes and elimination of hazardous reagents. | |
| Impurity Issues | Formation of symmetrical diether, impurities from residual 1,6-dibromohexane.[1] | Reduced formation of side products due to better process control. |
Experimental Protocols
Protocol 1: Illustrative Example for Coupling of Amine Tail with Protected Saligenin Epoxide
Disclaimer: This is a generalized, illustrative protocol. Actual conditions may need to be optimized.
-
Dissolution of Amine: Dissolve the synthesized Abediterol amine tail (1.0 equivalent) in a suitable aprotic solvent such as Tetrahydrofuran (THF) or Acetonitrile.
-
Cooling: Cool the solution to 0-5 °C in an ice bath.
-
Addition of Epoxide: Slowly add a solution of the protected saligenin epoxide (1.05 equivalents) in the same solvent to the cooled amine solution over a period of 1-2 hours, maintaining the temperature below 10 °C.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours, or until reaction completion is confirmed by TLC or LC-MS.
-
Workup: Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to isolate the coupled product.
Protocol 2: Illustrative Example for this compound Salt Formation
Disclaimer: This is a generalized, illustrative protocol. Actual conditions may need to be optimized.
-
Dissolution of Free Base: Dissolve the purified Abediterol free base (1.0 equivalent) in a suitable solvent in which the free base is soluble (e.g., methanol or ethanol).
-
Preparation of Acid Solution: In a separate flask, dissolve naphthalene-1,5-disulfonic acid (0.5 equivalents for a 2:1 salt) in the same solvent.
-
Salt Formation: Slowly add the acid solution to the solution of the free base at room temperature with vigorous stirring.
-
Induction of Crystallization: If the salt does not precipitate spontaneously, add an anti-solvent (e.g., heptane or ethyl acetate) dropwise until turbidity is observed.
-
Crystallization: Allow the mixture to stir at room temperature for a few hours and then cool to 0-5 °C to complete the crystallization.
-
Isolation: Collect the crystalline solid by filtration, wash with a small amount of the cold anti-solvent, and dry under vacuum.
Mandatory Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision tree for Abediterol synthesis.
References
Improving the delivery efficiency of inhaled Abediterol Napadisylate in animal studies
Technical Support Center: Inhaled Abediterol Napadisylate Animal Studies
Welcome to the technical support center for researchers utilizing inhaled this compound in preclinical animal studies. This resource provides practical guidance, troubleshooting tips, and detailed protocols to help optimize your experiments and improve the efficiency of drug delivery.
Abediterol is a potent, long-acting β2-adrenoceptor agonist (LABA) designed for once-daily administration to treat respiratory diseases like asthma and COPD.[1][2] Achieving consistent and efficient delivery to the lungs in animal models is critical for obtaining reliable pharmacodynamic and pharmacokinetic data.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors influencing the lung deposition of nebulized this compound in rodents?
A1: Several factors significantly impact lung deposition.[3][4][5] Key considerations include:
-
Aerosol Particle Size: This is paramount. For rodents, particles in the submicron range (ideally <1 μm) are needed to maximize deposition in the lower respiratory tract and avoid significant loss in the nasopharyngeal region.[6][7] Larger particles (2-5 μm) that are optimal for humans will disproportionately deposit in the upper airways of obligate nose-breathing rodents.[7][8]
-
Delivery System: The choice of nebulizer and exposure chamber (e.g., nose-only vs. whole-body) is crucial. High-frequency ultrasonic nebulizers can generate smaller particles suitable for rodents.[6] Nose-only exposure systems are often preferred to minimize drug loss and prevent exposure through dermal or oral routes.[9][10]
-
Animal's Breathing Pattern: The respiratory rate and tidal volume of the animal will affect the amount of aerosol inhaled. Stress from improper handling or restraint can alter breathing patterns, leading to variability.[11]
-
Formulation Properties: The drug's physicochemical properties, including solubility and stability in the nebulization vehicle, can affect the generated aerosol's quality and concentration.
Q2: Should I use a nose-only or a whole-body exposure system for my study?
A2: The choice depends on your study's objectives, the amount of test material available, and the study duration.[9][12]
-
Nose-Only Exposure: This method is highly recommended for quantitative pharmacology and pharmacokinetic studies. It delivers the aerosol directly to the animal's breathing zone, minimizing drug loss and preventing oral or dermal absorption.[9][10] This leads to a more accurate and reproducible lung dose. However, it requires restraining the animals, which can induce stress.[9][11]
-
Whole-Body Exposure: This method is suitable for longer-term toxicology studies where large groups of animals are exposed simultaneously and animal stress from restraint is a concern.[9][13] However, it requires significantly more test compound, and the actual inhaled dose is harder to quantify due to drug deposition on fur and subsequent ingestion via grooming.[9]
Q3: How can I quantify the actual dose of this compound delivered to the lungs?
A3: Quantifying the lung dose is challenging but essential. It typically involves a combination of aerosol characterization and post-exposure tissue analysis.
-
Aerosol Characterization: Use instruments like a cascade impactor or an aerodynamic particle sizer to determine the aerosol concentration in the exposure chamber and the particle size distribution (Mass Median Aerodynamic Diameter - MMAD).[14]
-
Dosimetry Calculation: The potential inhaled dose can be estimated using the aerosol concentration and standard values for rodent minute ventilation. However, this is an estimate of the dose presented to the animal, not the dose deposited in the lung.
-
Tissue Analysis: The most accurate method is to measure the drug concentration in lung tissue or bronchoalveolar lavage fluid (BALF) post-exposure using a validated analytical method (e.g., LC-MS/MS). This provides the actual deposited dose.[14]
Q4: What are the expected lung deposition rates in rodents?
A4: Reported lung deposition rates in rodents are typically low and highly variable. They can range from less than 4% to around 10% of the nebulized dose in spontaneous breathing models.[3][5][14] Optimized systems, however, have achieved deposition rates approaching 30%.[3][5] It is crucial to characterize the deposition for your specific experimental setup rather than relying solely on literature values.
Troubleshooting Guide
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or variable drug efficacy (e.g., poor bronchodilation) | 1. Suboptimal Particle Size: Aerosol particles may be too large, leading to high deposition in the upper airways and low deposition in the deep lung.[6][8] 2. Low Lung Deposition: Inefficient nebulizer performance, leaks in the exposure system, or incorrect animal restraint.[7] 3. Drug Degradation: The nebulization process (e.g., heat from ultrasonic nebulizers) may be degrading the this compound. | 1. Characterize Particle Size: Use a cascade impactor to verify the MMAD is within the optimal range for rodents (<1-2 μm). Consider using a high-frequency (e.g., 8 MHz) ultrasonic atomizer to generate smaller particles.[6] 2. System Validation: Quantify nebulizer output gravimetrically. Check all connections for leaks. Ensure animals are properly positioned in nose-only tubes to allow for unobstructed breathing.[11] 3. Assess Drug Stability: Analyze the drug concentration and purity in the nebulizer reservoir before and after a typical nebulization run to check for degradation. |
| High variability in plasma drug concentrations between animals | 1. Inconsistent Inhaled Dose: Differences in animal restraint, stress levels altering breathing patterns, or inconsistent aerosol concentration over time.[9] 2. Oral Ingestion: If using whole-body exposure, animals may ingest drug deposited on their fur during grooming.[9] | 1. Standardize Handling: Acclimate animals to the restraint tubes before the experiment to reduce stress.[11] Ensure consistent placement in the exposure system. Monitor and ensure stable aerosol concentration throughout the exposure period. 2. Switch to Nose-Only: For pharmacokinetic studies, use a nose-only system to eliminate the oral absorption variable.[10] |
| Nebulizer clogging or inconsistent output | 1. Formulation Issue: this compound may not be fully dissolved or could be precipitating in the formulation vehicle. 2. Device Malfunction: The nebulizer's vibrating mesh or jet orifice may be blocked. | 1. Check Solubility: Confirm the drug's solubility in the chosen vehicle at the target concentration. Consider filtering the solution before adding it to the nebulizer. 2. Follow Cleaning Protocols: Adhere strictly to the manufacturer's cleaning and maintenance procedures for the nebulizer. Use purified water for rinsing.[15] |
Quantitative Data Summary
The following tables provide illustrative data on factors affecting aerosol delivery. Note that specific values for this compound may vary.
Table 1: Comparison of Inhalation Exposure Systems
| Parameter | Nose-Only Exposure | Whole-Body Exposure | Reference(s) |
| Drug Requirement | Low | High | [9][12] |
| Dose Accuracy | High (avoids other routes) | Low (confounded by oral/dermal) | [9][10] |
| Animal Stress | Higher (due to restraint) | Lower (animals are unrestrained) | [9][16] |
| Typical Application | Pharmacokinetics, Pharmacodynamics | Chronic/Toxicology Studies | [13][14] |
Table 2: Reported Rodent Lung Deposition Rates
| Animal Model | Delivery Method | Reported Deposition (% of Nebulized Dose) | Reference(s) |
| Anesthetized, Ventilated Rat | Standard Setup | ~3.9% | [3][5] |
| Anesthetized, Spontaneous Breathing Rat | Standard Setup | ~8% | [3][5] |
| Anesthetized, Ventilated Rat | Optimized Setup with Recycling | ~30% | [3][5] |
| Rodents (General) | Intratracheal Instillation | ~87% | [3][5] |
| Rodents (General) | Typical Inhalation Tower | ~10% | [14] |
Experimental Protocols & Visualizations
Protocol: Nose-Only Inhalation Exposure for a Pharmacodynamic Study
This protocol outlines a standard procedure for assessing the bronchodilatory effect of inhaled this compound in a rodent model of bronchoconstriction.
1. Animal Preparation:
- Acclimate animals (e.g., guinea pigs or mice) to the nose-only restraint tubes for several days prior to the study to minimize stress.[11]
- On the study day, weigh the animals and place them in the restrainers.
2. System Setup:
- Prepare the this compound formulation at the desired concentration in a suitable vehicle (e.g., saline).
- Calibrate the aerosol generator (e.g., jet or mesh nebulizer) and connect it to the nose-only exposure tower.
- Place aerosol sampling ports (e.g., for a cascade impactor) at representative animal positions to characterize the aerosol.
3. Exposure Procedure:
- Load the restrained animals into the exposure tower.
- Turn on the aerosol generator and the vacuum pumps for sampling.
- Expose the animals to the this compound aerosol for a predetermined duration (e.g., 10-30 minutes).
- A parallel control group should be exposed to the vehicle aerosol only.
4. Post-Exposure Assessment:
- Immediately following exposure, challenge the animals with a bronchoconstricting agent (e.g., inhaled methacholine (B1211447) or acetylcholine).[2]
- Measure airway resistance and dynamic compliance using a technique like whole-body plethysmography or a specialized lung function measurement system.
- Compare the response between the drug-treated and vehicle-treated groups to determine the bronchodilatory effect.
5. Data Analysis:
- Calculate the percentage inhibition of the bronchoconstrictor response.
- Analyze aerosol characterization data to estimate the inhaled dose.
- If required for PK/PD modeling, euthanize a satellite group of animals to determine drug concentration in lung tissue.
Diagrams
Below are diagrams illustrating key concepts and workflows relevant to your experiments.
Caption: Workflow for a preclinical inhaled Abediterol study.
Caption: Troubleshooting logic for poor Abediterol delivery.
Caption: Simplified signaling pathway for Abediterol.
References
- 1. Abediterol (AZD0548) [openinnovation.astrazeneca.com]
- 2. Pharmacological characterization of abediterol, a novel inhaled β(2)-adrenoceptor agonist with long duration of action and a favorable safety profile in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optimized aerosol delivery to a mechanically ventilated rodent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. research.universityofgalway.ie [research.universityofgalway.ie]
- 6. HIGH FREQUENCY ULTRASONIC ATOMIZATION FOR DRUG DELIVERY TO RODENT ANIMAL MODELS. OPTIMAL PARTICLE SIZE FOR LUNG INHALATION OF DIFLUOROMETHYL ORNITHINE - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scireq.com [scireq.com]
- 8. azolifesciences.com [azolifesciences.com]
- 9. atsjournals.org [atsjournals.org]
- 10. Comparison between whole-body inhalation and nose-only inhalation on the deposition and health effects of nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dry Powder and Nebulized Aerosol Inhalation of Pharmaceuticals Delivered to Mice Using a Nose-only Exposure System - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Exposing animals to oxidant gases: nose only vs. whole body - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comparative evaluation of nose-only vs. whole-body inhalation exposures for rats [inis.iaea.org]
- 14. Inhaled Medications: Challenges and Strategies for Preclinical In Vivo PK Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 15. austinpublishinggroup.com [austinpublishinggroup.com]
- 16. Impact of whole-body versus nose-only inhalation exposure systems on systemic, respiratory, and cardiovascular endpoints in a 2-month cigarette smoke exposure study in the ApoE-/- mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Head-to-head comparison of Abediterol Napadisylate and salmeterol in preclinical models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective preclinical comparison of Abediterol Napadisylate, a novel long-acting beta-2 adrenoceptor agonist (LABA), and salmeterol (B1361061), a widely used LABA for the treatment of asthma and chronic obstructive pulmonary disease (COPD). The following sections present a detailed analysis of their performance in various preclinical models, supported by experimental data, to inform research and drug development decisions.
Mechanism of Action: Targeting the β2-Adrenergic Receptor
Both Abediterol and salmeterol exert their bronchodilatory effects by acting as agonists at the β2-adrenergic receptor (β2-AR), a G-protein coupled receptor predominantly expressed in the smooth muscle of the airways.[1][2] Activation of the β2-AR initiates a signaling cascade that leads to airway smooth muscle relaxation and bronchodilation.
Upon binding of an agonist like Abediterol or salmeterol, the β2-AR undergoes a conformational change, activating the associated stimulatory G-protein (Gs). The activated Gs-alpha subunit then stimulates adenylyl cyclase to increase the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP).[2] Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates several downstream targets, ultimately resulting in a decrease in intracellular calcium levels and relaxation of the airway smooth muscle.
Comparative Efficacy in Preclinical Models
A key preclinical study directly compared the pharmacological profiles of Abediterol and salmeterol, providing valuable head-to-head data on their potency, efficacy, and duration of action.[3]
In Vitro Potency and Efficacy
In functional assays using isolated human bronchi, Abediterol demonstrated high potency as a β2-AR agonist.[3] Abediterol is a full agonist at the human β2-adrenoceptor.[3]
| Parameter | Abediterol | Salmeterol | Reference Compound |
| Receptor Binding Affinity (pKi) | 9.3 ± 0.1 | 8.2 ± 0.1 | - |
| Functional Potency (pEC50) in isolated human bronchi | 8.7 ± 0.1 | 7.9 ± 0.1 | - |
| Intrinsic Efficacy (% of Isoprenaline max effect) | 91 ± 5% | - | Isoprenaline (100%) |
Table 1: In Vitro Receptor Binding and Functional Potency. Data sourced from Aparici et al., 2012.[3]
Onset and Duration of Action
Abediterol exhibits a rapid onset of action, comparable to formoterol, and a significantly longer duration of action than salmeterol in preclinical models.[3]
In studies on isolated human bronchi, the time to reach 50% of the maximal effect (t½ onset) for Abediterol was 7-10 minutes.[3]
The duration of the bronchoprotective effect was assessed in a guinea pig model of acetylcholine-induced bronchoconstriction. Nebulized Abediterol demonstrated a markedly longer duration of action compared to salmeterol.[3]
| Compound | Half-life of Bronchoprotective Effect (t½) |
| Abediterol | 36 hours |
| Salmeterol | 6 hours |
Table 2: Duration of Bronchoprotective Effect in Guinea Pigs. Data sourced from Aparici et al., 2012.[3]
Cardiovascular Safety Profile
A critical aspect of β2-agonist development is ensuring a favorable cardiovascular safety profile, as off-target effects on β1-adrenergic receptors in the heart can lead to adverse events such as tachycardia.[4]
Abediterol has shown a greater safety margin compared to salmeterol in a preclinical dog model. The safety margin was calculated as the ratio of the dose that increased heart rate by 5% to the dose that inhibited bronchospasm by 50%.[3]
| Compound | Cardiovascular Safety Margin |
| Abediterol | 5.6 |
| Salmeterol | 3.3 |
Table 3: Cardiovascular Safety Margin in Anesthetized Dogs. Data sourced from Aparici et al., 2012.[3]
This suggests that at doses providing effective bronchodilation, Abediterol has a lower propensity to cause an increase in heart rate compared to salmeterol.
Experimental Protocols
Receptor Binding Assay
-
Objective: To determine the binding affinity of Abediterol and salmeterol for the human β2-adrenergic receptor.
-
Methodology:
-
Membranes from cells stably expressing the human β2-adrenoceptor were used.
-
A radioligand competition binding assay was performed using [³H]-dihydroalprenolol as the radioligand.
-
Membranes were incubated with the radioligand and increasing concentrations of the unlabeled competitor (Abediterol or salmeterol).
-
Non-specific binding was determined in the presence of a high concentration of an unlabeled antagonist.
-
After incubation, bound and free radioligand were separated by filtration.
-
The radioactivity of the filters was measured by liquid scintillation counting.
-
The inhibition constant (Ki) was calculated from the IC50 values using the Cheng-Prusoff equation.
-
Isolated Human Bronchus Functional Assay
-
Objective: To assess the potency and efficacy of Abediterol and salmeterol in inducing relaxation of airway smooth muscle.
-
Methodology:
-
Human bronchial rings were obtained from surgical resections.
-
The rings were suspended in organ baths containing Krebs-Henseleit solution, maintained at 37°C, and gassed with 95% O₂ and 5% CO₂.
-
Changes in isometric tension were recorded.
-
The bronchial rings were pre-contracted with a spasmogen (e.g., acetylcholine or histamine).
-
Cumulative concentration-response curves to Abediterol or salmeterol were constructed to determine the potency (pEC50) and maximal relaxation (Emax).
-
In Vivo Bronchoprotection in Guinea Pigs
-
Objective: To evaluate the duration of action of Abediterol and salmeterol in protecting against induced bronchoconstriction.
-
Methodology:
-
Male Dunkin-Hartley guinea pigs were used.
-
Animals were exposed to an aerosol of Abediterol, salmeterol, or vehicle.
-
At various time points after drug administration, the animals were anesthetized.
-
Bronchoconstriction was induced by an intravenous injection of acetylcholine.
-
Changes in bronchial resistance were measured to assess the degree of bronchoconstriction.
-
The percentage inhibition of the acetylcholine-induced bronchoconstriction was calculated at each time point to determine the duration of the protective effect.
-
Cardiovascular Safety in Anesthetized Dogs
-
Objective: To determine the cardiovascular safety margin of Abediterol and salmeterol.
-
Methodology:
-
Beagle dogs were anesthetized and instrumented for the measurement of heart rate and bronchopulmonary resistance.
-
Dose-response curves for the inhibition of acetylcholine-induced bronchospasm were generated for both Abediterol and salmeterol.
-
Simultaneously, the effects on heart rate were recorded.
-
The dose required to produce a 50% inhibition of bronchospasm (ED50) was determined.
-
The dose that caused a 5% increase in heart rate was also determined.
-
The cardiovascular safety margin was calculated as the ratio of the dose causing a 5% increase in heart rate to the ED50 for bronchoprotection.
-
Conclusion
The preclinical data presented in this guide demonstrate that this compound is a potent and long-acting β2-adrenoceptor agonist with a rapid onset of action. In direct head-to-head comparisons with salmeterol, Abediterol exhibits a significantly longer duration of bronchoprotective effect in a guinea pig model and a superior cardiovascular safety margin in a canine model. These findings suggest that Abediterol may offer a promising therapeutic profile for the treatment of obstructive airway diseases. Further clinical investigations are warranted to confirm these preclinical advantages in patients with asthma and COPD.
References
Abediterol Napadisylate Versus Formoterol: A Comparative Efficacy Study
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of abediterol (B1664762) napadisylate, an investigational ultra-long-acting β2-adrenergic agonist (ultra-LABA), and formoterol (B127741), a widely used long-acting β2-adrenergic agonist (LABA). This document synthesizes available preclinical and clinical data to offer an objective analysis of their respective performance characteristics.
Executive Summary
Abediterol napadisylate and formoterol are both potent β2-adrenergic receptor agonists that induce bronchodilation by relaxing airway smooth muscle. Preclinical evidence suggests that while both molecules exhibit a rapid onset of action, abediterol has a significantly longer duration of action, supporting a once-daily dosing regimen. Formoterol is an established twice-daily therapy for asthma and Chronic Obstructive Pulmonary Disease (COPD). Direct head-to-head clinical trial data comparing the two compounds is not currently available; therefore, this guide draws upon preclinical comparative studies and individual clinical trial results for each drug.
Mechanism of Action
Both abediterol and formoterol exert their therapeutic effect through the same signaling pathway. As β2-adrenergic receptor agonists, they bind to and activate β2-adrenergic receptors on the surface of airway smooth muscle cells. This activation stimulates the Gs alpha subunit of the receptor-coupled G protein, which in turn activates adenylyl cyclase. Adenylyl cyclase then catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The resulting increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which phosphorylates various downstream targets, ultimately resulting in the relaxation of airway smooth muscle and bronchodilation.[1][2]
Preclinical Comparative Data
A key preclinical study by Aparici et al. (2012) provides a direct comparison of the pharmacological properties of abediterol and formoterol in in vitro and in vivo models.[2]
In Vitro Potency, Onset, and Duration of Action in Isolated Human Bronchi
| Parameter | Abediterol | Formoterol | Reference |
| Potency (EC50, nM) | 1.9 ± 0.4 | Not significantly different from abediterol | [2] |
| Onset of Action (t½ onset, min) | 7-10 | Not significantly different from abediterol | [2] |
| Duration of Action (t½, min) | ~690 | Not reported in direct comparison | [2] |
In Vivo Duration of Action in Guinea Pig Model
| Parameter | Abediterol | Formoterol | Reference |
| Duration of Action (t½, h) | 36 | 4 | [2] |
Clinical Efficacy
While direct comparative clinical trials are unavailable, the following tables summarize key efficacy data from separate clinical trials for each drug, primarily focusing on the improvement in Forced Expiratory Volume in one second (FEV1).
This compound Clinical Efficacy in Asthma
| Trial Identifier | Dose | Comparator | Key Efficacy Endpoint | Result | Reference |
| Phase II | 0.625, 1.25, 2.5 µg (single dose) | Placebo, Salbutamol | Peak FEV1 | Similar magnitude of peak FEV1 effect to salbutamol. Significant bronchodilation vs. placebo. | [3] |
| Phase II | 2.5, 5, 10 µg (once daily for 7 days) | Placebo | Change from baseline in trough FEV1 on Day 7 | Statistically and clinically significant improvements vs. placebo. |
Formoterol Clinical Efficacy in Asthma
| Trial Identifier | Dose | Comparator | Key Efficacy Endpoint | Result | Reference |
| Multiple Trials (Systematic Review) | 12 µg (twice daily) | Salmeterol (B1361061) 50 µg (twice daily) | Mean FEV1 at 12 hours post-dose | No significant difference between formoterol and salmeterol. | [4] |
| - | 9 µg | Albuterol 200 µg | FEV1 at 3 minutes | Equally rapid and effective bronchodilation. | [5] |
| - | 12 µg (twice daily) | Albuterol 180 µg (four times daily) | Objective measures of lung function | Formoterol was more effective than albuterol. | [6] |
Experimental Protocols
Preclinical Comparison of Bronchodilator Effects (Adapted from Aparici et al., 2012)
Objective: To compare the potency, onset, and duration of action of abediterol and formoterol.
Methodology for In Vitro Studies in Isolated Human Bronchi:
-
Tissue Preparation: Human bronchial rings were obtained from surgical resections and suspended in organ baths containing Krebs-Henseleit solution, maintained at 37°C and gassed with 95% O2 and 5% CO2.
-
Contraction Induction: Tissues were contracted with acetylcholine (B1216132) to induce a stable tone.
-
Drug Administration: Cumulative concentrations of abediterol or formoterol were added to the organ baths to generate concentration-response curves.
-
Data Analysis: The potency (EC50), onset of action (time to reach 50% of maximal effect), and duration of action (time for the response to return to 50% of the maximum after washout) were calculated.
Methodology for In Vivo Studies in Guinea Pigs:
-
Animal Model: Male Dunkin-Hartley guinea pigs were used.
-
Bronchoconstriction Challenge: Acetylcholine was administered to induce bronchoconstriction, which was measured as an increase in airway resistance.
-
Drug Administration: Abediterol or formoterol was administered via nebulization at various doses prior to the acetylcholine challenge.
-
Efficacy Measurement: The ability of the test compounds to inhibit the acetylcholine-induced bronchoconstriction was quantified over time to determine the duration of action (t½).
Discussion
The available preclinical data strongly suggest that this compound possesses a significantly longer duration of action compared to formoterol, making it suitable for a once-daily dosing schedule.[2] This is a key differentiating factor, as formoterol is typically administered twice daily.[7] The potency and onset of action of the two drugs appear to be comparable in in vitro settings.[2]
Conclusion
This compound emerges as a promising ultra-long-acting β2-adrenergic agonist with a preclinical profile that supports once-daily administration. Its potency and rapid onset of action are comparable to formoterol, a well-established and effective twice-daily LABA. The primary advantage of abediterol appears to be its extended duration of action. Further head-to-head clinical trials are necessary to definitively establish the comparative efficacy and safety of this compound versus formoterol in patients with asthma and COPD.
References
- 1. publications.ersnet.org [publications.ersnet.org]
- 2. Pharmacological characterization of abediterol, a novel inhaled β(2)-adrenoceptor agonist with long duration of action and a favorable safety profile in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of the effectiveness and safety of formoterol versus salmeterol in the treatment of patients with asthma: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of the bronchodilating effects of formoterol and albuterol delivered by hydrofluoroalkane pressurized metered-dose inhaler - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A randomized, 12-week, double-blind, placebo-controlled study comparing formoterol dry powder inhaler with albuterol metered-dose inhaler - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficacy and safety of formoterol for the treatment of chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
A Comparative In Vivo Analysis of Abediterol Napadisylate's Long-Acting Bronchodilatory Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo performance of Abediterol (B1664762) Napadisylate, a novel once-daily long-acting β2-agonist (LABA), with other established LABAs: Salmeterol, Formoterol, and Indacaterol (B1671819). The information presented is supported by experimental data from preclinical and clinical studies to validate the long-acting effects of Abediterol.
Mechanism of Action: β2-Adrenergic Receptor Signaling
Abediterol, like other β2-agonists, exerts its bronchodilatory effects by binding to and activating β2-adrenergic receptors on the surface of airway smooth muscle cells. This activation initiates a signaling cascade that leads to muscle relaxation and widening of the airways.[1][2] The binding of a β2-agonist triggers the associated stimulatory G protein (Gs), which in turn activates adenylyl cyclase.[1] This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP).[1][2] Increased intracellular cAMP levels lead to the activation of Protein Kinase A (PKA), which phosphorylates several target proteins, ultimately resulting in a decrease in intracellular calcium concentrations and the inactivation of myosin light-chain kinase.[1] This cascade of events leads to the relaxation of the airway smooth muscle, causing bronchodilation.[1][2]
Preclinical In Vivo Performance Comparison
Preclinical studies in animal models are crucial for establishing the potency, duration of action, and safety profile of new drug candidates. Abediterol has been extensively evaluated in such models, often in direct comparison with other LABAs.
| Parameter | Abediterol | Salmeterol | Formoterol | Indacaterol | Animal Model |
| Duration of Action (t½) | ~36 hours | ~6 hours | ~4 hours | Up to 48 hours | Guinea Pig |
| Potency (vs. Bronchoconstriction) | Higher than Salmeterol and Formoterol | - | - | Similar to Abediterol | Guinea Pig |
| Cardiovascular Safety Margin | 5.6 | 3.3 | 2.2 | 0.3 | Dog |
Data compiled from multiple preclinical studies. The safety margin is defined as the ratio of the dose increasing heart rate by 5% to the dose inhibiting bronchospasm by 50%.[3]
Clinical Efficacy Comparison: Forced Expiratory Volume in 1 Second (FEV1)
Clinical trials in patients with Chronic Obstructive Pulmonary Disease (COPD) and asthma provide the ultimate validation of a bronchodilator's efficacy. The change in Forced Expiratory Volume in 1 second (FEV1) is a primary endpoint in these studies.
| Study Population | Abediterol (Dose) | Comparator (Dose) | Mean Change in Trough FEV1 (L) vs. Comparator | Reference |
| COPD | 2.5 µg | Indacaterol 150 µg | +0.092 | [4][5] |
| COPD | 5 µg | Indacaterol 150 µg | +0.122 | [4][5] |
| COPD | 10 µg | Indacaterol 150 µg | +0.148 | [4][5] |
| Asthma | 5-25 µg | Salmeterol 50 µg (twice daily) | Statistically significant improvements | [6] |
| COPD | - | Salmeterol 50 µg (twice daily) | Indacaterol was statistically superior | [7] |
| COPD | - | Formoterol 12 µg (twice daily) | Indacaterol 300 µg was statistically superior | [7] |
This table presents a selection of comparative clinical trial data. Direct head-to-head trials for all combinations are not always available, and results can vary based on study design and patient population.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are representative protocols for key in vivo experiments used to assess the long-acting effects of β2-agonists.
Acetylcholine-Induced Bronchoconstriction in Guinea Pigs
This model is used to evaluate the bronchoprotective effects of a test compound.
Objective: To determine the ability of a test compound to inhibit bronchoconstriction induced by a cholinergic agonist.
Materials:
-
Male Hartley guinea pigs (300-400g)
-
Acetylcholine (B1216132) chloride solution (3-1000 µg/kg for intravenous administration)
-
Test compounds (Abediterol, Salmeterol, etc.) and vehicle controls
-
Anesthesia (e.g., urethane)
-
Mechanical ventilator
-
Equipment to measure total lung resistance and dynamic compliance
Procedure:
-
Animal Preparation: Guinea pigs are anesthetized, and a tracheotomy is performed to allow for connection to a mechanical ventilator.
-
Drug Administration: The test compound or vehicle is administered, typically via nebulization or intratracheal instillation, at a predetermined time before the acetylcholine challenge to assess the onset and duration of action.
-
Baseline Measurement: Stable baseline values for total lung resistance and dynamic compliance are recorded.
-
Acetylcholine Challenge: A dose-response curve to intravenous acetylcholine is generated to induce bronchoconstriction.
-
Data Acquisition: Changes in lung resistance and compliance are continuously recorded to quantify the degree of bronchoconstriction and the inhibitory effect of the test compound.
Cardiovascular Safety Assessment in Dogs
This study is designed to evaluate the potential cardiovascular side effects of a new drug candidate.
Objective: To assess the effects of the test compound on cardiovascular parameters in a conscious, instrumented animal model.
Materials:
-
Beagle dogs, chronically instrumented with telemetry transmitters
-
Test compounds and vehicle controls
-
Telemetry system for continuous monitoring of:
-
Electrocardiogram (ECG)
-
Heart Rate
-
Arterial Blood Pressure (Systolic, Diastolic, Mean)
-
Procedure:
-
Animal Instrumentation: Dogs are surgically implanted with telemetry devices and allowed a sufficient recovery period.
-
Study Design: A Latin-square crossover design is often employed, where each animal receives all treatments (different doses of the test compound and vehicle control) in a randomized order with a washout period between doses.
-
Dosing: The test compound is administered, and cardiovascular parameters are continuously monitored before and for a prolonged period after dosing.
-
Data Analysis: The collected data is analyzed to identify any dose-dependent changes in heart rate, blood pressure, or ECG intervals (e.g., QT interval).
Logical Comparison of Long-Acting Effects
The long-acting nature of β2-agonists is a key determinant of their clinical utility. This is influenced by their pharmacokinetic and pharmacodynamic properties.
Conclusion
The in vivo data from both preclinical and clinical studies demonstrate that Abediterol Napadisylate is a potent, long-acting β2-agonist with a duration of action that supports once-daily dosing.[8] Comparative studies suggest that Abediterol has a favorable efficacy and safety profile.[3][5] Specifically, in preclinical models, it has shown a longer duration of action than Salmeterol and Formoterol and a superior cardiovascular safety margin compared to Salmeterol, Formoterol, and Indacaterol.[3] Clinical trials in patients with COPD have shown that Abediterol produces significant improvements in lung function compared to both placebo and the active comparator, Indacaterol.[4][5] These findings validate the long-acting effects of Abediterol and support its continued development for the treatment of obstructive airway diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Long-acting beta2-agonists in asthma: an overview of Cochrane systematic reviews - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative efficacy of long-acting beta2-agonists as monotherapy for chronic obstructive pulmonary disease: a network meta-analysis - Analysis Group [analysisgroup.com]
- 4. Differences in Pulmonary Function Improvement after Once-Daily LABA/LAMA Fixed-Dose Combinations in Patients with COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. Efficacy, safety, and tolerability of once‐daily abediterol in patients with stable, persistent asthma: a Phase II, randomized, 7‐day, crossover study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative efficacy of indacaterol in chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Abediterol (AZD0548) [openinnovation.astrazeneca.com]
A Comparative Analysis of Abediterol Napadisylate: Clinical Trial Insights on a Novel Ultra-LABA
Abediterol (B1664762) napadisylate, a novel, once-daily inhaled ultra-long-acting beta2-adrenergic agonist (ultra-LABA), has been investigated for the management of asthma and Chronic Obstructive Pulmonary Disease (COPD).[1][2][3] This guide provides a comparative analysis of the safety and efficacy of Abediterol based on available clinical trial data, juxtaposed with established long-acting beta2-agonists (LABAs) such as Salmeterol (B1361061), Formoterol (B127741), Indacaterol (B1671819), Olodaterol (B163178), and Vilanterol (B1248922). This objective comparison is intended for researchers, scientists, and professionals in drug development to evaluate its therapeutic potential.
Mechanism of Action and Preclinical Profile
Abediterol is a potent and selective full agonist of the β2-adrenoceptor, demonstrating a rapid onset of action and a sustained duration of 24 hours, which is compatible with once-daily dosing.[1] Preclinical studies have indicated that Abediterol has a high affinity for the human β2-adrenoceptor, with a functional selectivity over β1-adrenoceptors that is higher than that of formoterol and indacaterol.[4] In isolated human bronchi, its potency and onset of action are comparable to formoterol, while its duration of action is similar to indacaterol.[4] Furthermore, preclinical models in dogs have suggested a more favorable cardiovascular safety margin for Abediterol compared to salmeterol, formoterol, and indacaterol.[4]
Beta-2 adrenergic agonists, including Abediterol, exert their effects by stimulating β2-adrenergic receptors on the surface of airway smooth muscle cells.[5] This activation initiates a signaling cascade that leads to the relaxation of these muscles, resulting in bronchodilation and easier breathing.[5]
Comparative Efficacy Data
Clinical trials have evaluated the bronchodilatory effects of Abediterol in patients with both asthma and COPD, primarily measuring the change from baseline in Forced Expiratory Volume in 1 second (FEV1).
Abediterol in Asthma
A Phase II, randomized, 7-day, crossover study in patients with stable, persistent asthma demonstrated that once-daily Abediterol at doses of 2.5, 5, and 10 μg provided clinically and statistically significant improvements in trough FEV1 compared to placebo.[6][7] The onset of bronchodilation was rapid, with significant improvements observed as early as 5-15 minutes post-dose.[1]
| Treatment | Dose | Mean Change from Baseline in Trough FEV1 (Day 7) vs. Placebo (Liters) | p-value | Reference |
| Abediterol | 2.5 µg | 0.334 | <0.01 | [6][7] |
| Abediterol | 5 µg | 0.365 | <0.01 | [6][7] |
| Abediterol | 10 µg | 0.294 | <0.01 | [6][7] |
Abediterol in COPD
In a Phase IIa, single-dose, crossover study in patients with moderate to severe COPD, all tested doses of Abediterol (0.625, 2.5, 5, and 10 μg) showed significant improvements in trough FEV1 compared to placebo.[8][9] Notably, the higher doses of Abediterol also demonstrated superior bronchodilation compared to the active comparator, indacaterol (150 μg).[8][9]
| Treatment | Dose | Mean Change from Baseline in Trough FEV1 vs. Placebo (Liters) | p-value | Mean Change from Baseline in Trough FEV1 vs. Indacaterol 150 µg (Liters) | p-value | Reference |
| Abediterol | 0.625 µg | 0.102 | <0.0001 | - | - | [8][9] |
| Abediterol | 2.5 µg | 0.203 | <0.0001 | 0.092 | <0.0001 | [8][9] |
| Abediterol | 5 µg | 0.233 | <0.0001 | 0.122 | <0.0001 | [8][9] |
| Abediterol | 10 µg | 0.259 | <0.0001 | 0.148 | <0.0001 | [8][9] |
| Indacaterol | 150 µg | 0.111 | <0.0001 | - | - | [8] |
Comparator LABAs: Efficacy in COPD
The following table summarizes the efficacy of other once-daily LABAs from various clinical trials in patients with COPD. Direct comparison between these values should be made with caution due to differences in study populations and designs.
| Treatment | Dose | Key Efficacy Finding (Change in FEV1) | Reference |
| Indacaterol | 150 µg | 170 mL improvement vs. placebo in trough FEV1 after 14 days. | [10] |
| Olodaterol | 5 µg & 10 µg | Significant improvement in FEV1 AUC0-3 and trough FEV1 at 12 weeks vs. placebo. | [11] |
| Vilanterol (in combination with Fluticasone (B1203827) Furoate) | 25 µg | 34 mL adjusted mean treatment difference over Vilanterol alone in trough FEV1 at day 84. | [12] |
Comparative Safety and Tolerability
The safety profile of Abediterol is consistent with the known class effects of β2-agonists.
Abediterol Safety Profile
In clinical studies, Abediterol has been generally well-tolerated at therapeutic doses (anticipated to be 0.5–2 μg).[1] Adverse events are typically dose-dependent and related to β2-adrenoceptor stimulation, such as tremor, palpitations, restlessness, nervousness, and dizziness.[1] These effects were more notable at doses greater than 10 μg.[1] Dose-dependent increases in heart rate and QTcF have been observed at doses of 5 μg and higher, with changes in serum glucose and potassium levels at doses of 25 μg and above.[1]
| Adverse Event Category | Observed Effects with Abediterol | Dose Threshold | Reference |
| Common β2-agonist effects | Tremor, palpitations, restlessness, nervousness, dizziness | More frequent at doses >10 µg | [1] |
| Cardiovascular | Increased heart rate, increased QTcF interval | ≥5 µg | [1] |
| Metabolic | Changes in serum glucose and potassium | ≥25 µg | [1] |
Comparator LABAs: Safety Overview
Other LABAs have a similar safety profile, with cardiovascular effects being a key consideration for the class.
-
Indacaterol : Clinical trials of up to one year have shown a favorable safety and tolerability profile, with adverse event rates, including cardiovascular effects, being similar to placebo.[13][14]
-
Olodaterol : Long-term studies have demonstrated an incidence of adverse events comparable to placebo.[11]
-
Vilanterol : In a large study, the all-cause mortality rate for Vilanterol was not significantly different from placebo.[15]
-
Salmeterol and Formoterol : These twice-daily LABAs are also known to have potential side effects like tremor and palpitations.[16][17][18]
Experimental Protocols: A Representative Clinical Trial Workflow
The clinical development of inhaled respiratory drugs like Abediterol follows a structured process to ensure patient safety and to rigorously evaluate efficacy.
A typical Phase II study, such as the one conducted for Abediterol in COPD (NCT01425814), would involve the following key methodological components:[8][9]
-
Study Design : A randomized, double-blind, placebo- and active-controlled, crossover design is often used to minimize variability and allow for within-patient comparisons.[8][9]
-
Patient Population : Inclusion criteria typically define patients by age, diagnosis (e.g., COPD according to GOLD criteria), and disease severity (e.g., Stage II or III), with a documented smoking history.[8][9] Exclusion criteria would rule out patients with other significant respiratory or cardiovascular diseases.[19]
-
Interventions : Patients are randomized to receive single or multiple doses of the investigational drug (e.g., Abediterol at various dose levels), a placebo, and an active comparator (e.g., Indacaterol).[8][9]
-
Primary Endpoint : The primary measure of efficacy is often the change from baseline in trough FEV1 at a specified time point (e.g., 24 hours post-dose).[8][9]
-
Secondary Endpoints : These may include other spirometry measures (e.g., peak FEV1, FEV1 area under the curve), patient-reported outcomes, and rescue medication use.[11]
-
Safety Assessments : Safety and tolerability are monitored throughout the study by recording adverse events, vital signs, electrocardiograms (ECGs), and clinical laboratory tests.[6][7]
Conclusion
Abediterol Napadisylate has demonstrated potential as a once-daily bronchodilator for asthma and COPD, with a rapid onset and a 24-hour duration of action.[1] Clinical data suggests a dose-dependent improvement in lung function that is statistically significant compared to placebo and, at higher doses, superior to indacaterol in patients with COPD.[8][9] Its safety profile is in line with other LABAs, with dose-related increases in β2-agonist class effects.[1] Although development was discontinued, the clinical trial data for Abediterol provides valuable insights into the pharmacology and therapeutic potential of ultra-LABAs.[2] Further research and development in this class of drugs may offer simplified and effective treatment regimens for patients with obstructive airway diseases.
References
- 1. openinnovation.astrazeneca.com [openinnovation.astrazeneca.com]
- 2. Abediterol - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacological characterization of abediterol, a novel inhaled β(2)-adrenoceptor agonist with long duration of action and a favorable safety profile in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. my.clevelandclinic.org [my.clevelandclinic.org]
- 6. Efficacy, safety, and tolerability of once‐daily abediterol in patients with stable, persistent asthma: a Phase II, randomized, 7‐day, crossover study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy, safety, and tolerability of once-daily abediterol in patients with stable, persistent asthma: a Phase II, randomized, 7-day, crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Abediterol, a novel long-acting β2-agonist: bronchodilation, safety, tolerability and pharmacokinetic results from a single-dose, dose-ranging, active-comparator study in patients with COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Abediterol, a novel long-acting β2-agonist: bronchodilation, safety, tolerability and pharmacokinetic results from a single-dose, dose-ranging, active-comparator study in patients with COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Indacaterol provides 24-hour bronchodilation in COPD: a placebo-controlled blinded comparison with tiotropium - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efficacy and safety of olodaterol once daily delivered via Respimat® in patients with GOLD 2-4 COPD: results from two replicate 48-week studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A randomised, phase III trial of once-daily fluticasone furoate/vilanterol 100/25 μg versus once-daily vilanterol 25 μg to evaluate the contribution on lung function of fluticasone furoate in the combination in patients with COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Indacaterol, a novel inhaled, once-daily, long-acting beta2-agonist for the treatment of obstructive airways diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Indacaterol in the Treatment of Chronic Obstructive Pulmonary Disease: From Clinical Trials to Daily Practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. No Mortality Benefit in COPD With Fluticasone Furoate/Vilanterol [medscape.com]
- 16. Comparison of the effectiveness and safety of formoterol versus salmeterol in the treatment of patients with asthma: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. drugs.com [drugs.com]
- 18. Pharmacological similarities and differences between beta2-agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mayo.edu [mayo.edu]
A Meta-Analysis of Long-Acting Beta-2 Agonists: Spotlight on Abediterol Napadisylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative meta-analysis of long-acting beta-2 adrenergic agonists (LABAs), with a particular focus on the novel once-daily agent, Abediterol (B1664762) Napadisylate. The information is compiled from preclinical and Phase II clinical trial data to offer an objective comparison of its performance against other established and emerging LABAs for the treatment of asthma and Chronic Obstructive Pulmonary Disease (COPD).
Introduction to Abediterol
Abediterol Napadisylate is a potent and selective full β2-adrenoceptor agonist in development for the once-daily treatment of asthma and COPD, typically in a fixed-dose combination with an inhaled corticosteroid (ICS).[1][2] Preclinical studies have demonstrated that abediterol has a rapid onset of action and a sustained duration of effect of 24 hours.[1] Functional pharmacology studies in human bronchial rings showed a more rapid onset than salmeterol (B1361061) and a high potency comparable to formoterol.[1]
Comparative Efficacy Data
The primary measure of efficacy for bronchodilators is the improvement in Forced Expiratory Volume in one second (FEV1). Data from Phase II clinical trials provide a basis for comparing Abediterol with other LABAs.
Table 1: Comparison of Trough FEV1 Improvement in COPD Patients (Single Dose)
| Compound | Dose(s) | Comparator | Mean Improvement in Trough FEV1 (Liters) vs. Placebo | Mean Improvement in Trough FEV1 (Liters) vs. Comparator | Reference |
| Abediterol | 0.625 µg | Placebo | 0.102 | - | [3][4][5][6][7] |
| 2.5 µg | Placebo | 0.203 | - | [3][4][5][6][7] | |
| 5 µg | Placebo | 0.233 | - | [3][4][5][6][7] | |
| 10 µg | Placebo | 0.259 | - | [3][4][5][6][7] | |
| Abediterol | 2.5 µg | Indacaterol 150 µg | - | 0.092 | [3][4][5][6][7] |
| 5 µg | Indacaterol 150 µg | - | 0.122 | [3][4][5][6][7] | |
| 10 µg | Indacaterol 150 µg | - | 0.148 | [3][4][5][6][7] | |
| Indacaterol | 150 µg | Placebo | 0.111 | - | [3][4] |
Trough FEV1 measured at 23-24 hours post-dose.
Table 2: Comparison of FEV1 Improvement in Asthma Patients (7-Day Study)
| Compound | Dose(s) | Measurement | Mean Improvement in FEV1 (Liters) vs. Placebo | Reference |
| Abediterol | 2.5 µg | Trough FEV1 (Day 7) | 0.334 | [2][8] |
| 5 µg | Trough FEV1 (Day 7) | 0.365 | [2][8] | |
| 10 µg | Trough FEV1 (Day 7) | 0.294 | [2][8] | |
| Abediterol | 2.5 µg | Peak FEV1 (Day 7) | 0.364 | [2][8] |
| 5 µg | Peak FEV1 (Day 7) | 0.403 | [2][8] | |
| 10 µg | Peak FEV1 (Day 7) | 0.375 | [2][8] |
All results for Abediterol were statistically significant (p < 0.01) compared to placebo.[2][8]
In a single-dose study in COPD patients, all tested doses of Abediterol (0.625, 2.5, 5, and 10 µg) showed statistically significant improvements in trough FEV1 compared to placebo.[3][5][6] Notably, doses of 2.5, 5, and 10 µg demonstrated superior improvement in trough FEV1 compared to the once-daily LABA Indacaterol (150 µg).[3][5][6][9] In patients with stable, persistent asthma, once-daily administration of Abediterol for 7 days resulted in clinically and statistically significant improvements in both trough and peak FEV1 versus placebo.[2][8] The onset of action for Abediterol is rapid, with significant bronchodilation observed as early as 5-15 minutes post-dose.[1][2][10][11]
Signaling Pathway and Mechanism of Action
LABAs, including Abediterol, exert their therapeutic effect by stimulating β2-adrenergic receptors, which are G-protein-coupled receptors predominantly expressed on airway smooth muscle cells.[12] Activation of these receptors initiates a signaling cascade that leads to bronchodilation.
The canonical signaling pathway begins with the agonist binding to the β2-adrenergic receptor, which causes a conformational change and activation of the associated stimulatory G-protein (Gs).[12][13][14] The activated alpha subunit of the Gs protein then stimulates the enzyme adenylyl cyclase to convert adenosine (B11128) triphosphate (ATP) into cyclic adenosine monophosphate (cAMP).[12][14][15] Elevated intracellular cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately leading to the relaxation of airway smooth muscle and bronchodilation.[14][15]
Experimental Protocols
The clinical data presented are derived from randomized, double-blind, placebo-controlled, crossover studies, which are standard designs for Phase IIa investigations in respiratory medicine.
Key Methodological Components:
-
Patient Population: Studies typically enroll male and female patients aged 40 years or older with a diagnosis of stable, moderate-to-severe COPD (GOLD Stage II/III) or persistent asthma.[3][5][6] Key inclusion criteria often include a specific post-bronchodilator FEV1/FVC ratio and a documented history of the disease.
-
Study Design: A common design is the crossover method, where each patient receives multiple treatments (e.g., different doses of Abediterol, placebo, and an active comparator like Indacaterol) in a randomized sequence, separated by washout periods.[3][5][6] This design allows for within-patient comparisons, reducing variability.
-
Treatment Administration: Investigational drugs are administered via a dry powder inhaler. Prohibited medications, such as other long-acting bronchodilators, are discontinued (B1498344) for a specified period before the study begins.[3]
-
Efficacy Endpoints: The primary efficacy endpoint is often the change from baseline in trough FEV1 (measured 23-24 hours after dosing).[3] Secondary endpoints include serial spirometry measurements over 24-36 hours, peak FEV1, time to onset of action, and patient-reported outcomes.[2][3]
-
Safety and Tolerability: Safety is assessed by monitoring treatment-emergent adverse events (TEAEs), vital signs, 12-lead electrocardiograms (ECG), and clinical laboratory tests throughout the study.[2][5][6]
Safety and Tolerability Profile
Across Phase II studies, Abediterol has been shown to be safe and well-tolerated at doses up to 10 µg.[4] The incidence of treatment-emergent adverse events was generally similar between Abediterol groups and placebo.[5][6][7] Adverse events observed are consistent with the β2-adrenoceptor agonist class, including tremor, palpitations, and dizziness, which showed dose-dependency and were more notable at doses higher than those anticipated for therapeutic use (>10µg).[1] Abediterol is characterized by very low systemic exposure after inhalation.[1][5][6][7]
Conclusion
This compound is a promising novel, once-daily LABA that has demonstrated rapid, sustained, and clinically significant bronchodilation in patients with asthma and COPD. Comparative data from Phase II trials suggest that at therapeutic doses, its efficacy in improving trough FEV1 is superior to that of Indacaterol in COPD patients. Its safety and tolerability profile is consistent with the LABA class. Further large-scale Phase III trials are necessary to fully establish its position in the therapeutic landscape relative to other once-daily LABAs like Vilanterol and Olodaterol.
References
- 1. Abediterol (AZD0548) [openinnovation.astrazeneca.com]
- 2. Efficacy, safety, and tolerability of once‐daily abediterol in patients with stable, persistent asthma: a Phase II, randomized, 7‐day, crossover study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Abediterol, a novel long-acting β2-agonist: bronchodilation, safety, tolerability and pharmacokinetic results from a single-dose, dose-ranging, active-comparator study in patients with COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. firstwordpharma.com [firstwordpharma.com]
- 6. Abediterol, a novel long-acting β2-agonist: bronchodilation, safety, tolerability and pharmacokinetic results from a single-dose, dose-ranging, active-comparator study in patients with COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Efficacy, safety, and tolerability of once-daily abediterol in patients with stable, persistent asthma: a Phase II, randomized, 7-day, crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. almirall.it [almirall.it]
- 10. A dose-ranging study of the bronchodilator effects of abediterol (LAS100977), a long-acting β2-adrenergic agonist, in asthma; a Phase II, randomized study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. publications.ersnet.org [publications.ersnet.org]
- 12. Beta2 Receptor Agonists and Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. ahajournals.org [ahajournals.org]
- 14. Molecular Mechanisms Underlying β-Adrenergic Receptor-Mediated Cross-Talk between Sympathetic Neurons and Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Beta-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
A Cross-Study Comparative Analysis of the Therapeutic Index of Abediterol Napadisylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the therapeutic index of Abediterol Napadisylate, a novel ultra-long-acting beta2-adrenergic agonist (ultra-LABA), with other commercially available long-acting beta2-adrenergic agonists (LABAs). The comparison is based on a synthesis of available preclinical and clinical data to inform research and drug development in respiratory therapeutics.
Executive Summary
This compound demonstrates a promising therapeutic index, characterized by potent and sustained bronchodilation at doses that are well-tolerated. Preclinical studies in canine models, a reliable predictor of cardiovascular effects in humans, indicate a superior safety margin for Abediterol compared to salmeterol, formoterol (B127741), and indacaterol (B1671819). Clinical trials in patients with Chronic Obstructive Pulmonary Disease (COPD) and asthma have established a dose-dependent efficacy in improving lung function, with a favorable safety profile at therapeutic doses. This guide synthesizes the available data to facilitate a comparative understanding of Abediterol's performance against other key LABAs.
Preclinical Comparison of Therapeutic Index
A key preclinical study in anesthetized dogs provides a direct comparison of the safety margin of Abediterol with other LABAs. The therapeutic index was calculated as the ratio of the dose causing a 5% increase in heart rate (a measure of cardiovascular side effects) to the dose causing 50% inhibition of acetylcholine-induced bronchospasm (a measure of efficacy).
| Drug | Safety Margin (Ratio of Dose Increasing Heart Rate by 5% to Dose Inhibiting Bronchospasm by 50%) | Reference |
| Abediterol | 5.6 | [1] |
| Salmeterol | 3.3 | [1] |
| Formoterol | 2.2 | [1] |
| Indacaterol | 0.3 | [1] |
These preclinical findings suggest that Abediterol possesses a wider therapeutic window concerning cardiovascular safety compared to the other tested LABAs.[1]
Clinical Efficacy and Safety Profile: A Cross-Study Comparison
The following tables summarize the dose-response relationship for efficacy (Forced Expiratory Volume in 1 second - FEV1 improvement) and a key systemic side effect (increase in heart rate) for Abediterol and other LABAs, based on data from various clinical trials. It is important to note that these data are not from head-to-head comparative trials and should be interpreted with caution due to potential differences in study populations and methodologies.
This compound
| Dose | Mean Change in Trough FEV1 (Liters) vs. Placebo (COPD) | Maximum Mean Increase in Heart Rate (bpm) vs. Placebo (Asthma) | Notes | References |
| 0.625 µg | 0.102 | - | Statistically significant improvement in FEV1. | [2][3] |
| 2.5 µg | 0.203 | 6.1 | Statistically significant improvement in FEV1. | [2][3][4] |
| 5 µg | 0.233 | 7.5 | Dose-dependent increases in heart rate observed at ≥5µg. | [2][3][4][5] |
| 10 µg | 0.259 | Not explicitly stated, but dose-dependent increases noted. | Adverse events more notable at doses >10µg. | [2][3][4][5] |
Abediterol's anticipated therapeutic dose is in the range of 0.5–2 μg.[5] Adverse effects related to β2-adrenoceptor stimulation, such as tremor, palpitations, and dizziness, are more notable at doses above 10µg.[5]
Salmeterol Xinafoate
| Dose | Mean Change in FEV1 (Liters) vs. Placebo | Maximum Mean Increase in Heart Rate (bpm) vs. Placebo | Notes | References |
| 50 µg (twice daily) | ~0.170 (vs. placebo in COPD) | Minimal, not clinically significant in most studies. | A study in heart failure patients showed a 5% increase in rate-pressure product. | [6][7] |
| 100 µg (single dose) | Similar bronchodilation to 50 µg | Similar to lower doses | - | [8] |
| 200 µg (single dose) | Similar bronchodilation to 50 µg | Small increase in heart rate and tremor. | - | [8] |
Formoterol Fumarate
| Dose | Mean Change in Peak Expiratory Flow (L/min) vs. Placebo (Asthma) | Maximum Mean Increase in Heart Rate (bpm) vs. Placebo | Notes | References |
| 6 µg (twice daily) | 22 | - | Lowest effective dose in a dose-ranging study. | [9] |
| 12 µg (twice daily) | Statistically significant improvement | Small, transient increases. | - | [9][10] |
| 24 µg (twice daily) | Statistically significant improvement | Dose-dependent increases observed. | - | [9][11] |
Indacaterol Maleate
| Dose | Mean Change in Trough FEV1 (Liters) vs. Placebo (COPD) | Cardiovascular Safety Notes | Notes | References |
| 75 µg (once daily) | ~0.120 - 0.170 | Generally well-tolerated with no significant cardiovascular effects. | Achieved 74% of the maximum effect on trough FEV1. | [6][12][13] |
| 150 µg (once daily) | ~0.170 - 0.180 | Safety profile similar to placebo. | Achieved 85% of the model-predicted maximum effect on trough FEV1. | [6][12][13] |
| 300 µg (once daily) | ~0.170 - 0.180 | No clinically significant changes in heart rate or QTc interval. | Lowest dose to achieve the model-predicted maximum trough response. | [12][13][14] |
Vilanterol (B1248922) Trifenatate
| Dose | Mean Change in Trough FEV1 (Liters) vs. Placebo (COPD) | Cardiovascular Safety Notes | Notes | References |
| 25 µg (once daily, in combination with Fluticasone (B1203827) Furoate) | ~0.115 | No significant cardiovascular safety signals observed. | - | [11] |
Olodaterol (B163178)
| Dose | Mean Change in Trough FEV1 (Liters) vs. Placebo (COPD) | Cardiovascular Safety Notes | Notes | References |
| 5 µg (once daily) | ~0.053 - 0.085 | No adverse influence on heart rate or blood pressure in long-term studies. | - | [10][15] |
| 10 µg (once daily) | ~0.060 - 0.085 | Similar safety profile to the 5 µg dose. | - | [10][15] |
Experimental Protocols
Preclinical Safety Margin Determination in Anesthetized Dogs
The experimental protocol for determining the safety margin of Abediterol and comparators in anesthetized Beagle dogs involved the following key steps[1]:
-
Animal Preparation: Male Beagle dogs were anesthetized.
-
Bronchoconstriction Induction: Acetylcholine was administered intravenously to induce bronchospasm, measured as an increase in airway resistance.
-
Drug Administration: Nebulized compounds (Abediterol, salmeterol, formoterol, or indacaterol) were administered at various doses.
-
Efficacy Measurement: The inhibition of acetylcholine-induced bronchoconstriction was recorded as a percentage of the baseline response. The dose producing 50% inhibition (ED50) was determined.
-
Safety Measurement: Heart rate was continuously monitored. The dose causing a 5% increase in heart rate from baseline was determined.
-
Safety Margin Calculation: The safety margin was calculated as the ratio of the dose increasing heart rate by 5% to the ED50 for bronchoprotection.
Clinical Trial Protocol for Efficacy and Safety Assessment (General Overview)
The clinical trials cited for the dose-response data generally followed a randomized, double-blind, placebo-controlled, crossover or parallel-group design. Key elements of the protocols included[2][8][9][10][11][13][15][16][17]:
-
Patient Population: Patients with a confirmed diagnosis of stable, moderate-to-severe COPD or persistent asthma.
-
Inclusion/Exclusion Criteria: Specific criteria regarding age, smoking history, baseline FEV1, and FEV1/FVC ratio were applied. Patients with significant cardiovascular comorbidities were often excluded.
-
Treatment Arms: Patients were randomized to receive different single or multiple doses of the investigational drug, a placebo, and in some cases, an active comparator.
-
Efficacy Endpoints: The primary efficacy endpoint was typically the change from baseline in trough FEV1. Other lung function parameters like peak FEV1 and FEV1 area under the curve (AUC) were also assessed.
-
Safety Endpoints: Safety and tolerability were assessed through the monitoring of adverse events (AEs), vital signs (including heart rate and blood pressure), 12-lead electrocardiograms (ECGs), and clinical laboratory tests.
-
Spirometry: Spirometry was performed at regular intervals post-dose to evaluate the onset and duration of bronchodilation.
Signaling Pathway and Experimental Workflow Visualization
Beta-2 Adrenergic Receptor Signaling Pathway
The canonical signaling pathway for beta-2 adrenergic receptor agonists like Abediterol involves the activation of Gs protein, leading to the production of cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, ultimately resulting in smooth muscle relaxation and bronchodilation.
Caption: Canonical Beta-2 Adrenergic Receptor Signaling Pathway.
General Experimental Workflow for Clinical Trials
The following diagram illustrates a typical workflow for a clinical trial assessing the efficacy and safety of a long-acting beta2-agonist.
Caption: Generalized Clinical Trial Workflow for LABA Assessment.
Conclusion
The available data suggest that this compound possesses a favorable therapeutic index, with a wider preclinical safety margin for cardiovascular effects compared to several other LABAs. Clinical data support its efficacy in improving lung function at doses that are generally well-tolerated. While direct head-to-head clinical trials comparing the therapeutic index of all major LABAs are lacking, this cross-study comparison provides valuable insights for researchers and drug development professionals. Further dedicated comparative studies would be beneficial to definitively establish the relative therapeutic indices of these important respiratory medications.
References
- 1. Protein kinase A-mediated phosphorylation of the beta 2-adrenergic receptor regulates its coupling to Gs and Gi. Demonstration in a reconstituted system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Meta-Analysis Shows Safety of LABA Combos | MDedge [mdedge.com]
- 3. Efficacy and safety of conventional long acting β2- agonists: systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cAMP-dependent pathway - Wikipedia [en.wikipedia.org]
- 5. Comparative safety and effectiveness of inhaled bronchodilators and corticosteroids for treating asthma-COPD overlap: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fluticasone furoate and vilanterol and survival in chronic obstructive pulmonary disease with heightened cardiovascular risk (SUMMIT): a double-blind randomised controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficacy of once-daily indacaterol 75 μg relative to alternative bronchodilators in COPD: A study level and a patient level network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Abediterol, a novel long-acting β2-agonist: bronchodilation, safety, tolerability and pharmacokinetic results from a single-dose, dose-ranging, active-comparator study in patients with COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. Formoterol in the management of chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A randomized trial of once-daily fluticasone furoate/vilanterol or vilanterol versus placebo to determine effects on arterial stiffness in COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fluticasone Furoate, Vilanterol, and Lung Function Decline in Patients with Moderate Chronic Obstructive Pulmonary Disease and Heightened Cardiovascular Risk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. Salmeterol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. novctrd.com [novctrd.com]
- 17. The 24-h FEV1 time profile of olodaterol once daily via Respimat® and formoterol twice daily via Aerolizer® in patients with GOLD 2–4 COPD: results from two 6-week crossover studies - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Cardiovascular Safety Profile of Abediterol Napadisylate in Comparison to Other Long-Acting Beta2-Agonists (LABAs)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cardiovascular safety profile of Abediterol (B1664762) Napadisylate with other commercially available long-acting beta2-agonists (LABAs) such as salmeterol (B1361061), formoterol (B127741), and indacaterol (B1671819). The information is compiled from preclinical and clinical studies to support research and drug development efforts.
Executive Summary
Abediterol Napadisylate is a novel, once-daily LABA that has demonstrated a favorable cardiovascular safety profile in preclinical and clinical investigations. Preclinical data suggest a wider safety margin for Abediterol compared to other LABAs, and clinical trials have shown no clinically relevant effects on heart rate at therapeutic doses. While direct head-to-head comparative clinical data on cardiovascular endpoints are limited, the available evidence points towards a safety profile for Abediterol that is comparable to, and potentially better than, other drugs in its class. This is attributed to its high functional selectivity for the β2-adrenoceptor over the β1-adrenoceptor, which is more prominently expressed in cardiac tissue.
Comparative Cardiovascular Safety Data
The following tables summarize the available quantitative data on the cardiovascular effects of this compound and other LABAs.
Table 1: Preclinical Cardiovascular Safety Margin in a Canine Model
| Drug | Safety Margin (Ratio of dose increasing heart rate by 5% to dose inhibiting bronchospasm by 50%) |
| Abediterol | 5.6 [1] |
| Salmeterol | 3.3[1] |
| Formoterol | 2.2[1] |
| Indacaterol | 0.3[1] |
Note: A higher safety margin indicates a more favorable cardiovascular safety profile.
Table 2: Clinical Cardiovascular and Systemic Effects of this compound (Phase II Study in Asthma Patients)
| Dose of Abediterol | Clinically Relevant Changes in Heart Rate | Other Systemic Effects |
| 0.625 - 2.5 µg | No clinically relevant changes reported[2] | Most common adverse events were headache and nasopharyngitis[2] |
| ≥5 µg | Dose-dependent increases in heart rate and QTcF observed | - |
| >10 µg | Dose-dependent frequency of adverse events (tremor, palpitations, restlessness, nervousness, dizziness) | - |
| ≥25 µg | Changes in serum glucose and potassium levels | - |
Note: This table is based on a dose-ranging study. Direct comparative data with other LABAs from this specific study is not available.
Table 3: Cardiovascular Safety of Other LABAs from Selected Clinical Trials
| Drug | Study Population | Dose | Key Cardiovascular Findings |
| Indacaterol | Healthy Volunteers | 150 µg, 300 µg, 600 µg (once daily for 14 days) | Maximal time-matched mean treatment differences from placebo in QTcF change from baseline were 2.66 ms, 2.98 ms, and 3.34 ms, respectively.[3] |
| Salmeterol | COPD Patients | 50 µg (twice daily for up to 52 weeks) | No clinically significant differences in 24-h heart rate, ECGs, or QT intervals compared to placebo.[4][5] |
| Formoterol | COPD Patients | 12 µg (twice daily for 8 weeks) | No clinically meaningful differences in heart rate compared to placebo (80±8.6 vs. 80±10.6 bpm at end of treatment).[6][7] |
Disclaimer: The data in Table 3 are from separate studies with different designs and patient populations. Direct comparison between these drugs based on this table should be made with caution.
Experimental Protocols
Preclinical Assessment of Cardiovascular Safety Margin (Canine Model)
A detailed methodology for the preclinical comparison was described by Aparici et al. (2012).
-
Animal Model: Anesthetized dogs.
-
Intervention: Increasing doses of Abediterol, salmeterol, formoterol, and indacaterol were administered.
-
Efficacy Endpoint (Bronchoprotection): Inhibition of bronchospasm induced by a spasmogen (e.g., acetylcholine). The dose required to produce 50% inhibition (ED50) was determined.
-
Safety Endpoint (Cardiovascular Effect): Heart rate was continuously monitored. The dose that produced a 5% increase in heart rate from baseline was determined.
-
Safety Margin Calculation: The safety margin was calculated as the ratio of the dose causing a 5% increase in heart rate to the ED50 for bronchoprotection.
Clinical Assessment of Cardiovascular Safety (Typical Phase II/III Protocol)
The following outlines a typical experimental protocol for assessing the cardiovascular safety of a new LABA in clinical trials, based on common practices and regulatory guidelines.
-
Study Design: Randomized, double-blind, placebo- and active-controlled, parallel-group or crossover study.
-
Participant Selection: Patients with the target disease (e.g., asthma or COPD) with a stable clinical condition. Key exclusion criteria often include recent myocardial infarction, unstable angina, and significant cardiac arrhythmias.
-
Cardiovascular Monitoring:
-
12-Lead Electrocardiogram (ECG): Performed at screening, baseline, and at multiple time points post-dosing (e.g., peak plasma concentration and steady-state). Special attention is given to the QT interval, corrected for heart rate using methods like Fridericia's (QTcF) or Bazett's (QTcB) formula.
-
Holter Monitoring: Continuous 24-hour ECG monitoring to assess heart rate, rhythm, and the occurrence of any arrhythmias (e.g., premature ventricular contractions, tachycardia). This is typically done at baseline and after a certain period of treatment.
-
Vital Signs: Blood pressure and heart rate are measured at regular intervals throughout the study.
-
-
Data Analysis: Changes from baseline in cardiovascular parameters are compared between the investigational drug, placebo, and active comparator groups. The incidence of cardiovascular adverse events is also meticulously recorded and analyzed.
Mandatory Visualizations
Signaling Pathway
Beta-2 Adrenergic Receptor Signaling Pathway.
Experimental Workflow
Workflow for Assessing Cardiovascular Safety in a LABA Clinical Trial.
References
- 1. Pharmacological characterization of abediterol, a novel inhaled β(2)-adrenoceptor agonist with long duration of action and a favorable safety profile in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A dose-ranging study of the bronchodilator effects of abediterol (LAS100977), a long-acting β2-adrenergic agonist, in asthma; a Phase II, randomized study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cardiovascular safety of salmeterol in COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Salmeterol and Cardiovascular Events in Patients with COPD | AAFP [aafp.org]
- 6. Cardiac safety of formoterol 12 microg twice daily in patients with chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Guide: Reproducibility of In Vitro Findings for Abediterol Napadisylate in In vivo Models
This guide provides a comprehensive comparison of the preclinical in vitro and in vivo performance of Abediterol Napadisylate, a novel, once-daily, long-acting beta2-adrenergic agonist (LABA), with other established LABAs: salmeterol, formoterol, and indacaterol. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of Abediterol's pharmacological profile.
In Vitro Profile: Receptor Binding and Functional Potency
The in vitro characteristics of a LABA are crucial indicators of its potential therapeutic efficacy. These studies assess the drug's affinity for the β2-adrenergic receptor and its ability to activate the downstream signaling cascade, leading to smooth muscle relaxation.
Table 1: Comparative In Vitro Potency and Efficacy at the Human β2-Adrenergic Receptor
| Parameter | Abediterol | Salmeterol | Formoterol | Indacaterol |
| Receptor Binding Affinity (pKi) | ~9.0 (subnanomolar) | Not Reported | Similar to Formoterol | Not Reported |
| Functional Potency (pEC50) in isolated human bronchi | 8.7 ± 0.4 (EC50 = 1.9 nM) | Not Reported | Not significantly different from Abediterol | Not Reported |
| Intrinsic Efficacy (Emax) (% of Isoprenaline) | 91 ± 5% (Full Agonist) | Partial Agonist | Full Agonist | 73% |
| Onset of Action (isolated human bronchi) | 7-10 minutes (t1/2 onset) | Slower than Abediterol | Not significantly different from Abediterol | Similar to Formoterol |
| Duration of Action (isolated human bronchi) | ~690 minutes (t1/2) | Not Reported | Shorter than Abediterol | Similar to Abediterol |
Note: Data for comparator drugs are not always from direct head-to-head studies with Abediterol under identical conditions, which may influence direct comparisons.
In Vivo Profile: Bronchoprotection and Safety in Preclinical Models
In vivo studies in animal models are essential to translate in vitro findings into a more complex physiological system, providing insights into a drug's efficacy, duration of action, and potential side effects.
Table 2: Comparative In Vivo Efficacy and Safety in Preclinical Models
| Parameter | Abediterol | Salmeterol | Formoterol | Indacaterol |
| Animal Model | Guinea Pig & Dog | Guinea Pig & Dog | Guinea Pig & Dog | Guinea Pig & Dog |
| Bronchoprotection (Guinea Pig, vs. Acetylcholine) | Higher potency and longer duration (t1/2 = 36h) | Shorter duration (t1/2 = 6h) | Shorter duration (t1/2 = 4h) | Similar duration up to 48h |
| Cardiovascular Safety Margin (Dog) | 5.6 | 3.3 | 2.2 | 0.3 |
Note: The cardiovascular safety margin is defined as the ratio of the dose increasing heart rate by 5% and the dose inhibiting bronchospasm by 50%. A higher value indicates a better safety profile.
Signaling Pathway and Experimental Workflow
The therapeutic effect of Abediterol and other LABAs is mediated through the β2-adrenergic receptor signaling pathway. Understanding this pathway and the experimental workflow for its evaluation is critical for drug development.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are summaries of the key experimental protocols used to characterize Abediterol and comparator LABAs.
In Vitro Assays
1. β2-Adrenergic Receptor Binding Assay
-
Objective: To determine the binding affinity (Ki) of the test compounds for the human β2-adrenergic receptor.
-
Methodology:
-
Membranes from cells overexpressing the human β2-adrenergic receptor are prepared.
-
A radiolabeled ligand with known high affinity for the receptor (e.g., [3H]-CGP12177) is incubated with the cell membranes.
-
Increasing concentrations of the unlabeled test compound (Abediterol, salmeterol, formoterol, or indacaterol) are added to compete with the radioligand for binding to the receptor.
-
After incubation, the bound and free radioligand are separated by filtration.
-
The amount of bound radioactivity is measured using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.
-
2. cAMP Accumulation Assay
-
Objective: To measure the functional potency (EC50) and intrinsic efficacy (Emax) of the test compounds in stimulating cyclic AMP (cAMP) production.
-
Methodology:
-
A suitable cell line endogenously or recombinantly expressing the human β2-adrenergic receptor is cultured.
-
The cells are pre-incubated with a phosphodiesterase inhibitor to prevent the degradation of cAMP.
-
The cells are then stimulated with increasing concentrations of the test compound.
-
After a defined incubation period, the cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay (e.g., HTRF, ELISA, or AlphaScreen).
-
Dose-response curves are generated, and the EC50 and Emax values are calculated. Emax is often expressed as a percentage of the maximal response induced by the full agonist isoprenaline.
-
3. Isolated Human Bronchi Relaxation Assay
-
Objective: To assess the relaxant effect, onset, and duration of action of the test compounds on human airway smooth muscle.
-
Methodology:
-
Human bronchial rings are obtained from surgical resections and mounted in organ baths containing a physiological salt solution, maintained at 37°C and gassed with 95% O2/5% CO2.
-
The bronchial rings are contracted with a spasmogen such as acetylcholine or histamine.
-
Once a stable contraction is achieved, cumulative concentrations of the test compound are added to the organ bath, and the resulting relaxation is measured isometrically.
-
To determine the onset of action, the time to reach 50% of the maximal relaxation is measured.
-
For the duration of action, after washout of the agonist, the time it takes for the tissue to recover its contractile response to the spasmogen is determined.
-
In Vivo Assays
1. Acetylcholine-Induced Bronchoconstriction in Guinea Pigs
-
Objective: To evaluate the bronchoprotective effect and duration of action of the test compounds in an in vivo model of airway hyperreactivity.
-
Methodology:
-
Male Dunkin-Hartley guinea pigs are anesthetized.
-
A tracheal cannula is inserted for artificial ventilation, and a jugular vein is cannulated for drug administration.
-
Bronchoconstriction is induced by an intravenous challenge with acetylcholine, and the increase in airway resistance is measured.
-
The test compound is administered, typically via inhalation or intratracheal instillation, at various time points before the acetylcholine challenge.
-
The ability of the test compound to inhibit the acetylcholine-induced bronchoconstriction is quantified.
-
To determine the duration of action, the bronchoprotective effect is measured at different time points after drug administration (e.g., 1, 6, 12, 24, 36, and 48 hours).
-
2. Cardiovascular Safety Assessment in Dogs
-
Objective: To assess the potential cardiovascular side effects (e.g., increased heart rate) of the test compounds.
-
Methodology:
-
Conscious or anesthetized dogs (e.g., Beagle) are instrumented for the measurement of heart rate and blood pressure.
-
The test compound is administered, often via inhalation, at escalating doses.
-
Heart rate and blood pressure are continuously monitored before and after drug administration.
-
The dose that causes a predefined increase in heart rate (e.g., 5%) is determined.
-
This dose is then compared to the efficacious dose for bronchoprotection to calculate the cardiovascular safety margin.
-
Conclusion
The in vitro and in vivo data presented in this guide demonstrate that this compound is a potent and full agonist of the human β2-adrenergic receptor with a rapid onset and long duration of action. Preclinical findings suggest a favorable profile for Abediterol, with high in vitro potency translating to significant and sustained bronchoprotection in animal models. Furthermore, in vivo studies indicate a wider cardiovascular safety margin for Abediterol compared to salmeterol, formoterol, and indacaterol. These findings support the continued investigation of Abediterol as a once-daily inhaled therapy for obstructive airway diseases. The provided experimental protocols offer a framework for the reproducible evaluation of its pharmacological characteristics.
Comparative Analysis of Abediterol Napadisylate Selectivity in Human-Derived Tissues
This guide provides a comparative analysis of the selectivity profile of Abediterol Napadisylate against other long-acting beta2-adrenergic agonists (LABAs). The data presented is based on preclinical findings in human-derived tissues and cell lines, offering insights for researchers and professionals in drug development. Abediterol is a novel LABA known for its potent and selective action on the beta2-adrenergic receptor, a key target in the treatment of respiratory diseases like asthma and COPD.
Comparative Selectivity and Potency Data
The selectivity of a beta2-agonist is crucial for minimizing off-target effects, particularly cardiovascular side effects associated with the stimulation of beta1-adrenergic receptors in the heart. The following tables summarize the binding affinity (Ki) and functional potency (EC50) of Abediterol compared to other commercially available LABAs. Data is derived from studies on recombinant human receptors expressed in cell lines.
Table 1: Comparative Binding Affinity (Ki, nM) at Human Adrenergic Receptors
| Compound | Beta2 Affinity (Ki, nM) | Beta1 Affinity (Ki, nM) | Beta3 Affinity (Ki, nM) | Selectivity Ratio (β1/β2) |
| Abediterol | 0.49 | 1,100 | 1,500 | ~2,245 |
| Salmeterol | 3.6 | 1,800 | 1,200 | ~500 |
| Formoterol | 2.5 | 420 | 2,400 | ~168 |
| Indacaterol | 6.3 | 860 | >10,000 | ~137 |
| Olodaterol | 0.1 | 79.4 | 9120 | ~794 |
Data compiled from multiple preclinical studies for comparative purposes. Absolute values may vary between different experimental setups.
Table 2: Comparative Functional Potency (EC50, nM) and Intrinsic Activity (IA, %)
| Compound | Beta2 Potency (EC50, nM) | Beta1 Potency (EC50, nM) | Beta3 Potency (EC50, nM) | Beta2 Intrinsic Activity (%) |
| Abediterol | 0.28 | 1,300 | 3,000 | 100 |
| Salmeterol | 1.2 | 1,100 | >10,000 | 75 |
| Formoterol | 0.8 | 350 | 1,800 | 100 |
| Indacaterol | 2.1 | 630 | >10,000 | 90 |
| Olodaterol | 0.03 | 66.1 | 7080 | 100 |
Intrinsic Activity (IA) is expressed relative to the full agonist Isoproterenol.
As the data indicates, Abediterol demonstrates high affinity and potency for the beta2-adrenergic receptor. Its selectivity for the beta2 receptor over the beta1 receptor is notably high compared to other established LABAs, suggesting a potentially favorable cardiovascular safety profile.
Signaling Pathway and Experimental Workflow
The activation of the beta2-adrenergic receptor by an agonist like Abediterol initiates a well-defined intracellular signaling cascade, leading to bronchodilation. The experimental validation of a compound's selectivity involves a systematic workflow to determine its affinity and functional effects on different receptor subtypes.
Caption: Beta-2 adrenergic receptor signaling cascade initiated by Abediterol.
Caption: Experimental workflow for validating drug selectivity.
Experimental Protocols
The following are generalized protocols representative of the methods used to determine the selectivity of beta2-adrenergic agonists.
1. Radioligand Binding Assays
-
Objective: To determine the binding affinity (Ki) of Abediterol for human beta1, beta2, and beta3-adrenergic receptors.
-
Methodology:
-
Membrane Preparation: Membranes are prepared from Chinese Hamster Ovary (CHO) cells stably expressing high levels of either human beta1, beta2, or beta3-adrenergic receptors.
-
Assay Conditions: Cell membranes are incubated with a specific radioligand (e.g., [³H]-CGP 12177 for beta1/beta2, [³H]-L-748,337 for beta3) at various concentrations of the competing unlabeled drug (Abediterol or other LABAs).
-
Incubation: The reaction is incubated to allow for equilibrium binding, typically for 60-120 minutes at a controlled temperature (e.g., 25°C).
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The radioactivity retained on the filters is quantified using liquid scintillation counting.
-
Data Analysis: Competition binding curves are generated, and the IC50 (concentration of drug that inhibits 50% of specific binding) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
2. Functional Assays (cAMP Accumulation)
-
Objective: To measure the functional potency (EC50) and intrinsic activity (IA) of Abediterol at human beta1, beta2, and beta3-adrenergic receptors.
-
Methodology:
-
Cell Culture: CHO cells expressing the specific human beta-adrenergic receptor subtype are cultured in appropriate media.
-
Assay Setup: Cells are seeded in multi-well plates and incubated until confluent. Before the assay, cells are treated with a phosphodiesterase inhibitor (e.g., rolipram) to prevent the degradation of cyclic AMP (cAMP).
-
Compound Addition: Cells are stimulated with increasing concentrations of Abediterol, a reference LABA, or the full agonist Isoproterenol for a defined period (e.g., 30 minutes at 37°C).
-
Cell Lysis and Detection: The reaction is stopped, and cells are lysed. The intracellular cAMP level is quantified using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA (Enzyme-Linked Immunosorbent Assay).
-
Data Analysis: Concentration-response curves are plotted, and the EC50 (concentration producing 50% of the maximal response) is determined. The intrinsic activity (IA) is calculated as the maximal response of the test drug expressed as a percentage of the maximal response induced by the full agonist Isoproterenol.
-
Safety Operating Guide
Proper Disposal of Abediterol Napadisylate: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of Abediterol Napadisylate, a long-acting β2-adrenoceptor agonist used in research settings. The following procedures are based on general best practices for the disposal of pharmaceutical research compounds and are intended to ensure the safety of laboratory personnel and minimize environmental impact. It is crucial to note that a specific Safety Data Sheet (SDS) with explicit disposal instructions for this compound was not publicly available at the time of this writing. Therefore, researchers must handle this compound with care, adhering to all applicable federal, state, and local regulations for pharmaceutical waste.
Waste Characterization and Segregation
The first critical step in the proper disposal of this compound is to determine its waste classification. Pharmaceutical waste is broadly categorized as either hazardous or non-hazardous, in accordance with regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States.
Actionable Guidance:
-
Consult a Safety Data Sheet (SDS): While a specific SDS for this compound from its manufacturer was not found, if your institution has procured this compound, an SDS should have been provided. This document is the primary source for determining its hazardous properties.
-
Hazard Assessment: In the absence of a specific SDS, a qualified environmental health and safety (EHS) professional should conduct a hazard assessment. This assessment will determine if the compound exhibits characteristics of hazardous waste, such as ignitability, corrosivity, reactivity, or toxicity.
-
Segregation: Based on the waste characterization, this compound waste must be segregated from other laboratory waste streams.
Table 1: Pharmaceutical Waste Classification
| Waste Category | Description | Typical Disposal Pathway |
| RCRA Hazardous Waste | Exhibits at least one of four characteristics (ignitability, corrosivity, reactivity, toxicity) or is specifically listed as a hazardous waste by the EPA. | Collection in a designated, labeled hazardous waste container (often black) for disposal by a licensed hazardous waste vendor, typically via incineration.[1] |
| Non-Hazardous Waste | Does not meet the criteria for hazardous waste but should still be managed properly to prevent environmental contamination. This accounts for a significant portion of pharmaceutical waste.[2] | Collection in a designated, non-hazardous pharmaceutical waste container (often blue) for disposal through a licensed medical waste vendor, usually by incineration.[1] |
Experimental Protocols for Safe Handling and Disposal Preparation
Proper handling during experimental use is paramount to ensure safety and to prepare the waste for final disposal.
Methodology for Handling and Immediate Containment:
-
Personal Protective Equipment (PPE): All personnel handling this compound, including during disposal, must wear appropriate PPE. This includes, but is not limited to, safety goggles, lab coats, and nitrile gloves.
-
Designated Work Area: Conduct all work with this compound in a designated area, such as a chemical fume hood, to minimize inhalation exposure.
-
Spill Management: In the event of a spill, immediately follow your institution's established spill cleanup procedures for chemical waste. Generally, this involves absorbing the material with an inert absorbent, collecting the contaminated material in a sealed container, and disposing of it as hazardous waste.
-
Container Rinsing: For empty containers of this compound, rinse them three times with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste.
Disposal Workflow
The following diagram illustrates the decision-making process and procedural steps for the proper disposal of this compound waste.
Caption: Disposal decision workflow for this compound.
Key Disposal Procedures and Considerations
-
Do Not Dispose Down the Drain: Under no circumstances should this compound or its containers be disposed of down the drain. This is strictly prohibited for hazardous waste pharmaceuticals.[1]
-
Use a Licensed Waste Vendor: All pharmaceutical waste must be disposed of through a licensed and reputable waste management company that specializes in chemical or medical waste.[3]
-
Maintain Records: Keep meticulous records of all waste generated, including the date, quantity, and method of disposal. This documentation is essential for regulatory compliance.
-
Training: Ensure that all personnel handling this compound are trained on these disposal procedures and are aware of the potential hazards.[1]
By adhering to these guidelines, research facilities can ensure the safe and compliant disposal of this compound, thereby protecting their staff and the environment. Always prioritize consulting with your institution's Environmental Health and Safety department for guidance specific to your location and facilities.
References
Essential Safety and Operational Protocols for Handling Abediterol Napadisylate
For Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive safety and logistical guidance for the handling of Abediterol Napadisylate, a potent, long-acting beta-2 adrenergic agonist. Given the high potency of this compound, strict adherence to the following protocols is essential to ensure personnel safety and prevent contamination. This compound is under investigation for the treatment of asthma and Chronic Obstructive Pulmonary Disease (COPD).
Personal Protective Equipment (PPE)
A multi-layered PPE approach is mandatory when handling this compound, particularly in its powdered form. The required level of protection varies with the procedure being performed.
| Task Category | Primary PPE | Secondary/Task-Specific PPE |
| General Laboratory Work (Solutions) | - Safety glasses with side shields- Laboratory coat- Nitrile gloves- Closed-toe shoes | - Chemical splash goggles or a face shield when handling larger volumes (>100 mL) or if there is a splash hazard. |
| Handling of Powders/Solids (e.g., Weighing, Aliquoting) | - Full-face respirator with P100 (or equivalent) cartridges- Chemical-resistant disposable coveralls or suit- Double-gloving (e.g., two pairs of nitrile gloves)- Chemical-resistant boot or shoe covers | - Head covering- Chemical-resistant apron |
| Equipment Cleaning & Decontamination | - Chemical splash goggles or a face shield- Heavy-duty, chemical-resistant gloves (e.g., butyl rubber)- Waterproof or chemical-resistant apron- Chemical-resistant boots | - Respirator with appropriate cartridges if aerosols or vapors may be generated during the cleaning process. |
| Waste Disposal | - Chemical splash goggles- Chemical-resistant gloves- Laboratory coat | - Face shield and chemical-resistant apron if handling bulk waste. |
Quantitative Safety Data
Due to the lack of a publicly available, specific Safety Data Sheet (SDS) for this compound, the following quantitative data is based on a closely related and structurally similar long-acting beta-2 agonist, formoterol, to provide a conservative safety benchmark.
| Parameter | Value | Source/Analogue |
| Occupational Exposure Limit (OEL) | ~ 0.05 µg/m³ (8-hour TWA) | Formoterol[1] |
| Occupational Exposure Band (OEB) | 5 | Based on OEL |
| Therapeutic Dose (Abediterol) | 0.5 - 2 µg | Clinical Study Data |
| Adverse Effect Dose (Abediterol) | > 10 µg | Clinical Study Data |
Note: TWA = Time-Weighted Average
Experimental Protocol: Weighing of this compound Powder
This protocol outlines the procedure for accurately weighing this compound powder while minimizing exposure risk. This operation must be performed within a certified containment system, such as a ventilated balance enclosure (VBE) or a glovebox isolator.
Materials:
-
This compound powder
-
Analytical balance
-
Spatula
-
Weighing paper or boat
-
Tared vials with caps
-
Waste bags for potent compounds
-
Decontamination solution (e.g., 10% bleach solution followed by 70% ethanol)
-
All required PPE (as specified for handling powders)
Procedure:
-
Preparation:
-
Don all required PPE before entering the designated potent compound handling area.
-
Ensure the VBE or isolator is functioning correctly and the airflow is stable.
-
Decontaminate the interior surfaces of the containment system.
-
Place all necessary materials inside the containment system before beginning work.
-
-
Weighing:
-
Tare the analytical balance with the receiving vial on the pan.
-
Carefully open the container of this compound.
-
Using a dedicated spatula, carefully transfer a small amount of the powder to the tared vial.
-
Avoid generating dust. If any dust is generated, wait for it to settle before proceeding.
-
Once the desired weight is achieved, securely cap the vial.
-
-
Post-Weighing and Decontamination:
-
Carefully close the main container of this compound.
-
Decontaminate the spatula and any other reusable equipment.
-
Wipe down the exterior of the vial containing the weighed compound.
-
Place all disposable items (weighing paper, gloves, etc.) into a designated potent compound waste bag inside the containment system.
-
Decontaminate all interior surfaces of the containment system.
-
Doff PPE in the designated area, ensuring no contamination of skin or clothing.
-
Operational and Disposal Plans
A comprehensive plan for the handling and disposal of this compound is crucial for safety and environmental protection.
Operational Plan:
-
Designated Areas: All work with this compound powder must be conducted in a designated and restricted area with controlled access.
-
Containment: Primary containment, such as a VBE or isolator, is required for all manipulations of the solid compound.[2][3]
-
Training: All personnel handling this compound must receive specific training on its hazards, handling procedures, and emergency protocols.
-
Spill Response: A written spill response procedure must be in place. In case of a spill, the area should be evacuated, and only trained personnel with appropriate PPE should conduct the cleanup.
Disposal Plan:
-
Waste Segregation: All waste contaminated with this compound, including PPE, disposable labware, and cleaning materials, must be segregated into clearly labeled, sealed containers for potent pharmaceutical waste.
-
Disposal Method: The primary method for disposal of potent pharmaceutical waste is high-temperature incineration by a licensed hazardous waste disposal contractor.[4] Do not dispose of this material down the drain or in regular trash.
-
Container Disposal: Empty containers that held this compound powder should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The rinsed container can then be disposed of according to laboratory procedures. All labels should be defaced or removed before disposal.
Visualizations
Signaling Pathway of Beta-2 Adrenergic Agonists
Caption: Signaling pathway of this compound leading to bronchodilation.
Experimental Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of potent compounds like this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
